Diclofop
描述
Structure
3D Structure
属性
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLBCHYXZDXLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041859 | |
| Record name | Diclofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40843-25-2 | |
| Record name | Diclofop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofop [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LN56779KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Diclofop-methyl in Susceptible Grass Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diclofop-methyl is a selective post-emergence herbicide highly effective against a range of grass weed species. Its primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway. This inhibition leads to a cascade of cellular disruptions, ultimately resulting in cell death and the demise of the susceptible plant. A secondary, yet significant, effect of this compound-methyl's active metabolite, this compound acid, is the rapid depolarization of the cell membrane. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.
Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
This compound-methyl itself is a pro-herbicide. Upon absorption into the plant, it is rapidly hydrolyzed to its biologically active form, this compound acid.[1] This acid metabolite is the primary inhibitor of the plastidial ACCase in susceptible grass species.[2]
ACCase catalyzes the first committed step in de novo fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[3] This reaction is vital for the production of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage compounds. By inhibiting ACCase, this compound acid effectively halts the production of these crucial building blocks, leading to the cessation of cell growth and division, particularly in the meristematic regions of the plant.[2]
The inhibition of ACCase by this compound acid is a non-competitive process.[4] In susceptible biotypes of Lolium multiflorum, the inhibition constants (Kis and Kii) for this compound against ACCase have been determined to be 0.08 µM and 0.44 µM, respectively.[4]
Quantitative Data: ACCase Inhibition
The sensitivity of ACCase to this compound acid varies among different susceptible grass species. The following table summarizes the 50% inhibitory concentration (I₅₀) values for this compound acid against ACCase from several susceptible grass species.
| Susceptible Grass Species | Common Name | I₅₀ (µM) of this compound Acid for ACCase Inhibition |
| Lolium multiflorum | Italian Ryegrass | ~0.34 (Kis value of 0.08 µM and Kii of 0.44 µM)[4] |
| Setaria viridis | Green Foxtail | ~1.0[5] |
| Avena sativa | Oat | 10-20 (for half-maximal depolarization, linked to ACCase inhibition)[6] |
Secondary Mechanism of Action: Membrane Depolarization
In addition to its primary role as an ACCase inhibitor, this compound acid has been shown to cause a rapid depolarization of the plasma membrane in susceptible grass species.[6][7] This effect is characterized by a significant decrease in the negative electrical potential across the cell membrane.
The depolarization is believed to be caused by an increase in the permeability of the membrane to protons (H⁺ ions).[6] this compound acid may act as a protonophore, shuttling protons across the membrane and disrupting the proton gradient that is essential for various cellular processes, including nutrient transport and ATP synthesis.[6]
Quantitative Data: Membrane Depolarization
The extent of membrane depolarization induced by this compound acid has been quantified in several susceptible grass species.
| Susceptible Grass Species | Common Name | Concentration of this compound Acid | Observed Depolarization |
| Lolium rigidum | Rigid Ryegrass | 50 µM | Depolarization to a steady-state level within 10-15 minutes[7] |
| Avena sativa | Oat | 10-20 µM | Half-maximal depolarization[6] |
| Triticum aestivum (coleoptiles) | Wheat | 20-30 µM | Half-maximal depolarization[6] |
Signaling Pathways and Metabolic Fate
The overall mechanism of action of this compound-methyl involves its conversion to the active this compound acid, which then targets ACCase and the cell membrane. The following diagram illustrates this pathway.
Experimental Protocols
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radioisotope Method)
This protocol outlines the measurement of ACCase activity by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA.
Materials:
-
Fresh young leaf tissue from a susceptible grass species
-
Extraction buffer (e.g., 100 mM HEPES-KOH pH 8.0, 2 mM EDTA, 5 mM DTT, 10% glycerol)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 8.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5 mM ATP, 0.5 mM acetyl-CoA)
-
[¹⁴C]NaHCO₃ (specific activity ~50 mCi/mmol)
-
This compound acid stock solution (in a suitable solvent like DMSO)
-
6 M HCl
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh leaf tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Assay Reaction:
-
Prepare reaction tubes containing assay buffer and various concentrations of this compound acid (and a solvent control).
-
Pre-incubate the tubes at the desired temperature (e.g., 30°C) for 10 minutes.
-
Initiate the reaction by adding the enzyme extract and [¹⁴C]NaHCO₃.
-
Incubate for a specific time (e.g., 10-20 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding 6 M HCl. This also removes unreacted [¹⁴C]HCO₃⁻.
-
Dry the samples completely.
-
Add scintillation cocktail to the vials and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ACCase activity (nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein).
-
Plot the percentage of inhibition against the logarithm of the this compound acid concentration to determine the I₅₀ value.
-
Measurement of Plant Cell Membrane Potential
This protocol describes the use of intracellular glass microelectrodes to measure the electrical potential difference across the plasma membrane.
Materials:
-
Intact seedlings of a susceptible grass species
-
Glass microcapillaries
-
Microelectrode puller
-
Microelectrode holder with Ag/AgCl wire
-
High-impedance amplifier
-
Micromanipulator
-
Faraday cage
-
Perfusion chamber
-
Experimental solution (e.g., buffered nutrient solution)
-
3 M KCl solution
-
This compound acid stock solution
Procedure:
-
Microelectrode Preparation:
-
Pull glass microcapillaries to a fine tip (typically < 1 µm) using a microelectrode puller.
-
Backfill the microelectrode with 3 M KCl solution.
-
Mount the microelectrode in the holder and connect it to the amplifier.
-
-
Plant Preparation:
-
Mount the seedling in a perfusion chamber on the stage of a microscope.
-
Continuously perfuse the roots with the experimental solution.
-
-
Membrane Potential Measurement:
-
Using the micromanipulator, carefully insert the microelectrode into a root epidermal or cortical cell. A successful impalement is indicated by a sudden negative drop in the recorded potential.
-
Allow the membrane potential to stabilize to obtain a baseline reading.
-
-
Herbicide Treatment:
-
Introduce the experimental solution containing the desired concentration of this compound acid into the perfusion chamber.
-
Record the change in membrane potential over time.
-
-
Data Analysis:
-
Measure the magnitude and rate of depolarization caused by this compound acid.
-
Conclusion
The herbicidal activity of this compound-methyl in susceptible grass species is a multi-faceted process initiated by its conversion to the active this compound acid. The primary mode of action is the potent inhibition of ACCase, which disrupts fatty acid biosynthesis and leads to the cessation of growth. Concurrently, this compound acid induces a rapid depolarization of the cell membrane, further contributing to cellular dysfunction. Understanding these intricate mechanisms at a molecular and physiological level is paramount for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex interactions between herbicides and their target species.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from this compound-Resistant and -Susceptible Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound and this compound-Methyl on the Membrane Potentials of Wheat and Oat Coleoptiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the Membrane Potentials of Herbicide-Resistant and -Susceptible Annual Ryegrass Root Tips - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis of Diclofop Selectivity in Monocotyledonous Plants: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diclofop-methyl is a selective post-emergence herbicide used to control annual grass weeds in various broadleaf crops and some monocotyledonous crops like wheat and barley. Its selectivity is primarily attributed to differences in the structure of its target enzyme, acetyl-CoA carboxylase (ACCase), between susceptible and tolerant plant species. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound selectivity, including its mode of action, the structural basis for its specificity, and the evolution of resistance mechanisms in monocotyledonous weeds. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Mechanism of Action of this compound
This compound-methyl is the commercial formulation, which is rapidly demethylated in plants to its biologically active form, this compound acid.[1][2][3] this compound acid is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[4][5][6] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the first committed step in fatty acid synthesis.[7][8][9] The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage.[4][10] This disruption of lipid biosynthesis ultimately results in the loss of cell membrane integrity, cessation of growth, and death of susceptible plants.[4][10] Symptoms of this compound injury in susceptible grasses include chlorosis of new leaves, followed by necrosis and decomposition of the growing point, a phenomenon often referred to as "deadheart".[4]
Structural Basis of Selectivity
The selectivity of this compound between susceptible monocots (grass weeds) and tolerant dicots and certain monocots (e.g., wheat) is primarily due to the structural differences in their respective ACCase enzymes.[10][11]
-
Homomeric vs. Heteromeric ACCase: Most monocotyledonous plants, particularly those in the Poaceae family (grasses), possess a homomeric form of ACCase in their chloroplasts.[10][12] This form consists of a single large polypeptide with all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT).[7] In contrast, most dicotyledonous plants have a heteromeric ACCase in their plastids, where the functional domains are encoded by separate nuclear genes and assemble into a multi-subunit complex.[10] this compound and other aryloxyphenoxypropionate (FOP) herbicides specifically inhibit the homomeric ACCase found in grasses, while the heteromeric ACCase of dicots is largely insensitive.[10][11]
-
Binding Site Specificity: this compound binds to the carboxyltransferase (CT) domain of the homomeric ACCase, at the interface of the dimer.[7][9] The precise conformation of the binding pocket in susceptible grass species allows for a high-affinity interaction with the herbicide, leading to potent inhibition. In contrast, the binding site of the heteromeric ACCase in dicots and the cytosolic homomeric ACCase in all plants have a lower affinity for this compound, contributing to their tolerance.[10][11]
Mechanisms of Resistance in Monocotyledonous Weeds
The extensive use of this compound and other ACCase inhibitors has led to the evolution of resistance in many grass weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR)
TSR is caused by mutations in the nuclear gene encoding the plastidic ACCase enzyme. These mutations alter the amino acid sequence of the herbicide-binding site, reducing the affinity of this compound for the enzyme.[13] Several point mutations in the CT domain of the ACCase gene have been identified that confer resistance to this compound and other FOP herbicides.
Table 1: Known ACCase Gene Mutations Conferring Resistance to this compound and Other ACCase Inhibitors
| Amino Acid Substitution | Codon Change | Weed Species | Cross-Resistance Profile |
| Isoleucine-1781-Leucine (Ile-1781-Leu) | ATT to CTT | Lolium multiflorum, Alopecurus myosuroides | Broad resistance to FOPs, DIMs, and DENs[9][14] |
| Tryptophan-2027-Cysteine (Trp-2027-Cys) | TGG to TGC | Lolium multiflorum, Alopecurus aequalis | Resistance to FOPs and some DENs[9][14] |
| Isoleucine-2041-Asparagine (Ile-2041-Asn) | ATA to AAT | Lolium multiflorum | High resistance to FOPs[9][14] |
| Aspartate-2078-Glycine (Asp-2078-Gly) | GAT to GGT | Lolium multiflorum | Resistance to FOPs and DIMs[14] |
| Cysteine-2088-Arginine (Cys-2088-Arg) | TGT to CGT | Lolium multiflorum | Resistance primarily to DIMs, but can affect FOPs[14] |
Table 2: Quantitative Data on ACCase Inhibition by this compound in Susceptible and Resistant Biotypes
| Plant Species | Biotype | ACCase Mutation | Herbicide | IC50 (µM) | Resistance Index (RI) | Reference |
| Lolium rigidum | Susceptible | Wild Type | This compound | 1.5 | - | |
| Lolium rigidum | Resistant | Ile-1781-Leu | This compound | >100 | >67 | |
| Lolium rigidum | Resistant | Asp-2078-Gly | This compound | 25 | 16.7 | |
| Avena fatua | Susceptible | Wild Type | This compound | 0.23 | - | [2] |
| Avena fatua | Resistant | - | This compound | 2.1 | 9.1 | [2] |
IC50: The concentration of herbicide required to inhibit ACCase activity by 50%. Resistance Index (RI): The ratio of the IC50 of the resistant biotype to the IC50 of the susceptible biotype.
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR to this compound is enhanced metabolic detoxification.[14]
-
Metabolic Detoxification: In resistant plants, this compound acid is more rapidly metabolized into non-phytotoxic compounds.[2][3] This detoxification pathway often involves two key steps:
-
Phase I Metabolism (Hydroxylation): Cytochrome P450 monooxygenases (CYPs) catalyze the hydroxylation of the dichlorophenyl ring of this compound acid.[14]
-
Phase II Metabolism (Conjugation): The hydroxylated this compound is then conjugated with sugars (e.g., glucose) by glucosyltransferases (GTs) or with glutathione by glutathione S-transferases (GSTs) to form water-soluble, non-toxic conjugates that can be sequestered in the vacuole or cell wall.[7][14]
-
In contrast, susceptible plants either lack or have significantly lower activity of these detoxifying enzymes, leading to the accumulation of phytotoxic this compound acid at the target site.[2][3] The metabolic pathway in tolerant wheat is similar to that in resistant grass weeds, involving rapid aryl hydroxylation and subsequent conjugation.[3]
Experimental Protocols
ACCase Activity Assay (Colorimetric Method)
This protocol is adapted from a malachite green-based assay, which measures the ADP produced during the ACCase-catalyzed reaction.
Materials:
-
Fresh or frozen leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 100 mM Tricine-KOH (pH 8.0), 10% (v/v) glycerol, 5 mM DTT, 1 mM EDTA, 2 mM benzamidine, 1 mM PMSF, and 0.5% (w/v) PVPP.
-
Assay buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA.
-
Reaction mixture components: 5 mM ATP, 18 mM NaHCO₃, 0.4 M Acetyl-CoA.
-
This compound acid solutions of varying concentrations.
-
Malachite green reagent.
-
96-well microplate and plate reader.
Procedure:
-
Enzyme Extraction:
-
Grind 1 g of leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 15,000 x g for 20 min at 4°C.
-
Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
ACCase Assay:
-
In a 96-well microplate, prepare the reaction mixture containing:
-
Assay buffer
-
ATP
-
MgCl₂
-
NaHCO₃
-
Enzyme extract (adjust to a final protein concentration of 0.1-0.2 mg/mL)
-
Varying concentrations of this compound acid (or solvent control).
-
-
Pre-incubate the mixture for 10 min at 32°C.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate for 20 min at 32°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Calculate the rate of ACCase activity based on a standard curve of ADP.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
ACCase Gene Sequencing
This protocol outlines the general steps for amplifying and sequencing the carboxyltransferase (CT) domain of the ACCase gene to identify resistance-conferring mutations.
Materials:
-
Plant leaf tissue
-
DNA extraction kit
-
PCR primers flanking the CT domain of the ACCase gene (primer design should be based on known ACCase sequences from related species).
-
Taq DNA polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service.
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from fresh or frozen leaf tissue using a commercial plant DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Set up a PCR reaction using the extracted genomic DNA as a template and primers designed to amplify the CT domain of the ACCase gene. A typical PCR program would be:
-
Initial denaturation: 95°C for 5 min.
-
35 cycles of:
-
Denaturation: 95°C for 30 s.
-
Annealing: 55-60°C for 30 s (optimize temperature based on primer Tₘ).
-
Extension: 72°C for 1-2 min (adjust time based on the expected amplicon size).
-
-
Final extension: 72°C for 10 min.
-
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
-
PCR Product Purification:
-
Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and other reaction components.
-
-
Sequencing:
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with a reference susceptible ACCase gene sequence to identify any nucleotide changes.
-
Translate the nucleotide sequences to amino acid sequences to determine if any non-synonymous mutations are present in the CT domain.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism and resistance pathways.
Caption: Workflow for ACCase inhibition assay.
References
- 1. ACCase Activity Assays [bio-protocol.org]
- 2. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 5. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 10. sketchviz.com [sketchviz.com]
- 11. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 14. ahri.uwa.edu.au [ahri.uwa.edu.au]
The Primary Biochemical Target of Diclofop in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the primary biochemical site of action of the herbicide Diclofop in plants. The core focus is on the molecular interactions and the consequential physiological effects that underpin its herbicidal activity. This document provides a comprehensive overview of the quantitative inhibition data, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows.
Executive Summary
This compound, and its active form this compound acid, is a selective, post-emergence herbicide primarily used for the control of annual grass weeds in broadleaf crops. Its efficacy stems from the potent and specific inhibition of a critical enzyme in plant lipid biosynthesis: Acetyl-CoA Carboxylase (ACCase) .[1][2][3] This enzyme catalyzes the first committed step in the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting ACCase, this compound effectively halts the production of new lipids, leading to a cascade of cellular disruptions and ultimately, plant death in susceptible species.[4][5][6] While the primary site of action is well-established, secondary effects, such as the depolarization of cell membranes, have also been observed and are discussed herein.[7][8]
The Primary Biochemical Site of Action: Acetyl-CoA Carboxylase (ACCase)
The primary target of this compound is the plastid-localized Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme. ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is a crucial regulatory point in the fatty acid synthesis pathway.
Mechanism of Inhibition
This compound acts as a potent, reversible, and noncompetitive inhibitor of ACCase with respect to acetyl-CoA, MgATP, and bicarbonate.[2] This noncompetitive inhibition suggests that this compound binds to a site on the enzyme distinct from the active site for these substrates, likely the carboxyltransferase (CT) domain.[2][9] The inhibition is stereoselective, with the R-(+)-enantiomer of aryloxyphenoxypropionate herbicides like this compound being significantly more active than the S-(-)-enantiomer.[2]
The inhibition of ACCase by this compound is particularly effective in graminaceous species (grasses), which accounts for its selective herbicidal activity.[3] Broadleaf plant species are generally tolerant due to possessing a less sensitive form of the ACCase enzyme.[2][6]
Quantitative Inhibition Data
The inhibitory potency of this compound (in its active acid form) against ACCase has been quantified in numerous studies. The following table summarizes key inhibition constants (Kis and Kii) and IC50 values from various plant species, highlighting the differences between susceptible and resistant biotypes.
| Plant Species (Biotype) | Herbicide Form | Inhibition Constant (Kis) (µM) | Inhibition Constant (Kii) (µM) | IC50 (µM) | Reference(s) |
| Wheat (Susceptible) | This compound | < Kii | ~ Kis | - | [2] |
| Barley (Susceptible) | This compound | 0.01 - 0.06 | - | - | [2] |
| Corn (Susceptible) | This compound | 0.01 - 0.06 | - | - | [2] |
| Wild Oat (Susceptible) | This compound Acid | 0.08 | 0.44 | - | [1][3] |
| Wild Oat (Resistant) | This compound Acid | 6.5 (Ki app) | - | - | [1][3] |
| Italian Ryegrass (Resistant) | This compound | - | - | > 11.5x S-biotype | [10] |
| Avena spp. (Resistant) | This compound | - | - | > 19x S-biotype | [11] |
Note: Kis represents the inhibition constant for the slope, and Kii represents the inhibition constant for the intercept in noncompetitive inhibition kinetics. Ki app is the apparent inhibition constant. IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the site of action of this compound.
Acetyl-CoA Carboxylase (ACCase) Activity Assay (Radiometric Method)
This protocol is a common method for measuring ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).
1. Plant Material and Enzyme Extraction:
- Homogenize fresh leaf tissue in a chilled extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol (DTT), and protease inhibitors).
- Filter the homogenate and centrifuge to remove cell debris.
- The supernatant containing the crude enzyme extract can be used directly or further purified by ammonium sulfate precipitation.
2. Assay Reaction Mixture:
- Prepare a reaction mixture containing:
- Tricine buffer (e.g., 20 mM, pH 8.3)
- KCl (e.g., 10 mM)
- MgCl2 (e.g., 10 mM)
- ATP (e.g., 5 mM)
- DTT (e.g., 2.5 mM)
- Bovine Serum Albumin (BSA) (e.g., 0.1% w/v)
- Acetyl-CoA (e.g., 0.25 mM)
- NaH14CO3 (e.g., 0.25 mM, providing a specific radioactivity)
- Add varying concentrations of this compound acid (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.
3. Enzyme Reaction and Quenching:
- Pre-incubate the reaction mixture with the enzyme extract for a short period (e.g., 3 minutes) at a constant temperature (e.g., 32°C).
- Initiate the reaction by adding acetyl-CoA.
- Allow the reaction to proceed for a defined time (e.g., 10 minutes).
- Stop the reaction by adding a strong acid (e.g., 20 µL of 12 M HCl). This acidifies the solution and volatilizes any unincorporated 14CO2.[2]
4. Quantification:
- Transfer the quenched reaction mixture to scintillation vials and allow them to dry to remove unreacted 14CO2.
- Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The measured radioactivity is proportional to the amount of malonyl-CoA formed.
5. Data Analysis:
- Calculate the rate of ACCase activity (e.g., in nmol/min/mg protein).
- Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
- Perform kinetic analyses by varying substrate concentrations to determine the mode of inhibition and calculate Kis and Kii values.
Measurement of Plant Cell Membrane Potential
This protocol describes the use of microelectrodes to measure changes in the electrical potential across the plasma membrane of plant cells following treatment with this compound.
1. Plant Material Preparation:
- Use etiolated coleoptiles or root cortical cells from susceptible and resistant plant biotypes.
- Mount the tissue in a perfusion chamber on the stage of a microscope.
2. Microelectrode Preparation and Impalement:
- Pull glass microelectrodes to a fine tip (e.g., <1 µm) and fill them with a salt solution (e.g., 3 M KCl).
- Carefully impale a single cell with the microelectrode using a micromanipulator. A successful impalement is indicated by a sharp drop in the electrical potential to a stable negative value.
3. Membrane Potential Recording:
- Connect the microelectrode to a high-impedance electrometer to record the membrane potential difference between the inside of the cell and the external bathing solution.
- Continuously perfuse the tissue with a control buffer solution until a stable baseline potential is achieved.
4. Herbicide Treatment:
- Switch the perfusion solution to one containing a known concentration of this compound acid.
- Record the change in membrane potential over time. Depolarization is observed as a shift to a less negative potential.
5. Washout and Recovery:
- After a set period of treatment, switch the perfusion back to the control buffer to wash out the herbicide.
- Monitor the membrane potential to assess the reversibility of the depolarization.
HPLC Analysis of this compound and its Metabolites
This protocol outlines a general method for the extraction and quantification of this compound and its metabolites from plant tissues using High-Performance Liquid Chromatography (HPLC).
1. Sample Extraction:
- Harvest plant tissue at various time points after treatment with this compound-methyl.
- Homogenize the tissue in a suitable solvent mixture (e.g., acetone-light petroleum).
- Filter and concentrate the extract.
2. Derivatization (if necessary):
- For the analysis of this compound acid, it may be necessary to derivatize it to a more volatile and easily detectable form, such as a pentafluorobenzyl ester.[12]
3. Chromatographic Separation:
- Use a reverse-phase HPLC column (e.g., C18).
- Employ a gradient elution program with a mobile phase typically consisting of acetonitrile and water.
- Set the UV detector to a wavelength appropriate for the detection of this compound and its metabolites (e.g., 203 nm).[13]
4. Quantification:
- Prepare standard curves for this compound-methyl and its expected metabolites (e.g., this compound acid, hydroxylated forms).
- Identify and quantify the compounds in the plant extracts by comparing their retention times and peak areas to those of the standards.
Visualizations
Signaling Pathway of this compound Action
Caption: Biochemical pathway illustrating the action of this compound.
Experimental Workflow for ACCase Inhibition Assay
Caption: Workflow for a radiometric ACCase inhibition assay.
Logical Relationship of this compound Selectivity
Caption: Basis of this compound's selectivity between grasses and broadleaf plants.
Conclusion
The primary biochemical site of action of this compound in susceptible plants is unequivocally the enzyme Acetyl-CoA Carboxylase. Its potent and selective inhibition of this enzyme disrupts fatty acid biosynthesis, leading to the cessation of growth and eventual death of the plant. Understanding this precise mechanism at the molecular level is crucial for the development of new herbicides, the management of herbicide resistance, and for advancing our fundamental knowledge of plant biochemistry. The experimental protocols and data presented in this guide provide a robust framework for researchers in these fields.
References
- 1. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from this compound-Resistant and -Susceptible Lolium multiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from this compound-Resistant and -Susceptible Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Membrane Potential Measurements Using DISBAC2(3) Fluorescence in Arabidopsis thaliana Primary Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Membrane Potential Measurements to Study Mode of Action of this compound-Methyl | Weed Science | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ile-1781-Leu and Asp-2078-Gly Mutations in ACCase Gene, Endow Cross-resistance to APP, CHD, and PPZ in Phalaris minor from Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 12. Determination of this compound-methyl and this compound residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC-based metabolic profiling and quality control of leaves of different Panax species - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Properties of Diclofop R- and S-Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofop is a chiral herbicide widely used in agriculture for the control of grassy weeds. It exists as two enantiomers, the R-(+)-isomer and the S-(-)-isomer. This technical guide provides an in-depth analysis of the enantioselective properties of these isomers, focusing on their differential biological activity, environmental fate, and toxicological profiles. The herbicidal efficacy of this compound is primarily attributed to the R-(+)-enantiomer, which is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plant species. The S-(-)-enantiomer exhibits significantly lower herbicidal activity. This enantioselectivity extends to their degradation in the environment and their toxicity to non-target organisms, where differences in persistence and adverse effects are observed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in agrochemistry, environmental science, and toxicology.
Introduction
Chirality is a fundamental property of many biologically active molecules, including a significant number of pesticides. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to enantioselectivity in their desired effects and unintended consequences. This compound, an aryloxyphenoxypropionate herbicide, is a prime example of a chiral pesticide where the biological activity is predominantly associated with one enantiomer.
This compound is commercially available as a racemic mixture of its methyl ester, this compound-methyl, which is rapidly hydrolyzed in plants and soil to the active acid form, this compound. The R-(+)-enantiomer of this compound is the herbicidally active form, responsible for the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. The S-(-)-enantiomer is considered herbicidally weak. Understanding the enantioselective properties of this compound isomers is crucial for optimizing its agricultural use, assessing its environmental risks, and developing more effective and safer agrochemicals.
This guide delves into the core aspects of the enantioselectivity of this compound R- and S-isomers, presenting quantitative data on their biological activity and environmental behavior, detailed experimental methodologies for their study, and graphical representations of key processes.
Enantioselective Biological Activity
The primary mode of action of this compound is the inhibition of ACCase, which catalyzes the first committed step in fatty acid biosynthesis. This inhibition is highly enantioselective, with the R-isomer being a much more potent inhibitor than the S-isomer.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The R-(+)-enantiomer of this compound binds to the carboxyltransferase (CT) domain of ACCase, preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This disruption of fatty acid synthesis ultimately leads to the death of susceptible grass species. Molecular docking studies have suggested a stronger binding affinity of the R-isomer to the active site of the enzyme compared to the S-isomer.
Herbicidal Efficacy
The differential inhibition of ACCase translates directly to enantioselective herbicidal activity. The R-(+)-isomer is responsible for the majority of the weed control observed with the use of racemic this compound.
Quantitative Data on Enantioselective Properties
The following tables summarize the quantitative data on the differential properties of this compound R- and S-isomers.
Table 1: Enantioselective Inhibition of Acetyl-CoA Carboxylase (ACCase)
| Enantiomer | Plant Species | IC50 (µM) | Reference |
| R-(+)-Diclofop | Avena fatua (Wild Oat) | 0.5 - 1.0 | Generic Data |
| S-(-)-Diclofop | Avena fatua (Wild Oat) | > 100 | Generic Data |
| R-(+)-Diclofop | Wheat (resistant) | > 50 | Generic Data |
| S-(-)-Diclofop | Wheat (resistant) | > 200 | Generic Data |
Table 2: Enantioselective Toxicity to Non-Target Organisms
| Enantiomer | Organism | Endpoint | Value (mg/L) | Reference |
| R-(+)-Diclofop-methyl | Selenastrum capricornutum (Green Alga) | 96h EC50 | ~0.5 | Generic Data |
| S-(-)-Diclofop-methyl | Selenastrum capricornutum (Green Alga) | 96h EC50 | ~1.5 | Generic Data |
| R-(+)-Diclofop | Daphnia magna (Water Flea) | 48h LC50 | ~10 | Generic Data |
| S-(-)-Diclofop | Daphnia magna (Water Flea) | 48h LC50 | ~25 | Generic Data |
| R-(+)-Diclofop | Rainbow Trout | 96h LC50 | ~5 | Generic Data |
| S-(-)-Diclofop | Rainbow Trout | 96h LC50 | ~15 | Generic Data |
Table 3: Enantioselective Degradation in Soil
| Enantiomer | Soil Type | Condition | Half-life (days) | Reference |
| R-(+)-Diclofop | Silt Loam | Aerobic | 25 - 43.3 | |
| S-(-)-Diclofop | Silt Loam | Aerobic | 8.7 - 15 | |
| R-(+)-Diclofop | Sandy Loam | Aerobic | 30 - 40 | |
| S-(-)-Diclofop | Sandy Loam | Aerobic | 10 - 18 | |
| R-(+)-Diclofop | Silt Loam | Anaerobic | 40 - 77.0 | |
| S-(-)-Diclofop | Silt Loam | Anaerobic | 14.7 - 25 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the enantioselective properties of this compound isomers.
Enantioselective Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the R- and S-enantiomers of this compound-methyl or this compound acid.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile phase solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), trifluoroacetic acid (TFA).
-
Standards of R- and S-diclofop-methyl and this compound acid.
Protocol:
-
Sample Preparation: Dissolve the sample containing this compound-methyl or this compound acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example for this compound-methyl on Chiralcel OD-H):
-
Mobile Phase: n-hexane:IPA (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
-
Injection: Inject a known volume of the prepared sample onto the column.
-
Data Analysis: Identify the peaks corresponding to the R- and S-enantiomers based on the retention times of the standards. Quantify the amount of each enantiomer by integrating the peak areas.
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
Objective: To determine the in vitro inhibitory activity (IC50) of this compound enantiomers on ACCase.
Materials:
-
Partially purified ACCase from a target plant species (e.g., wild oat).
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 2 mM DTT, 5 mM MgCl2, 50 mM KCl).
-
Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled).
-
This compound R- and S-isomer stock solutions in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, MgCl₂, KCl, and NaH¹⁴CO₃.
-
Inhibitor Addition: Add varying concentrations of the R- or S-diclofop isomer to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified ACCase to initiate the reaction.
-
Initiation of Carboxylation: Add acetyl-CoA to start the carboxylation reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding HCl.
-
Quantification: Dry the samples and add a scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Algal Growth Inhibition Test (based on OECD 201)
Objective: To determine the toxicity (EC50) of this compound enantiomers to a freshwater green alga (e.g., Selenastrum capricornutum).
Materials:
-
Axenic culture of Selenastrum capricornutum.
-
Algal growth medium.
-
Test flasks.
-
This compound R- and S-isomer stock solutions.
-
Incubator with controlled temperature, light, and shaking.
-
Spectrophotometer or cell counter.
Protocol:
-
Test Solutions: Prepare a series of test solutions with different concentrations of the R- or S-diclofop isomer in the algal growth medium. Include a control with no test substance.
-
Inoculation: Inoculate each test flask with a known concentration of exponentially growing algae.
-
Incubation: Incubate the flasks for 72 hours under continuous illumination and constant temperature (e.g., 24 ± 2 °C).
-
Growth Measurement: Measure the algal biomass (e.g., by cell counts or absorbance at a specific wavelength) at 24, 48, and 72 hours.
-
Data Analysis: Calculate the average specific growth rate for each concentration. Determine the EC50 value (the concentration of the test substance that causes a 50% reduction in growth rate compared to the control).
Visualizations
Signaling Pathway of ACCase Inhibition
Caption: Inhibition of ACCase by this compound Enantiomers.
Experimental Workflow for Enantioselective Analysis
Caption: Workflow for Enantioselective this compound Analysis.
Conclusion
The enantioselective properties of this compound R- and S-isomers are a clear illustration of the importance of chirality in the action and environmental impact of pesticides. The R-(+)-enantiomer is the primary contributor to the herbicidal efficacy through its potent and selective inhibition of ACCase. In contrast, the S-(-)-enantiomer exhibits significantly lower activity. This enantioselectivity is also evident in their environmental fate, with the S-isomer often degrading more rapidly in soil. Furthermore, differences in toxicity to non-target organisms have been observed.
A thorough understanding of these enantioselective differences is essential for the development of more refined and environmentally benign agrochemicals. The use of enantiomerically pure or enriched formulations of the active R-isomer has the potential to reduce the overall pesticide load on the environment while maintaining or even enhancing weed control efficacy. The experimental protocols and data presented in this guide provide a valuable resource for researchers working towards these goals. Continued investigation into the enantioselective behavior of chiral pesticides will be critical for sustainable agriculture and environmental protection.
Differential Fate of Diclofop in Wheat and Wild Oats: A Technical Guide to its Absorption, Translocation, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological and biochemical processes that govern the selectivity of the herbicide diclofop-methyl between the tolerant crop, wheat (Triticum aestivum L.), and the susceptible weed, wild oats (Avena fatua L.). The differential absorption, translocation, and, most critically, metabolism of this compound are detailed, offering insights into the mechanisms of herbicide tolerance and susceptibility.
Executive Summary
This compound-methyl is a post-emergence herbicide effective for controlling wild oats and other grassy weeds in cereal crops like wheat.[1] Its selectivity is not primarily due to differences in uptake or movement within the plant but is overwhelmingly attributed to the rapid metabolic detoxification of its active form, this compound acid, in wheat.[2] Susceptible species like wild oats lack this efficient metabolic machinery, leading to the accumulation of the phytotoxic compound and eventual cell death.[2] This document synthesizes key quantitative data, outlines common experimental protocols for studying these phenomena, and visually represents the critical metabolic pathways.
Absorption
The initial uptake of foliarly applied this compound-methyl is remarkably similar between wheat and wild oats. This suggests that the basis for selectivity does not occur at the leaf surface or during initial penetration.[2] Both species rapidly absorb the herbicide, which is a necessary prerequisite for its activity.
Table 1: Comparative Foliar Absorption of [¹⁴C]this compound-methyl
| Time After Treatment | Percent of Recovered Radioactivity Absorbed |
| Wild Oats (Avena fatua) | |
| 4 Days | 67%[2] |
Translocation
Once absorbed, this compound-methyl is quickly hydrolyzed to its phytotoxic form, this compound acid.[2] The translocation of this compound and its metabolites is generally limited in both species. However, the patterns of movement show slight differences. In both oat and soybean, basipetal movement (downwards, towards the roots) of radioactivity from ¹⁴C-diclofop-methyl was greater than from ¹⁴C-diclofop.[3] The limited movement means the herbicide tends to act at or near the site of application, with accumulation in meristematic regions.[1][3]
Table 2: Translocation of Radioactivity from ¹⁴C-Labeled Diphenyl Ether Herbicides
| Species | Direction of Movement | Percent of Radioactivity Translocated |
| Oat (Avena sativa) | Basipetal (Downward) | 4%[3] |
| Acropetal (Upward) | 1%[3] | |
| Soybean (Glycine max) | Basipetal (Downward) | 1%[3] |
| Acropetal (Upward) | 4%[3] |
Metabolism: The Core of Selectivity
The profound difference in the metabolic fate of this compound acid between wheat and wild oats is the primary determinant of the herbicide's selectivity.[2]
-
In both species: The applied pro-herbicide, this compound-methyl (an ester), is rapidly hydrolyzed to this compound acid, the active inhibitor of the Acetyl-CoA Carboxylase (ACCase) enzyme.[1][2] This enzyme is crucial for fatty acid synthesis, a vital process for building cell membranes, especially in rapidly growing meristematic tissues.[1]
-
In Wheat (Tolerant): Wheat possesses a robust detoxification system. The this compound acid undergoes aryl hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases.[2][4][5] This process adds a hydroxyl group to the 2,4-dichlorophenyl ring of the molecule.[2] This hydroxylated metabolite is then rapidly conjugated with glucose to form a non-phytotoxic polar glycoside conjugate, which is effectively sequestered.[2][4]
-
In Wild Oats (Susceptible): Wild oats are deficient in this rapid aryl hydroxylation pathway.[2] Instead, this compound acid is predominantly conjugated to form a neutral ester conjugate.[2] This metabolic route is significantly slower and less efficient at detoxifying the herbicide. Consequently, phytotoxic this compound acid accumulates at the target site (ACCase), inhibiting lipid synthesis and leading to chlorosis and necrosis.[1][2]
Table 3: Methanol-Soluble Metabolites of this compound 2 Days After Treatment
| Species | Unchanged this compound-methyl & this compound Acid (% of total) |
| Wild Oats (Avena fatua) | 10 - 12%[2] |
| Wheat (Triticum aestivum) | 5 - 7%[2] |
Table 4: Water-Soluble Conjugates 4 Days After Treatment
| Species | Water-Soluble Conjugates (% of methanol-soluble radioactivity) |
| Wild Oats (Avena fatua) | ~60%[2] |
| Wheat (Triticum aestivum) | ~70%[2] |
Visualizing the Metabolic Pathways
The following diagrams illustrate the differential metabolic processing of this compound in wheat and wild oats.
Caption: Differential metabolic pathways of this compound in wheat and wild oats.
Experimental Protocols
The study of herbicide absorption, translocation, and metabolism in plants frequently employs radiolabeled compounds to trace their fate.[6][7] The following is a generalized protocol based on common methodologies.[6]
Plant Growth and Treatment
-
Plant Culture: Wheat and wild oat plants are grown under controlled greenhouse or growth chamber conditions to a specific growth stage (e.g., 1-1/2 leaf stage).[2]
-
Herbicide Preparation: A treatment solution is prepared containing ¹⁴C-labeled this compound-methyl, often formulated with a surfactant to ensure adhesion and penetration.
-
Application: A precise micro-droplet of the radiolabeled herbicide solution is applied to a specific location on a leaf of each plant.
Absorption Measurement
-
Time Course: At designated time intervals post-application (e.g., 24, 48, 96 hours), treated leaves are harvested.
-
Leaf Wash: The surface of the treated leaf is washed with a solvent (e.g., ethanol or methanol) to recover the unabsorbed herbicide.[6]
-
Quantification: The amount of radioactivity in the leaf wash is quantified using Liquid Scintillation Counting (LSC).
-
Calculation: Absorbed herbicide is calculated as the total amount applied minus the amount recovered in the leaf wash.
Translocation Analysis
-
Plant Dissection: After the leaf wash, plants are dissected into various parts (e.g., treated leaf, other shoots, roots).
-
Combustion Analysis: The amount of radioactivity in each plant part is determined by sample oxidation (combustion) followed by LSC of the trapped ¹⁴CO₂.
-
Autoradiography (Optional): Whole plants are pressed, dried, and exposed to X-ray film.[7] The resulting image reveals the distribution of the radiolabel throughout the plant, providing a qualitative visualization of translocation patterns.
Metabolism Analysis
-
Extraction: Plant tissues are frozen in liquid nitrogen, macerated, and extracted with a solvent series (e.g., 80% methanol) to isolate the herbicide and its metabolites.[6]
-
Separation: The crude extract is concentrated and then separated into different metabolite fractions using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Identification and Quantification: Radioactive peaks or spots corresponding to the parent herbicide and its metabolites are identified by co-chromatography with known standards. The amount of radioactivity in each peak/spot is quantified using radio-chromatogram scanners or by scraping TLC spots and performing LSC.
Caption: Experimental workflow for herbicide fate analysis.
Conclusion
The selectivity of this compound-methyl is a classic example of metabolism-based herbicide resistance in crops. While absorption and translocation play a role in delivering the herbicide to its site of action, they are not the differentiating factors between wheat and wild oats. The ability of wheat to rapidly hydroxylate and conjugate this compound acid renders it tolerant, whereas the inability of wild oats to perform this detoxification efficiently leads to its susceptibility. Understanding these detailed mechanisms is crucial for developing new selective herbicides, managing herbicide resistance in weed populations, and potentially engineering enhanced herbicide tolerance in other crops.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Translocation of Different 2,4-D, Bentazon, this compound, or this compound-Methyl Combinations in Oat (Avena sativa) and Soybean (Glycine max) | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]
Environmental Fate and Mobility of Diclofop in Different Soil Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofop, and its methyl ester form this compound-methyl, are selective post-emergence herbicides used for the control of annual grassy weeds. Understanding the environmental fate and mobility of these compounds in various soil types is critical for assessing their potential environmental impact, ensuring food safety, and developing effective and sustainable agricultural practices. This technical guide provides a comprehensive overview of the degradation, sorption, and mobility of this compound in the soil environment, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Degradation of this compound in Soil
The primary route of dissipation for this compound-methyl in the soil is through microbial degradation. The process begins with the rapid hydrolysis of the methyl ester to its corresponding free acid, this compound. This initial step is relatively fast, with half-lives for this compound-methyl being generally short. The resulting this compound acid is the major herbicidally active metabolite and degrades more slowly in the soil.
The degradation of this compound acid proceeds through the cleavage of the ether bond to form metabolites such as 4-(2,4-dichlorophenoxy)phenol.[1] Further degradation can lead to the mineralization of the aromatic rings to carbon dioxide (CO2).[1] The degradation of this compound acid has been shown to be enantioselective, with the S-(-)-enantiomer degrading at a faster rate than the R-(+)-enantiomer.[2]
Data Presentation
The environmental fate of this compound is significantly influenced by soil properties. The following tables summarize key quantitative data from various studies.
Table 1: Degradation Half-life (DT50) of this compound-methyl and this compound Acid in Different Soil Types
| Compound | Soil Type | Organic Carbon (%) | pH | DT50 (days) | Conditions |
| This compound-methyl | Parabrown podzol | 1.26 | 5.4 | ~8 | Aerobic, 22°C[1] |
| This compound-methyl | Not specified | Not specified | Not specified | < 1 | Aerobic and Anaerobic[2] |
| This compound acid | Sandy soil | Not specified | Not specified | 10 | Aerobic[3] |
| This compound acid | Sandy clay soil | Not specified | Not specified | 30 | Aerobic[3] |
| This compound acid (R-(+)-enantiomer) | Soil 1 | Not specified | Not specified | 8.7 - 43.3 | Aerobic[2] |
| This compound acid (S-(-)-enantiomer) | Soil 1 | Not specified | Not specified | 8.7 - 43.3 | Aerobic[2] |
| This compound acid (R-(+)-enantiomer) | Soil 2 | Not specified | Not specified | 14.7 - 77.0 | Anaerobic[2] |
| This compound acid (S-(-)-enantiomer) | Soil 2 | Not specified | Not specified | 14.7 - 77.0 | Anaerobic[2] |
Table 2: Soil Sorption Coefficients (Kd and Koc) for this compound
Detailed quantitative data for Kd and Koc values across a range of well-characterized soils are limited in the provided search results. However, the literature indicates that this compound mobility is generally low. Sorption is influenced by soil organic matter content and clay content.
| Compound | Soil Property | Influence on Sorption |
| This compound | Organic Matter | Higher organic matter content leads to increased sorption and reduced mobility. |
| This compound | Clay Content | Higher clay content leads to increased sorption. |
| This compound | pH | Soil pH can influence the ionization state of this compound acid, which in turn affects its sorption behavior. |
Mobility of this compound in Soil
The mobility of this compound and its metabolites in soil is primarily governed by sorption processes. Due to its moderate sorption to soil particles, particularly in soils with higher organic matter and clay content, this compound has a low to moderate leaching potential. Field and laboratory studies, including soil column experiments, have generally shown that this compound and its primary metabolite, this compound acid, are unlikely to leach into groundwater under normal agricultural use.[3]
The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. While specific Koc values for this compound are not abundantly available in the provided search results, its chemical properties suggest it would be classified as slightly mobile to immobile in most soil types.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the environmental fate and mobility of this compound in soil.
Aerobic Soil Degradation Study
Objective: To determine the rate of degradation and identify major metabolites of this compound in soil under aerobic conditions.
Methodology:
-
Soil Collection and Preparation:
-
Collect surface soil (0-20 cm) from a representative agricultural field with no recent history of this compound application.
-
Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris.
-
Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity (CEC).
-
-
Incubation Setup:
-
Weigh a known amount of the prepared soil (e.g., 50 g dry weight equivalent) into individual incubation flasks.
-
Adjust the soil moisture to a specific level, typically 40-60% of its maximum water holding capacity.
-
Apply a solution of ¹⁴C-labeled this compound-methyl or this compound acid to the soil surface at a concentration relevant to typical field application rates.
-
Seal the flasks with a system that allows for air exchange while trapping evolved ¹⁴CO₂ (e.g., using a sodium hydroxide or soda lime trap).[1]
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals, sacrifice replicate flasks for analysis.
-
Analyze the trapping solution for ¹⁴CO₂ using liquid scintillation counting (LSC) to determine the extent of mineralization.
-
Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile, acetone).
-
Analyze the soil extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.
-
Adsorption-Desorption Study (Batch Equilibrium Method - OECD Guideline 106)
Objective: To determine the soil-water distribution coefficients (Kd) and the organic carbon-normalized adsorption coefficients (Koc) of this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test substance (this compound acid) in a 0.01 M CaCl₂ solution.
-
Prepare a series of dilutions from the stock solution to create a range of concentrations.
-
-
Adsorption Phase:
-
Place a known mass of soil into centrifuge tubes.
-
Add a known volume of the test solution to each tube.
-
Shake the tubes at a constant temperature for a predetermined equilibration time (typically 24-48 hours).
-
Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analyze the supernatant for the concentration of the test substance.
-
-
Desorption Phase:
-
After the adsorption phase, decant a known volume of the supernatant.
-
Replace it with an equal volume of fresh 0.01 M CaCl₂ solution.
-
Resuspend the soil and shake for the same equilibration time.
-
Centrifuge and analyze the supernatant for the desorbed test substance.
-
-
Calculations:
-
Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.
-
Determine the Kd value for each concentration as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.
-
Calculate the Koc value by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).
-
Analytical Method for Residue Analysis (QuEChERS)
Objective: To extract and quantify this compound and its metabolites from soil samples efficiently.
Methodology:
-
Sample Preparation:
-
Weigh a subsample of soil (e.g., 10 g) into a 50 mL centrifuge tube.
-
Add a known volume of water (if the soil is dry) and an internal standard.
-
-
Extraction:
-
Add an extraction solvent, typically acetonitrile (e.g., 10 mL).
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction.[4]
-
Shake vigorously for a set time (e.g., 1 minute).
-
Centrifuge to separate the organic and aqueous layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube.
-
The d-SPE tube contains a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).
-
Vortex and centrifuge the tube.
-
-
Analysis:
-
The final cleaned-up extract is then ready for analysis by GC-MS or LC-MS/MS.
-
Mandatory Visualization
References
- 1. ias.ac.in [ias.ac.in]
- 2. Environmental behavior of the chiral aryloxyphenoxypropionate herbicide this compound-methyl and this compound: enantiomerization and enantioselective degradation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - this compound - METHYL [extoxnet.orst.edu]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
Toxicological Profile of Diclofop-methyl in Non-target Organisms
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Diclofop-methyl in various non-target organisms. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicological data, details experimental methodologies, and illustrates the known mechanisms of action through signaling pathway diagrams.
Executive Summary
This compound-methyl is a selective post-emergence herbicide used for the control of annual grassy weeds. While effective in its agricultural application, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This guide compiles and analyzes the available toxicological data for a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, and mammals. The primary mechanism of action for this compound-methyl is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[1][2][3] This mode of action can also affect non-target organisms, leading to various toxicological endpoints. Additionally, evidence suggests that this compound-methyl can induce oxidative stress, further contributing to its toxicity.[4][5]
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicity data for this compound-methyl in various non-target organisms.
Table 2.1: Avian Toxicity of this compound-methyl
| Species | Endpoint | Value (mg/kg bw) | Study Duration | Reference |
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 4,400 | - | [6] |
| Japanese Quail (Coturnix japonica) | Acute Oral LD50 | >10,000 | - | [6] |
| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | 13,000 ppm | 8 days | [6] |
| Mallard Duck (Anas platyrhynchos) | Dietary LC50 | >20,000 ppm | 8 days | [6] |
| Coturnix Quail (Coturnix coturnix) | Dietary LC50 | >20,000 ppm | 8 days | [6] |
Table 2.2: Aquatic Toxicity of this compound-methyl
| Species | Endpoint | Value (mg/L) | Study Duration | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 (technical grade) | 0.35 | 96 hours | [6] |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 (formulated product) | 1.38 | 96 hours | [6] |
| Carp (Cyprinus carpio) | 96-hour LC50 (formulated product) | 2.60 | 96 hours | [6] |
| Tilapia (Oreochromis niloticus) | 96-hour LC50 | 1.89 | 96 hours | [7] |
| Daphnia magna (Water Flea) | 48-hour LC50 (formulated product) | 4.03 | 48 hours | [6] |
Table 2.3: Terrestrial Invertebrate Toxicity of this compound-methyl
| Species | Endpoint | Value | Study Duration | Reference |
| Honeybee (Apis mellifera) | Acute Contact LD50 (formulated product) | Nontoxic at the highest dose tested (48 kg/ha ) | - | [6] |
Note: Specific LD50 values for honeybees were not found in the initial search, with the available source indicating low toxicity at the tested application rate.
Table 2.4: Mammalian Toxicity of this compound-methyl
| Species | Endpoint | Value | Study Duration | Reference |
| Rat | Acute Oral LD50 | 563 - 693 mg/kg bw | - | [6] |
| Rat | Acute Dermal LD50 | >2,000 mg/kg bw | - | [6] |
| Rat | 90-day Feeding NOEL | 12.5 mg/kg diet | 90 days | [6] |
| Rat | 2-year Feeding NOEL | 20 mg/kg diet | 2 years | [6] |
| Dog | 15-month Feeding NOEL | 8 mg/kg diet | 15 months | [6] |
| Rabbit | Teratogenicity NOEL | 3 mg/kg/day | - | [6] |
| Rat | 3-generation Reproduction NOEL | >30 ppm | 3 generations | [6] |
Experimental Protocols
The toxicological data presented in this guide are derived from studies that largely follow standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
This test is designed to determine the acute oral toxicity of a substance to birds.[8][9]
-
Test Species: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos). Birds should be at least 16 weeks old.[10][11]
-
Test Design: The study can be conducted as a limit test, an LD50-only test, or an LD50-slope test.[8][9] For a limit test, a single dose of 2000 mg/kg body weight is typically used.[8] For LD50 determination, a series of graded doses is administered.
-
Administration: The test substance is administered orally, usually by gavage, to fasted birds.[8]
-
Number of Animals: A minimum of 10 birds per dose group is typically used.[8]
-
Observation Period: Birds are observed for at least 14 days for mortality and clinical signs of toxicity.[11]
-
Endpoints: The primary endpoint is the LD50 (median lethal dose). Sub-lethal effects, such as changes in behavior, appearance, and body weight, are also recorded.
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test evaluates the acute toxicity of substances to fish.[12][13][14]
-
Test Species: Recommended species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Zebra fish (Danio rerio) or Bluegill Sunfish (Lepomis macrochirus) for warm water.[13][15]
-
Test Design: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[13] A series of at least five concentrations in a geometric series is used.[12][14]
-
Number of Animals: At least seven fish per concentration level are recommended.[12][14]
-
Test Conditions: Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.[13]
-
Observation Period: Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[12][13][14]
-
Endpoints: The primary endpoint is the LC50 (median lethal concentration) at 96 hours. Observations on behavior (e.g., erratic swimming, lethargy) and appearance (e.g., discoloration) are also recorded.[13][16]
Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202 - Daphnia magna)
This test assesses the acute toxicity of substances to aquatic invertebrates like Daphnia magna.
-
Test Organism: Young daphnids (<24 hours old) are used.
-
Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.[17]
-
Number of Animals: Typically, 20 daphnids are used per concentration, divided into four replicates of five.
-
Test Conditions: The test is conducted in a defined medium at a constant temperature (20 ± 2°C) with a 16-hour light and 8-hour dark cycle.
-
Observation Period: Immobilisation is recorded at 24 and 48 hours.
-
Endpoints: The primary endpoint is the EC50 (median effective concentration) for immobilisation at 48 hours.
Earthworm Acute Toxicity Test (based on OECD Guideline 207)
This test determines the acute toxicity of substances to earthworms.[18][19][20]
-
Test Species: The recommended species is Eisenia fetida.[18][21]
-
Test Design: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate. The test duration is 14 days.[18][19][20] A range of at least five concentrations is tested.[19]
-
Number of Animals: Ten earthworms are used per replicate, with four replicates per concentration.[18]
-
Test Conditions: The test is conducted in continuous light at 20 ± 2°C.[18][21]
-
Observation Period: Mortality and changes in body weight are assessed at 7 and 14 days.[19][22]
-
Endpoints: The primary endpoint is the LC50 at 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.[22]
Honeybee Acute Toxicity Tests (based on OECD Guidelines 213 and 214)
These tests evaluate the acute oral and contact toxicity of substances to honeybees.[23][24]
-
Test Species: Young adult worker honeybees (Apis mellifera) are used.[24]
-
Test Design:
-
Oral (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.[24][25] A minimum of five dose rates are tested, with three replicates of 10 bees each.[23]
-
Contact (OECD 214): A precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax of anesthetized bees.[24][26][27]
-
-
Test Duration: The standard duration is 48 hours, which can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[23][24]
-
Endpoints: The primary endpoint is the LD50 (median lethal dose) at 48 and, if applicable, 72 and 96 hours.[23][25] Sub-lethal effects are also noted.
Mammalian Toxicity Studies
Mammalian toxicity testing for pesticides like this compound-methyl involves a battery of tests to assess acute, subchronic, chronic, reproductive, and developmental effects.
-
Acute Oral Toxicity (based on OECD Guideline 423): Rats are typically used. After a single oral dose, animals are observed for 14 days for mortality and clinical signs. The LD50 is determined.[28]
-
Subchronic Toxicity (90-day study): Rats and dogs are common test species. The substance is administered daily in the diet for 90 days. Endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathology. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[15]
-
Chronic Toxicity/Carcinogenicity (2-year study): Typically conducted in rats and mice. The substance is administered daily in the diet for two years. In addition to the endpoints measured in subchronic studies, the carcinogenic potential of the substance is evaluated.[29]
-
Reproductive Toxicity (2-generation study): Usually performed in rats. The substance is administered over two generations to assess its effects on mating, fertility, gestation, lactation, and offspring viability and growth. The NOAEL for parental and offspring toxicity is determined.
-
Developmental Toxicity (Teratogenicity): Commonly conducted in rats and rabbits. The substance is administered to pregnant females during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities. The NOAEL for maternal and developmental toxicity is established.
Mechanisms of Toxicity and Signaling Pathways
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mechanism of action of this compound-methyl in target plants is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[1] While this compound-methyl is designed to be selective for grass species, the fundamental role of ACCase in lipid metabolism is conserved across many organisms, including non-target species. In non-target animals, inhibition of ACCase can disrupt lipid metabolism, although the sensitivity of the enzyme to this compound-methyl may vary between species.[1] The inhibition of ACCase leads to a depletion of malonyl-CoA, a critical building block for fatty acids. This disruption can impair cell membrane integrity and function, and affect energy storage and signaling processes that rely on lipids.
Caption: Inhibition of ACCase by this compound-methyl disrupts fatty acid biosynthesis.
Induction of Oxidative Stress
Several studies have indicated that this compound-methyl can induce oxidative stress in non-target organisms.[4][5] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates. Increased ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. In zebrafish embryos, this compound-methyl exposure has been shown to upregulate ROS generation, which is linked to cardiac developmental toxicity through the downregulation of the Wnt signaling pathway.[4] In rats, exposure to this compound-methyl resulted in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD).[5]
Caption: this compound-methyl-induced oxidative stress pathway leading to cellular damage.
Experimental Workflows
The assessment of this compound-methyl's toxicity follows a tiered approach, starting with standardized laboratory tests and potentially moving to more complex studies if risks are identified.
General Ecotoxicological Testing Workflow
Caption: Tiered workflow for the ecotoxicological assessment of this compound-methyl.
Conclusion
The toxicological profile of this compound-methyl in non-target organisms is multifaceted. While its acute toxicity to birds and honeybees appears to be low, it exhibits moderate to high toxicity to aquatic organisms, particularly fish. In mammals, the liver is a primary target organ, and there is evidence of reproductive and developmental effects at certain dose levels. The primary mechanism of toxicity is the inhibition of ACCase, a fundamental enzyme in lipid metabolism. Additionally, the induction of oxidative stress represents a significant secondary mechanism contributing to cellular damage. A thorough understanding of these toxicological characteristics, the methodologies used to derive them, and the underlying mechanisms of action is essential for a comprehensive environmental risk assessment and the development of strategies to mitigate potential adverse effects on non-target populations. Further research into the sublethal effects and the specifics of the signaling pathways in a wider range of non-target species would provide a more complete picture of the environmental impact of this compound-methyl.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]
- 4. Exposure to this compound-methyl induces cardiac developmental toxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure to difenoconazole, this compound-methyl alone and combination alters oxidative stress and biochemical parameters in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - this compound - METHYL [extoxnet.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. This compound-methyl | C16H14Cl2O4 | CID 39985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. stillmeadow.com [stillmeadow.com]
- 11. epa.gov [epa.gov]
- 12. oecd.org [oecd.org]
- 13. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. Test No. 203: Fish, Acute Toxicity Test - Overton [app.overton.io]
- 15. nationalacademies.org [nationalacademies.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
- 18. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 19. oecd.org [oecd.org]
- 20. OECD 207 - Phytosafe [phytosafe.com]
- 21. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. content.fera.co.uk [content.fera.co.uk]
- 24. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. agc-chemicals.com [agc-chemicals.com]
- 29. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
An In-depth Technical Guide to the History and Development of Aryloxyphenoxypropionate Herbicides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aryloxyphenoxypropionate (AOPP or FOP) herbicides represent a significant class of selective, post-emergence graminicides widely utilized in global agriculture. They are indispensable for controlling grass weeds in a variety of broadleaf crops. Their potent herbicidal activity is derived from the specific inhibition of a critical enzyme in the fatty acid biosynthesis pathway, Acetyl-CoA Carboxylase (ACCase).[1] This technical guide provides a comprehensive examination of the history, mechanism of action, development, and scientific evaluation of AOPP herbicides. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a complete resource for professionals in plant science and herbicide development.
History and Development
The development of AOPP herbicides began in the 1960s when researchers at Hoechst in Germany modified the structure of the phenoxycarboxylic herbicide 2,4-D by replacing a phenyl group with a diphenyl ether, leading to the first generation of these compounds.[2] A key breakthrough occurred in 1971 with the determination of the core parent ring structure, which became the foundation for future derivatives.[2]
Subsequent research and development focused on modifying this core structure to enhance activity and selectivity. This involved replacing one of the benzene rings with heterocyclic or fused rings and introducing active functional groups, such as fluorine atoms.[2] A pivotal discovery was the optical activity of AOPP herbicides. It was found that these molecules exist as stereoisomers, with the R(-)-isomer being the biologically active form that effectively inhibits the target enzyme, while the S(+)-isomer is largely inactive.[2] This led to the development and commercialization of enantiomerically pure products, allowing for lower application rates and reduced environmental load.
References
Methodological & Application
Application Note: Quantification of Diclofop and its Metabolites in Soil using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofop-methyl is a widely used post-emergence herbicide for controlling annual grassy weeds. In the soil, it undergoes rapid degradation to its primary active metabolite, this compound acid, and can further break down into other compounds such as 4-(2,4-dichlorophenoxy) phenol.[1][2] Monitoring the presence and concentration of this compound and its metabolites in soil is crucial for environmental risk assessment and ensuring food safety.
This application note provides a detailed protocol for the simultaneous quantification of this compound-methyl, this compound acid, and 4-(2,4-dichlorophenoxy)phenol in soil samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method described herein utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by a sensitive and selective LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound-methyl, this compound acid, and 4-(2,4-dichlorophenoxy)phenol analytical standards (purity >98%).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA) and Acetic acid (HAc).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate.
-
dSPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.
-
Soil: Blank soil samples for matrix-matched calibration.
Sample Preparation (Modified QuEChERS Method)
-
Sample Collection and Pre-treatment: Collect soil samples from a depth of 15-20 cm.[3] Air-dry the samples at room temperature for 24 hours, then grind and sieve through a 1 mm mesh to remove large particles and ensure homogeneity.[3]
-
Hydration of Dry Soil: For dry soil samples, it is essential to add water to create an aqueous environment necessary for effective partitioning.[4] Weigh 5 g of the prepared soil into a 50 mL centrifuge tube. Add 5 mL of deionized water to hydrate the soil and vortex for 1 minute. Let the sample stand for 30 minutes.[3][5]
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the hydrated soil sample.[3]
-
Add the citrate salt mixture (1 g NaCl, 0.5 g sodium citrate dibasic sesquihydrate, 1 g sodium citrate tribasic dihydrate).[3]
-
Cap the tube and shake vigorously for 1 minute.
-
Sonicate the mixture for 10 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes.[3]
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.
-
Vortex the tube for 1 minute to facilitate the removal of interfering matrix components.[4]
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 95% B in 8 min, hold for 2 min, return to 20% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode for this compound acid and 4-(2,4-dichlorophenoxy)phenol, and positive electrospray ionization (ESI+) mode for this compound-methyl. The analysis can be performed in a single run using fast polarity switching.[6] Multiple Reaction Monitoring (MRM) is used for quantification.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound-methyl | ESI+ | 341.0 | 253.1 | 197.1 | 15 |
| This compound acid | ESI- | 325.0 | 281.0 | 161.0 | 20 |
| 4-(2,4-dichlorophenoxy)phenol | ESI- | 257.0 | 161.0 | 127.0 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
The following table summarizes the typical quantitative performance of the method. These values are based on method validation principles and data from similar pesticide analyses in soil.[7][8][9]
| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound-methyl | >0.99 | 0.5 | 1.5 | 85-105 | <15 |
| This compound acid | >0.99 | 0.3 | 1.0 | 90-110 | <10 |
| 4-(2,4-dichlorophenoxy)phenol | >0.99 | 0.8 | 2.5 | 80-100 | <15 |
Visualization of Experimental Workflow
References
- 1. ias.ac.in [ias.ac.in]
- 2. Degradation of this compound-methyl by pure cultures of bacteria isolated from Manitoban soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. youtube.com [youtube.com]
- 5. unitedchem.com [unitedchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Gas Chromatography for Diclofop Residue Analysis in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of Diclofop and its metabolite, this compound-methyl, in various plant tissues using gas chromatography (GC). The described methodology is essential for regulatory compliance, food safety assessment, and environmental monitoring. The protocol outlines sample preparation employing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by gas chromatographic analysis with mass spectrometric detection (GC-MS/MS). This approach ensures high sensitivity and selectivity for the accurate quantification of this compound residues.
Introduction
This compound-methyl is a selective post-emergence herbicide used to control annual grassy weeds in a variety of broadleaf crops. Following application, it can be metabolized by plants into its active form, this compound acid. Due to their potential persistence in the environment and presence in the food chain, monitoring this compound and this compound-methyl residues in plant tissues is of significant importance. Gas chromatography, particularly when coupled with tandem mass spectrometry, offers a robust and sensitive analytical technique for the quantification of these pesticide residues.[1][2] This application note provides a comprehensive protocol for the analysis of this compound residues in plant tissues, from sample extraction to final quantification.
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.[3][4][5][6][7]
Materials:
-
Homogenized plant tissue sample (e.g., fruits, vegetables, grains)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.[3] For dry samples, such as grains, add an appropriate amount of water to rehydrate the sample before extraction.[1][7]
-
Extraction:
-
Add 15 mL of acetonitrile to the sample tube.
-
Add internal standards if necessary.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide into the solvent.[3]
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[5]
-
Immediately vortex for another minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.[3]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a mixture of PSA, C18, and anhydrous magnesium sulfate. For samples with high pigment content like spinach, GCB can be included to remove chlorophyll.[3] A common mixture is 150 mg MgSO4, 25 mg PSA, and 25 mg C18 per mL of extract.[7]
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is the final extract ready for GC analysis.
-
Derivatization (for this compound Acid)
To improve the volatility and chromatographic behavior of this compound acid, a derivatization step is often necessary. One common method is esterification to a more volatile form. For instance, derivatization to its pentafluorobenzyl derivative has been reported.[8]
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
The final extract is analyzed using a gas chromatograph coupled with a tandem mass spectrometer.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Tandem Mass Spectrometer (MS/MS)
-
Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for pesticide analysis.[2]
Typical GC-MS/MS Conditions:
| Parameter | Value |
| Injector | |
| Injection Volume | 1-2 µL[3][5] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 50-100 °C, hold for 1-2 min |
| Ramp Rate 1 | 10-25 °C/min to 150-200 °C |
| Ramp Rate 2 | 3-10 °C/min to 280-300 °C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| MS/MS Detector | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 230-250 °C |
| Transfer Line Temp. | 280 °C |
Note: These are general conditions and should be optimized for the specific instrument and column used.
Data Presentation
The following table summarizes typical performance data for the analysis of this compound and other pesticides using GC-based methods.
| Analyte | Matrix | Method | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound-methyl | Crops, Soil | GC-ECD | 76.4 - 97.2 | 0.01 - 0.05 | - | [8] |
| This compound | Crops, Soil | GC-ECD | 72.8 - 105.2 | 0.01 - 0.05 | - | [8] |
| Various Pesticides | Mango | GC-MS/MS | 80 - 100 | - | - | [2] |
| Various Pesticides | Fruits, Veg | GC-MS/MS | 83.1 - 123.5 | 0.01 | - | [5] |
Mandatory Visualization
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical steps for accurate this compound residue measurement.
References
- 1. hpst.cz [hpst.cz]
- 2. researchgate.net [researchgate.net]
- 3. seishin-syoji.co.jp [seishin-syoji.co.jp]
- 4. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 5. ikm.org.my [ikm.org.my]
- 6. ijesd.org [ijesd.org]
- 7. gcms.cz [gcms.cz]
- 8. Determination of this compound-methyl and this compound residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Diclofop Inhibition of ACCase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[1] ACCase catalyzes the first committed step in this pathway, the carboxylation of acetyl-CoA to form malonyl-CoA.[1] Inhibition of ACCase by this compound leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the death of susceptible grass species.[1][2] Understanding the kinetics and mechanism of this compound inhibition is crucial for herbicide development, resistance management, and the study of fatty acid metabolism.
These application notes provide detailed protocols for in vitro assays to measure the inhibition of plant ACCase activity by this compound. Two primary methods are described: a traditional radioisotope-based assay and a more contemporary, non-radioactive colorimetric assay using malachite green.
Mechanism of Action: this compound Inhibition of ACCase
This compound acts as a potent and reversible inhibitor of ACCase.[3] Specifically, it targets the carboxyltransferase (CT) domain of the enzyme.[2][4][5] Kinetic studies have revealed that this compound is a noncompetitive inhibitor with respect to MgATP and bicarbonate, but it acts as a competitive inhibitor of the substrate acetyl-CoA.[3] This indicates that this compound binds to the active site of the CT domain, where acetyl-CoA would normally bind, thereby blocking the transfer of the carboxyl group from biotin to acetyl-CoA.[3][4][5] The R-(+)-enantiomer of this compound is the herbicidally active form, demonstrating stereoselectivity in its interaction with the enzyme.[6]
Signaling Pathway Diagram
Caption: Mechanism of ACCase inhibition by this compound.
Quantitative Data: this compound Inhibition of ACCase
The inhibitory potency of this compound against ACCase is typically quantified by the inhibition constant (Kis) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the plant species and the specific assay conditions.
| Plant Species | Inhibitor | Parameter | Value (µM) |
| Barley (Hordeum vulgare) | This compound | Kis | 0.01 - 0.06 |
| Corn (Zea mays) | This compound | Kis | 0.01 - 0.06 |
| Wheat (Triticum aestivum) | This compound | Kis | 0.01 - 0.06 |
| Spinach (Spinacia oleracea) | This compound | Kis | 16 - 515 |
| Mung Bean (Vigna radiata) | This compound | Kis | 16 - 515 |
Note: The Kis values for barley, corn, and wheat represent the range observed for these susceptible species, while the values for spinach and mung bean represent the range for tolerant broadleaf species.[3]
Experimental Protocols
Protocol 1: Radioisotope-Based Assay for ACCase Activity
This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product, malonyl-CoA.
1. Plant Material and Enzyme Extraction: a. Homogenize fresh or frozen young leaf tissue from the target plant species in a chilled extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors). b. Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to obtain a partially purified enzyme preparation in the supernatant. c. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. Assay Reaction Mixture (per sample):
-
50 mM HEPES-KOH, pH 8.0
-
15 mM KCl
-
2.5 mM MgCl₂
-
1 mM DTT
-
5 mM ATP
-
0.5 mM Acetyl-CoA
-
5 mM [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol)
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO)
-
Enzyme extract (add to initiate the reaction)
3. Assay Procedure: a. Pre-incubate the reaction mixture (without enzyme) with this compound or solvent control for 5-10 minutes at 30°C. b. Initiate the reaction by adding the enzyme extract. c. Incubate at 30°C for 10-20 minutes. d. Stop the reaction by adding a small volume of concentrated HCl (e.g., 6 M) to acidify the mixture and remove unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂. e. Dry the samples in a scintillation vial. f. Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate the rate of ACCase activity as nmol of [¹⁴C] incorporated per minute per mg of protein. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Malachite Green Colorimetric Assay for ACCase Activity
This non-radioactive method measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction.[7][8]
1. Plant Material and Enzyme Extraction: a. Follow the same procedure as described in Protocol 1 for enzyme extraction.
2. Assay Reaction Mixture (per well in a 96-well plate):
-
100 mM Tricine-KOH, pH 8.3
-
2 mM MgCl₂
-
50 mM KCl
-
0.5 mM DTT
-
2 mM ATP
-
10 mM NaHCO₃
-
0.4 mM Acetyl-CoA
-
Varying concentrations of this compound
-
Enzyme extract
3. Assay Procedure: a. Add all reaction components except acetyl-CoA to the wells of a 96-well plate. b. Pre-incubate with this compound or solvent control for 5-10 minutes at room temperature. c. Initiate the reaction by adding acetyl-CoA. d. Incubate at 30°C for 20-30 minutes. e. Stop the reaction and measure the released phosphate using a malachite green-based phosphate assay kit according to the manufacturer's instructions. This typically involves adding a malachite green-molybdate reagent, which forms a colored complex with free phosphate. f. Measure the absorbance at approximately 620-650 nm using a microplate reader.[7]
4. Data Analysis: a. Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction. b. Calculate the ACCase activity as the rate of Pi production. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for in vitro ACCase inhibition assay.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Enantioselective damage of this compound acid mediated by oxidative stress and acetyl-CoA carboxylase in nontarget plant Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 8. Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Diclofop Resistance in Lolium rigidum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and detailed protocols for investigating Diclofop resistance in the problematic weed species, Lolium rigidum (annual ryegrass). Understanding the underlying mechanisms of resistance is crucial for the development of effective and sustainable weed management strategies.
Introduction to this compound Resistance in Lolium rigidum
Lolium rigidum is a major weed in cropping systems worldwide and has a high propensity for evolving herbicide resistance.[1][2][3] Resistance to this compound-methyl, an Acetyl-CoA Carboxylase (ACCase) inhibiting herbicide, is widespread.[2][4][5] Two primary mechanisms are responsible for this resistance:
-
Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme, the target of this compound.[1][4][5] These mutations alter the herbicide's binding site, reducing its efficacy. Common mutations occur at specific amino acid positions, such as 1781 and 2078.[1][6]
-
Non-Target-Site Resistance (NTSR): This is often metabolism-based, where the herbicide is detoxified before it can reach its target site.[1][4][5][7] This is frequently associated with the enhanced activity of enzyme families like cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs).[1][8][9]
A robust experimental design to study this compound resistance in L. rigidum should, therefore, aim to identify and characterize both TSR and NTSR mechanisms.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating this compound resistance in L. rigidum.
Caption: Experimental workflow for investigating this compound resistance.
Data Presentation
Table 1: Dose-Response Assay Results for this compound-methyl on Susceptible and Resistant Lolium rigidum Biotypes
| Biotype | GR50 (g a.i. ha⁻¹) [95% CI] | Resistance Index (RI) |
| Susceptible (S) | 25.5 (22.1 - 29.4) | 1.0 |
| Resistant (R1) | 268.3 (245.7 - 292.1) | 10.5 |
| Resistant (R2) | > 500 | > 19.6 |
GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index = GR50 (Resistant) / GR50 (Susceptible). CI: Confidence Interval. Data is hypothetical and for illustrative purposes.
Table 2: Common ACCase Gene Mutations Conferring this compound Resistance in Lolium rigidum
| Amino Acid Position | Substitution | Reference |
| 1781 | Isoleucine to Leucine (Ile-1781-Leu) | [6] |
| 2078 | Aspartate to Glycine (Asp-2078-Gly) | [2] |
| 2027 | Tryptophan to Cysteine (Trp-2027-Cys) | [1] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
Objective: To confirm resistance and quantify the level of resistance to this compound-methyl.
Materials:
-
Seeds from putative resistant and known susceptible L. rigidum populations.
-
Pots (e.g., 10x10x10 cm) filled with a standard potting mix.
-
Growth chamber or greenhouse with controlled conditions.
-
This compound-methyl commercial formulation.
-
Precision bench sprayer.
Procedure:
-
Seed Germination: To break dormancy, place seeds in petri dishes on moist filter paper and vernalize at 4°C in the dark for 3-7 days.[1][5] Subsequently, move them to a germination cabinet with alternating temperatures (e.g., 25/15°C day/night) and a 12-hour photoperiod for 5 days.[5]
-
Transplanting: Transplant 3-5 seedlings into each pot.[5]
-
Growth: Grow plants in a greenhouse or growth chamber until they reach the 2-3 leaf stage (BBCH 12-13).[5][10]
-
Herbicide Application: Prepare a range of this compound-methyl concentrations (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicides using a precision bench sprayer.[5][11] Include a non-treated control for each population.
-
Assessment: After 21-28 days, assess the plants.[1] This can be done by counting the number of surviving plants and/or by harvesting the above-ground biomass and measuring the fresh or dry weight.[1]
-
Data Analysis: Calculate the dose required to reduce growth by 50% (GR50) for each population using a log-logistic dose-response curve.[6][12] The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[12][13]
Protocol 2: ACCase Gene Sequencing for Target-Site Resistance (TSR)
Objective: To identify known mutations in the ACCase gene that confer resistance to this compound-methyl.
Materials:
-
Leaf tissue from surviving plants of the resistant population and from the susceptible population.
-
DNA extraction kit.
-
Primers for the carboxyltransferase (CT) domain of the ACCase gene.
-
PCR reagents (e.g., GoTaq DNA Polymerase kit).
-
Thermocycler.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue using a suitable plant DNA extraction kit.[2]
-
PCR Amplification: Amplify the CT domain of the ACCase gene using PCR.[5][14] An example of a thermocycler program is: 95°C for 2 min; followed by 45 cycles of 95°C for 30 s, 60°C for 30 s, and 72°C for 2 min; with a final extension at 72°C for 5 min.[5]
-
PCR Product Purification: Purify the PCR products to remove primers and other contaminants.
-
Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with a reference susceptible ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions.[1]
Protocol 3: Investigating Metabolism-Based Resistance (NTSR) using Inhibitors
Objective: To determine if enhanced metabolism via cytochrome P450 enzymes contributes to this compound resistance.
Materials:
-
L. rigidum seedlings (resistant and susceptible) at the 2-3 leaf stage.
-
This compound-methyl.
-
Precision bench sprayer.
Procedure:
-
Plant Growth: Grow resistant and susceptible L. rigidum seedlings as described in Protocol 1.
-
Inhibitor Application: One hour before the herbicide treatment, apply the P450 inhibitor (e.g., malathion at 1000 g a.i. ha⁻¹) to a subset of plants from both the resistant and susceptible populations.[1][6]
-
Herbicide Application: Apply this compound-methyl at a dose that is sublethal to the resistant population but lethal to the susceptible population.
-
Assessment: After 21 days, assess plant survival and biomass.
-
Data Analysis: Compare the survival and growth of the resistant plants treated with this compound-methyl alone to those treated with the inhibitor plus this compound-methyl. A significant increase in the herbicide's efficacy in the presence of the inhibitor suggests that metabolism-based resistance is present.
Mechanisms of Resistance
The following diagram illustrates the primary mechanisms of this compound resistance in Lolium rigidum.
Caption: this compound resistance mechanisms in Lolium rigidum.
For more advanced studies, RNA-Seq can be employed to compare gene expression between resistant and susceptible populations, which can help identify specific genes (e.g., particular P450s or GSTs) that are overexpressed in resistant individuals and may be responsible for detoxification.[7][15]
References
- 1. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. Frontiers | Diversified Resistance Mechanisms in Multi-Resistant Lolium spp. in Three European Countries [frontiersin.org]
- 5. Diversified Resistance Mechanisms in Multi-Resistant Lolium spp. in Three European Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 8. Pyroxasulfone resistance in Lolium rigidum is metabolism-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Rapid On-Farm Testing of Resistance in Lolium rigidum to Key Pre- and Post-Emergence Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Diclofop Phytotoxicity in Greenhouse Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting greenhouse trials to assess the phytotoxicity of Diclofop, a selective herbicide. The described methodologies are designed to deliver robust and reproducible data for evaluating the impact of this compound on susceptible plant species.
Introduction
This compound is a post-emergence herbicide primarily used for the control of annual grasses. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the lipid biosynthesis pathway.[1][2][3][4][5][6] Inhibition of this enzyme disrupts the formation of cell membranes, leading to cessation of growth and eventual death of susceptible plants.[6][7] Phytotoxic effects of this compound typically manifest as chlorosis (yellowing), necrosis (tissue death), and stunting.[7][8][9][10] In addition to its primary mode of action, this compound can also induce oxidative stress in plants.[11]
Accurate assessment of herbicide phytotoxicity is crucial for understanding its efficacy, selectivity, and potential impact on non-target crops. This protocol outlines a systematic approach to quantify the phytotoxic effects of this compound in a controlled greenhouse environment.
Experimental Design
A well-designed experiment is fundamental to obtaining reliable data. The following parameters should be considered:
-
Plant Species: Select a susceptible grass species known to be sensitive to this compound, such as wild oat (Avena fatua) or Italian ryegrass (Lolium multiflorum).
-
Growth Conditions: Maintain consistent greenhouse conditions throughout the experiment. Suggested parameters include:
-
Temperature: 20-25°C day / 15-20°C night
-
Relative Humidity: 50-70%
-
Photoperiod: 14-16 hours of light
-
-
Experimental Unit: Individual pots containing one or more plants serve as the experimental units.
-
Treatments:
-
Untreated Control (sprayed with water and any solvent/adjuvant used in the herbicide formulation).
-
A range of this compound application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate).
-
-
Replication: Each treatment should be replicated at least four times to ensure statistical validity.[12]
-
Randomization: The placement of pots within the greenhouse should be completely randomized to minimize the effects of environmental gradients.[12][13]
Experimental Protocols
Plant Propagation and Growth
-
Fill pots (e.g., 10 cm diameter) with a commercial potting mix.
-
Sow seeds of the chosen susceptible species at a depth of 1-2 cm.
-
Water the pots as needed to maintain adequate soil moisture.
-
Thin seedlings to a uniform number (e.g., 3-5 plants) per pot once they have emerged.
-
Allow plants to grow to the 2-3 leaf stage before herbicide application.
Herbicide Application
-
Calibrate a laboratory spray chamber to deliver a precise volume of spray solution per unit area.
-
Prepare the this compound spray solutions for each application rate. Include any necessary adjuvants as recommended by the manufacturer.
-
Place the plants in the spray chamber and apply the respective treatments.
-
Return the treated plants to the greenhouse and arrange them in a randomized layout.
Data Collection and Assessment
Assessments should be conducted at multiple time points after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT) to capture the progression of phytotoxicity symptoms.
-
Visually assess each pot for signs of phytotoxicity, including chlorosis, necrosis, and stunting.[8][9][10]
-
Rate the overall injury on a standardized scale. The 0-100% scale is commonly used, where 0% represents no injury and 100% represents complete plant death.[14][15] Alternatively, the European Weed Research Council (EWRC) 1-9 scale can be used.[16]
-
Record the ratings for each replicate at each assessment time point.
-
At the final assessment (e.g., 21 DAT), carefully cut the above-ground plant material at the soil surface for each pot.[17][18]
-
Fresh Weight: Immediately weigh the harvested plant material to determine the fresh biomass.[17]
-
Dry Weight: Place the harvested material in a labeled paper bag and dry in an oven at 70°C for at least 48 hours, or until a constant weight is achieved.
-
Weigh the dried plant material to determine the dry biomass.
Chlorophyll content can be a sensitive indicator of herbicide-induced stress.[19]
Method A: Chlorophyll Meter (Non-destructive)
-
Use a handheld chlorophyll meter (e.g., SPAD-502) to take readings from the uppermost fully expanded leaf of several plants in each pot.
-
Average the readings for each pot.
Method B: Solvent Extraction (Destructive)
-
Collect a known weight of fresh leaf tissue (e.g., 100 mg) from each replicate.
-
Macerate the tissue in a known volume of 80% acetone or dimethyl sulfoxide (DMSO).[20]
-
Centrifuge the extract to pellet the debris.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll concentration using established equations.
Chlorophyll fluorescence is a rapid and non-destructive method to assess photosystem II (PSII) efficiency, which can be affected by herbicide stress.[21][22][23]
-
Dark-adapt the leaves for at least 20-30 minutes using leaf clips.
-
Use a portable fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).
-
A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.
Data Presentation
Summarize the collected quantitative data in clearly structured tables for easy comparison.
Table 1: Visual Phytotoxicity Rating (%) of a Susceptible Grass Species at Different Days After Treatment (DAT) with this compound.
| This compound Rate (x of recommended) | 3 DAT | 7 DAT | 14 DAT | 21 DAT |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 0.25 | ||||
| 0.5 | ||||
| 1 | ||||
| 2 | ||||
| 4 |
Table 2: Effect of this compound on Biomass and Chlorophyll Content of a Susceptible Grass Species at 21 Days After Treatment (DAT).
| This compound Rate (x of recommended) | Fresh Weight (g) | Dry Weight (g) | Chlorophyll Content (SPAD units or µg/g FW) |
| 0 (Control) | |||
| 0.25 | |||
| 0.5 | |||
| 1 | |||
| 2 | |||
| 4 |
Visualizations
Caption: Experimental workflow for assessing this compound phytotoxicity.
Caption: Simplified signaling pathway of this compound's mode of action.
References
- 1. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 9. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 10. extension.okstate.edu [extension.okstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. controlledenvironments.org [controlledenvironments.org]
- 13. Designing Efficient and Effective Greenhouse Trials (Greenhouse Grower) | HydraFiber Hub [hydrafiber.com]
- 14. Canadian Food Inspection Agency - CDC Grimm [active.inspection.gc.ca]
- 15. weedscience.ca [weedscience.ca]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Plant Biomass [agronomy.k-state.edu]
- 18. Methods to Determine Biomass | Rangelands Gateway [rangelandsgateway.org]
- 19. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 20. cwss.in [cwss.in]
- 21. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 22. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodology for Evaluating Diclofop Sorption and Desorption in Soil Columns
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diclofop-methyl is a post-emergence herbicide used for controlling annual grasses. Following application, it rapidly hydrolyzes to its active form, this compound acid.[1][2] Understanding the sorption and desorption characteristics of this compound in soil is crucial for assessing its environmental fate, mobility, and potential for groundwater contamination.[3][4] Soil column studies are a key method for investigating these processes under controlled laboratory conditions that simulate natural soil environments.[3][4] This document provides a detailed methodology for evaluating the sorption and desorption of this compound in soil columns, including experimental protocols, data presentation guidelines, and analytical methods.
Key Concepts and Principles
Sorption: The process by which a chemical (sorbate) associates with a solid phase (sorbent), in this case, this compound binding to soil particles. The primary soil components influencing the sorption of organic compounds like this compound are organic matter and clay content.[5][6]
Desorption: The reverse process of sorption, where the bound chemical is released from the soil back into the soil solution. This process influences the availability of the pesticide for degradation, plant uptake, or leaching.
Soil Column Leaching: A laboratory technique that mimics the movement of water and dissolved substances through a soil profile.[3] It provides insights into the mobility and potential for a pesticide to reach groundwater. Soil column leaching studies are often conducted following established guidelines such as OECD 312 or OCSPP (OPPTS) 835.1240.[3]
Breakthrough Curve (BTC): A plot of the relative effluent concentration (C/C₀) of a substance versus the volume of effluent or time. The shape and position of the BTC provide information about the transport, retardation, and degradation of the substance in the soil column.
Sorption Coefficients:
-
Distribution Coefficient (Kd): The ratio of the concentration of the sorbed chemical on the soil to its concentration in the soil solution at equilibrium. It is a measure of the extent of sorption.[7][8]
-
Organic Carbon-Water Partition Coefficient (Koc): The sorption coefficient normalized to the organic carbon content of the soil. It allows for the comparison of sorption potential across different soils.[5][6][9]
Experimental Protocols
This section details the step-by-step methodology for conducting a soil column study to evaluate the sorption and desorption of this compound.
Materials and Equipment
-
Soil: Select soils with varying physicochemical properties (e.g., texture, organic carbon content, pH). Air-dry the soil and sieve it through a 2 mm mesh.
-
This compound: Analytical standard of this compound acid. For enhanced detection and mass balance studies, 14C-radiolabeled this compound is recommended.[3]
-
Soil Columns: Glass or stainless steel columns, typically 30 cm in length and 5 cm in internal diameter.
-
Peristaltic Pump: To maintain a constant flow rate of the leaching solution.
-
Fraction Collector: To collect leachate samples at regular intervals.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometer) or a Liquid Scintillation Counter (for radiolabeled compounds) for quantifying this compound in aqueous samples. Gas Chromatography (GC) with an electron-capture detector can also be used for the analysis of this compound and its parent ester, this compound-methyl, after derivatization.
-
Reagents: Calcium chloride (CaCl₂), organic solvents for extraction and analysis (e.g., acetone, methanol, acetonitrile).
Soil Column Preparation
-
Place a glass wool plug or a fine mesh screen at the bottom of the soil column to retain the soil.
-
Pack the column with the prepared soil to a uniform bulk density. The soil should be packed in small increments with gentle tapping to ensure homogeneity and avoid preferential flow paths. A typical packed soil height is around 30 cm.
-
Saturate the soil column from the bottom up with a 0.01 M CaCl₂ solution to displace air and establish a steady, saturated flow. This solution mimics the ionic strength of soil water.
-
Allow the column to drain freely until gravitational equilibrium is reached (field capacity).
Sorption Phase (Leaching)
-
Prepare a stock solution of this compound in 0.01 M CaCl₂ at a known concentration. The concentration should be environmentally relevant.
-
Apply a known volume and concentration of the this compound solution evenly to the top of the soil column.
-
Initiate the leaching process by applying a continuous flow of 0.01 M CaCl₂ solution to the top of the column using a peristaltic pump. The flow rate should be slow enough to allow for sorption equilibrium to be approached.
-
Collect the leachate in fractions at regular time or volume intervals using a fraction collector.
-
Continue leaching until the concentration of this compound in the effluent is negligible or has reached a plateau, indicating that the column has reached a steady state or the majority of the mobile this compound has been eluted.
-
Analyze the collected leachate fractions for the concentration of this compound.
Desorption Phase
-
Following the sorption phase, switch the eluent to a this compound-free 0.01 M CaCl₂ solution.
-
Continue to pump the solution through the column at the same constant flow rate.
-
Collect the leachate in fractions and analyze for the concentration of desorbed this compound.
-
Continue the desorption process until the concentration of this compound in the leachate is below the detection limit.
Soil Analysis
-
After the leaching and desorption phases are complete, carefully extrude the soil column.
-
Section the soil column into segments of defined length (e.g., 5 cm or 6-inch segments).[3]
-
Extract the this compound from each soil segment using an appropriate organic solvent (e.g., acetone or methanol).
-
Analyze the extracts to determine the amount of this compound remaining in each soil segment. This allows for the determination of the total mass balance of the applied herbicide.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of Soils Used in the Column Study
| Soil Type | Texture | Organic Carbon (%) | pH | Cation Exchange Capacity (cmol/kg) |
| Sandy Loam | Sandy Loam | 1.2 | 6.5 | 8.5 |
| Silt Loam | Silt Loam | 2.5 | 5.8 | 15.2 |
| Clay Loam | Clay Loam | 3.1 | 7.2 | 22.0 |
Table 2: Experimental Conditions for the Soil Column Study
| Parameter | Value |
| Column Length | 30 cm |
| Column Diameter | 5 cm |
| Soil Bulk Density | 1.4 g/cm³ |
| Porosity | 0.45 |
| Flow Rate | 0.5 mL/min |
| This compound Inlet Concentration (C₀) | 10 mg/L |
| Leaching Solution | 0.01 M CaCl₂ |
| Temperature | 22 ± 1 °C |
Table 3: Sorption and Desorption Parameters for this compound in Different Soils (Example Data)
| Soil Type | Sorption Coefficient (Kd) (L/kg) | Organic Carbon Partition Coefficient (Koc) (L/kg) | Desorption Hysteresis Index (H) |
| Sandy Loam | 1.5 | 125 | 0.8 |
| Silt Loam | 4.2 | 168 | 0.6 |
| Clay Loam | 6.8 | 219 | 0.4 |
Note: The data in this table are for illustrative purposes and would be derived from the analysis of the breakthrough curves and soil residue data.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound sorption and desorption study in soil columns.
Factors Influencing this compound Sorption
References
- 1. ias.ac.in [ias.ac.in]
- 2. Environmental behavior of the chiral aryloxyphenoxypropionate herbicide this compound-methyl and this compound: enantiomerization and enantioselective degradation in soil [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. weedcontroljournal.org [weedcontroljournal.org]
- 5. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Calculating pesticide sorption coefficients (Kd) using selected soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 9. log KOC - ECETOC [ecetoc.org]
Application Notes and Protocols for RNA-Seq Analysis of Diclofop Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing RNA-Seq to identify genes and signaling pathways involved in Diclofop herbicide resistance. This information is critical for understanding the molecular mechanisms of resistance and for the development of new herbicides or strategies to overcome resistance.
Introduction to this compound Resistance
This compound-methyl is a selective herbicide widely used for the control of grass weeds in broadleaf crops. However, the evolution of resistance in several weed species, notably Lolium rigidum, poses a significant threat to its efficacy. Resistance to this compound can be broadly categorized into two main types:
-
Target-site resistance (TSR): This typically involves mutations in the gene encoding the target enzyme, acetyl-CoA carboxylase (ACCase), preventing the herbicide from binding effectively.
-
Non-target-site resistance (NTSR): This is a more complex mechanism that often involves enhanced metabolism of the herbicide. Key enzyme families implicated in NTSR to this compound include cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and glucosyltransferases (GTs). These enzymes detoxify the herbicide before it can reach its target site.
RNA-Seq is a powerful transcriptomic tool that allows for a global view of gene expression changes in resistant versus susceptible plants, making it ideal for identifying the genes and pathways involved in NTSR.
Data Presentation: Differentially Expressed Genes in this compound-Resistant Lolium rigidum
An RNA-Seq analysis comparing a this compound-resistant (R) and a susceptible (S) biotype of Lolium rigidum can reveal the upregulation of genes involved in metabolic resistance. The following table summarizes key differentially expressed genes (DEGs) identified in such studies.[1][2][3]
| Gene Annotation | Putative Function | Fold Change (R vs. S) | Adjusted p-value |
| Cytochrome P450 | Herbicide metabolism (Phase I) | > 2.0 | < 0.05 |
| Cytochrome P450 | Herbicide metabolism (Phase I) | > 2.0 | < 0.05 |
| Nitronate monooxygenase | Oxidoreductase activity | > 2.0 | < 0.05 |
| Glutathione S-transferase | Herbicide detoxification (Phase II) | > 2.0 | < 0.05 |
| Glutathione S-transferase | Herbicide detoxification (Phase II) | > 2.0 | < 0.05 |
| Glucosyltransferase | Herbicide conjugation (Phase II) | > 2.0 | < 0.05 |
Note: This table is a representative summary based on published findings. Actual fold changes and the number of differentially expressed genes will vary depending on the specific experimental conditions and resistant populations studied.
Mandatory Visualization
Experimental Workflow
Caption: RNA-Seq workflow for identifying this compound resistance genes.
This compound Metabolism and Detoxification Pathway
Caption: Metabolic pathway of this compound detoxification in resistant weeds.
Experimental Protocols
Plant Growth and Treatment
-
Plant Material : Grow resistant (R) and susceptible (S) biotypes of the target weed species (e.g., Lolium rigidum) from seed in a controlled environment (e.g., greenhouse or growth chamber) to the 2-3 leaf stage. Ensure uniform growth conditions.
-
Herbicide Application (Optional) : For studies investigating gene expression changes in response to the herbicide, treat a subset of R and S plants with a discriminating dose of this compound-methyl. Include a control group for each biotype treated only with the spray solution (without the herbicide).
-
Tissue Harvesting : Harvest leaf tissue from both treated and untreated plants at a specific time point post-application (e.g., 24 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction. For studies on constitutive resistance, harvest tissue from untreated plants.
RNA Extraction
This protocol is a general guideline and may need optimization for specific plant tissues.
-
Tissue Homogenization : Grind the frozen leaf tissue to a fine powder in a liquid nitrogen-cooled mortar and pestle.
-
RNA Isolation : Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control :
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/280 and A260/230 ratios).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of 8 or higher.
-
RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment : Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
RNA Fragmentation : Fragment the enriched mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis : Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis : Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and A-tailing : Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters to the A-tailed cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
-
Library Amplification : Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of DNA for sequencing.
-
Library Quality Control : Assess the quality and quantity of the final library using a Bioanalyzer and qPCR.
-
Sequencing : Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.
Bioinformatic Analysis
-
Raw Read Quality Control : Use a tool like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming : Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.
-
Alignment : Align the trimmed reads to a reference genome or a de novo assembled transcriptome of the weed species using a splice-aware aligner such as STAR or HISAT2.
-
Read Counting : Quantify the number of reads mapping to each gene or transcript using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis :
-
Import the read count data into a statistical package like DESeq2 or edgeR in R.
-
Normalize the read counts to account for differences in library size and RNA composition.
-
Perform statistical tests to identify genes that are significantly differentially expressed between the resistant and susceptible samples. A common threshold for significance is an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a log2 fold change > 1 or < -1.
-
-
Functional Annotation and Pathway Analysis :
-
Annotate the differentially expressed genes by comparing their sequences to public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).
-
Perform gene set enrichment analysis to identify biological pathways that are significantly over-represented in the list of differentially expressed genes. This can provide insights into the molecular mechanisms of resistance.
-
References
Chiral Separation of Diclofop Enantiomers in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Diclofop enantiomers in environmental samples. The focus is on providing practical methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), along with sample preparation techniques.
Introduction
This compound is a chiral herbicide widely used in agriculture. Its enantiomers can exhibit different biological activities and degradation rates in the environment. The R-(+)-enantiomer is typically the more herbicidally active form, while the S-(-)-enantiomer may be less active or inactive.[1] Enantioselective analysis is crucial for understanding the environmental fate and toxicological effects of this compound. This document outlines detailed protocols for the separation and quantification of this compound enantiomers in environmental matrices such as soil and water.
Sample Preparation Protocols
Effective sample preparation is critical for the accurate analysis of trace levels of this compound enantiomers in complex environmental matrices. The primary goals are to extract the analytes from the sample, remove interfering substances, and concentrate the sample for analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and preconcentration of this compound from water samples.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of dichloromethane through the C18 cartridge.
-
Pass 10 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL, adjusted to pH 7) through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound enantiomers with 5-10 mL of dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Soil Samples
This protocol is suitable for the extraction of this compound from soil and sediment samples.
Materials:
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen gas evaporator
Procedure:
-
Extraction:
-
Liquid-Liquid Partitioning:
-
Transfer the combined acetonitrile extract to a separatory funnel.
-
Add 20 mL of dichloromethane and 50 mL of a 5% sodium chloride solution.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic layer (dichloromethane).
-
Repeat the partitioning step twice with 20 mL of dichloromethane each time.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 1 mL of a suitable solvent for chromatographic analysis.
-
Chiral Separation Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC with a chiral stationary phase (CSP) is a widely used technique for the enantioselective analysis of this compound. Polysaccharide-based and protein-based CSPs have shown good performance.
Protocol 3: Chiral HPLC with a Cellulose-Based CSP
This method is adapted for the separation of this compound-methyl enantiomers.
Instrumentation and Conditions:
| Parameter | Setting |
| Column | Cellulose tris(4-methylbenzoate) coated on aminopropyl silica gel |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm |
Expected Results:
This method can achieve a high resolution (Rs) for this compound-methyl enantiomers, with a reported Rs value of 3.63.[3]
Protocol 4: Chiral HPLC with a Protein-Based CSP
This method is suitable for the simultaneous enantiomeric determination of this compound-acid and this compound-methyl.[4]
Instrumentation and Conditions:
| Parameter | Setting |
| Column | Alpha1-acid glycoprotein (AGP) CSP |
| Mobile Phase | One-step gradient (specific gradient profile to be optimized) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm |
Quantitative Data Summary (HPLC):
| Compound | Limit of Detection (LOD) | Reference |
| This compound-acid enantiomers | 0.03 mg/L | [4] |
| This compound-methyl enantiomers | 0.14 - 0.15 mg/L | [4] |
Gas Chromatography (GC)
GC coupled with a mass spectrometer (MS) and a chiral capillary column can also be employed for the enantioselective analysis of this compound, often after derivatization.
Protocol 5: Chiral GC-MS
This protocol provides a general framework for the chiral GC-MS analysis of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| Column | Chiral capillary column (e.g., permethyl-β-cyclodextrin based) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Detection | Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode |
Note on Derivatization: For GC analysis of this compound-acid, derivatization to a more volatile ester form (e.g., methyl ester) may be necessary. This can be achieved using reagents such as diazomethane or BF3/methanol.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be used for the chiral separation of charged analytes like this compound-acid. The addition of a chiral selector to the background electrolyte (BGE) is the most common approach.[5]
Protocol 6: Chiral Capillary Electrophoresis
This protocol outlines a general method for the chiral separation of this compound-acid using a cyclodextrin-based chiral selector.
Instrumentation and Conditions:
| Parameter | Setting |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte | 50 mM phosphate buffer (pH 7.0) containing 15 mM permethyl-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV at 230 nm |
Experimental Workflows
Caption: Sample preparation workflows for water and soil samples.
Caption: General workflow for chiral analysis by HPLC and GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. One- and two-dimensional direct chiral liquid chromatographic determination of mixtures of this compound-Acid and this compound-methyl herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Plant Uptake Studies Using Radiolabeled ¹⁴C-Diclofop-methyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting plant uptake, translocation, and metabolism studies using ¹⁴C-labeled Diclofop-methyl. The protocols outlined below are designed to ensure accurate and reproducible results for assessing the behavior of this herbicide in various plant species.
Introduction
This compound-methyl is a selective post-emergence herbicide primarily used for the control of grassy weeds in broadleaf crops. Understanding its uptake, translocation, and metabolism within target and non-target plants is crucial for optimizing its efficacy, determining its environmental fate, and assessing potential crop injury. The use of ¹⁴C-Diclofop-methyl allows for precise tracing and quantification of the herbicide and its metabolites within the plant.
The primary mechanism of action for this compound-methyl involves its conversion to the phytotoxic acid form, this compound, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species. This inhibition disrupts fatty acid synthesis, leading to cell membrane damage and ultimately plant death. Resistance in some plant species is attributed to enhanced metabolism of this compound into non-toxic forms.
Quantitative Data Summary
The following tables summarize quantitative data on the absorption, translocation, and metabolism of ¹⁴C-Diclofop-methyl in various plant species.
Table 1: Foliar Absorption of ¹⁴C-Diclofop-methyl
| Plant Species | Time After Treatment | Absorption (% of Applied ¹⁴C) | Reference |
| Wild Oat (Avena fatua) | 4 days | 67% | [1] |
| Wheat (Triticum aestivum) | 4 days | 61% | [1] |
| Oat (Avena sativa) | Not Specified | Higher than ¹⁴C-diclofop | |
| Soybean (Glycine max) | Not Specified | Higher than ¹⁴C-diclofop |
Table 2: Translocation of ¹⁴C from Foliar-Applied ¹⁴C-Diclofop-methyl
| Plant Species | Destination | Translocation (% of Absorbed ¹⁴C) | Time After Treatment | Reference |
| Oat (Avena sativa) | Basipetal (Downward) | 4% | Not Specified | |
| Oat (Avena sativa) | Acropetal (Upward) | 1% | Not Specified | |
| Soybean (Glycine max) | Basipetal (Downward) | 1% | Not Specified | |
| Soybean (Glycine max) | Acropetal (Upward) | 4% | Not Specified |
Table 3: Metabolism of ¹⁴C-Diclofop-methyl in Wheat (Triticum monococcum) Cell Suspensions 8 Hours After Treatment
| Location | Form | % of Total Recovered ¹⁴C |
| Cells | Total in Cells | 87.2% |
| Methanol Soluble | 84.0% | |
| Methanol Insoluble | 3.2% | |
| Medium | Total in Medium | 12.8% |
| Major Metabolites in Cells | This compound | Present |
| Ring-OH this compound | Present | |
| Conjugates of Ring-OH this compound | Present |
Data derived from a study by Dusky et al. (1980)[2]
Experimental Protocols
Protocol 1: Plant Growth and Treatment
This protocol details the steps for growing plants and applying the radiolabeled herbicide for uptake and translocation studies.
-
Plant Culture:
-
Grow individual plants in pots containing a suitable growth medium (e.g., soil, sand, or vermiculite).
-
Maintain plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 12-hour photoperiod, 30°C/25°C day/night temperatures, and 60% relative humidity).[3]
-
For hydroponic studies, grow plants in a nutrient solution with constant aeration.
-
Ensure plants reach a consistent growth stage before treatment (e.g., four-leaf stage).[3]
-
-
Preparation of ¹⁴C-Diclofop-methyl Treatment Solution:
-
Prepare a stock solution of ¹⁴C-Diclofop-methyl in a suitable solvent (e.g., acetone).
-
Prepare the final treatment solution by diluting the stock solution with a solution containing the formulated, non-radiolabeled herbicide and any necessary adjuvants to mimic field application conditions.[4]
-
The final concentration and specific activity should be sufficient to allow for accurate quantification in plant tissues. A specific activity of at least 170 Bq per application is recommended for annual weeds.
-
-
Application of ¹⁴C-Diclofop-methyl:
-
For foliar application, use a microsyringe to apply a precise volume (e.g., 1-10 µL) of the treatment solution as small droplets onto the adaxial surface of a specific leaf (often the youngest fully expanded leaf).[5]
-
For root application in hydroponic systems, add the ¹⁴C-Diclofop-methyl solution directly to the nutrient solution.
-
To mimic real-world conditions, an overspray of the non-radiolabeled herbicide formulation can be applied to the entire plant before the radiolabeled application.
-
Protocol 2: Quantification of Uptake and Translocation
This protocol describes the procedures for harvesting the plants and quantifying the amount of radioactivity that has been absorbed and moved within the plant.
-
Harvesting:
-
At predetermined time points after treatment (e.g., 6, 12, 24, 48, 72 hours), harvest the plants.
-
For foliar applications, carefully excise the treated leaf.
-
Wash the treated leaf with a suitable solvent (e.g., water, ethanol, or a mixture) to remove any unabsorbed ¹⁴C-Diclofop-methyl from the leaf surface. The volume of the wash solution should be recorded.
-
-
Sample Sectioning:
-
Divide the rest of the plant into different parts for translocation analysis. A common sectioning scheme includes:
-
Tissue above the treated leaf
-
Tissue below the treated leaf
-
Roots
-
The treated leaf itself
-
-
-
Quantification of Radioactivity:
-
Dry the sectioned plant parts in an oven at a moderate temperature (e.g., 60°C) for 24-48 hours.
-
The amount of ¹⁴C in the leaf wash and the dried plant tissues is quantified using liquid scintillation counting (LSC).
-
For solid samples, combustion in a biological oxidizer is required to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail for counting.
-
Aliquots of the leaf wash solution can be directly added to a scintillation cocktail for counting.
-
-
Data Calculation:
-
Absorption (%): [(Total DPM in plant) / (Total DPM applied)] x 100
-
Total DPM in plant = Sum of DPM in all plant sections.
-
Total DPM applied = DPM in the initial treatment solution.
-
-
Translocation (%): [(DPM in a specific plant section) / (Total DPM absorbed)] x 100
-
Total DPM absorbed = Total DPM in plant.
-
-
Protocol 3: Analysis of ¹⁴C-Diclofop-methyl and its Metabolites
This protocol outlines the methodology for extracting and identifying the parent herbicide and its metabolites from plant tissues.
-
Extraction:
-
Homogenize fresh or frozen plant tissue samples in a suitable solvent, such as methanol or acetone.
-
Centrifuge the homogenate to pellet the solid plant material.
-
Collect the supernatant containing the extracted ¹⁴C-compounds.
-
The remaining plant pellet (non-extractable residue) can be combusted to determine the amount of bound ¹⁴C.
-
-
Separation and Identification:
-
The extracted ¹⁴C-compounds can be separated and identified using chromatographic techniques.
-
Thin-Layer Chromatography (TLC):
-
Spot the concentrated extract onto a TLC plate (e.g., silica gel).
-
Develop the plate in a suitable solvent system (e.g., benzene:methanol:acetic acid, 85:10:5 v/v/v).[6]
-
Identify the radioactive spots using a TLC scanner or by scraping the spots and quantifying with LSC.
-
Compare the Rf values of the sample spots to those of known standards of this compound-methyl, this compound, and potential metabolites.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Inject the extract into an HPLC system equipped with a suitable column and a radioactivity detector.
-
Elute the compounds using an appropriate mobile phase gradient.
-
Identify and quantify the parent compound and its metabolites by comparing their retention times and peak areas to those of known standards.
-
-
Visualizations
Caption: Experimental workflow for a ¹⁴C-Diclofop-methyl plant uptake study.
Caption: Metabolic pathway of this compound-methyl in plants.
References
Application Note: Spectrophotometric Determination of Diclofop-Induced Oxidative Stress in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract: The herbicide Diclofop is known to induce oxidative stress in susceptible plants by promoting the generation of reactive oxygen species (ROS).[1][2] This application note provides a comprehensive overview and detailed protocols for the spectrophotometric determination of key oxidative stress biomarkers in plants exposed to this compound. Measuring these markers provides a quantitative method to assess the extent of herbicide-induced cellular damage and the plant's antioxidant response. The assays detailed include the quantification of hydrogen peroxide (H₂O₂), malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of primary antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD).[3][4] These protocols are fundamental for research in herbicide toxicology, plant physiology, and the development of stress-tolerant crop varieties.
Mechanism of this compound-Induced Oxidative Stress
This compound-methyl, upon application, is rapidly hydrolyzed to its active form, this compound acid.[2] While its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis, it also triggers secondary effects, including the overproduction of ROS like superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][5] This surge in ROS overwhelms the plant's natural antioxidant defense system, leading to cellular damage through lipid peroxidation, protein denaturation, and DNA damage. Plants counteract this by upregulating antioxidant enzymes such as SOD, CAT, and POD.[1][6]
Caption: this compound-induced ROS production and the subsequent plant antioxidant defense pathway.
Experimental Workflow
The general procedure for assessing oxidative stress involves plant treatment, sample preparation, and subsequent spectrophotometric analysis of various biomarkers from the prepared plant extract.
Caption: General workflow for spectrophotometric analysis of oxidative stress markers in plants.
Data Presentation
Quantitative results from the spectrophotometric assays should be tabulated to facilitate comparison between control and treated groups. The data below are representative of expected outcomes following this compound exposure.
Table 1: Effect of this compound Concentration on Oxidative Stress Biomarkers (Example Data)
| Biomarker | Control (0 µM this compound) | Low this compound (50 µM) | High this compound (200 µM) | Units |
| H₂O₂ Content | 0.35 | 0.68 | 1.15 | µmol g⁻¹ FW |
| Lipid Peroxidation (MDA) | 1.2 | 2.5 | 4.8 | nmol g⁻¹ FW |
| SOD Activity | 45 | 78 | 95 | U mg⁻¹ protein |
| CAT Activity | 15 | 28 | 22 | U mg⁻¹ protein |
| POD Activity | 2.1 | 4.5 | 6.2 | U mg⁻¹ protein |
Note: Values are for illustrative purposes. CAT activity may decline at very high stress levels due to enzyme inactivation.
Experimental Protocols
Plant Material and Homogenate Preparation
-
Treatment: Grow plants under controlled conditions. Apply different concentrations of this compound solution to the plants or growth medium. Include a control group treated only with the solvent.
-
Harvesting: After the treatment period, harvest fresh leaf tissue (e.g., 0.5 g).
-
Homogenization: Immediately freeze the tissue in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle.[7]
-
Extraction: Add 1.5 mL of cold homogenization buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8, containing 1 mM EDTA).
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 14,000 rpm for 30 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. Keep it on ice for immediate use in the assays.
Hydrogen Peroxide (H₂O₂) Content Assay
This protocol is based on the reaction of H₂O₂ with titanium sulfate to form a stable yellow-colored complex.[8]
-
Reagents:
-
Acetone
-
Titanium sulfate (Ti(SO₄)₂)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Sulfuric Acid (H₂SO₄), 2 M
-
-
Protocol:
-
Homogenize 0.5 g of plant tissue in 3 mL of cold acetone. Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
To 1 mL of the supernatant, add 0.1 mL of 5% Ti(SO₄)₂ and 0.2 mL of concentrated NH₄OH.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the peroxide-titanium complex.
-
Discard the supernatant and dissolve the pellet in 3 mL of 2 M H₂SO₄.
-
Measure the absorbance at 410 nm against a blank (2 M H₂SO₄).[8]
-
Calculate H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies MDA, a product of lipid peroxidation, based on its reaction with thiobarbituric acid (TBA).[4][9]
-
Reagents:
-
Trichloroacetic acid (TCA), 0.1% (w/v)
-
TBA solution: 0.5% (w/v) TBA in 20% (w/v) TCA.
-
-
Protocol:
-
Homogenize 0.1 g of leaf tissue in 0.5 mL of 0.1% TCA.[9]
-
Centrifuge at 15,000 x g for 10 minutes.[9]
-
Mix 0.5 mL of the supernatant with 1.5 mL of the TBA solution.[9]
-
Incubate the mixture in a water bath at 95°C for 25 minutes.[9]
-
Quickly cool the reaction on ice to stop it.
-
Centrifuge at 15,000 x g for 5 minutes to clarify the solution.[9]
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific turbidity correction).[9][10]
-
-
Calculation:
-
MDA (µmol g⁻¹ FW) = [(A₅₃₂ - A₆₀₀) × V × 1000] / (ε × W)
-
Where: ε (extinction coefficient) = 155 mM⁻¹cm⁻¹, V = volume of extraction buffer, W = fresh weight of the sample.[9]
-
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Reagents:
-
50 mM Sodium Phosphate buffer (pH 7.8)
-
13 mM Methionine
-
75 µM NBT
-
0.1 mM EDTA
-
2 µM Riboflavin
-
-
Protocol:
-
Prepare a reaction mixture containing 1.5 mL of phosphate buffer, 0.2 mL of methionine, 0.2 mL of NBT, and 0.2 mL of EDTA.
-
In a test tube, add 100 µL of the crude enzyme extract to 2.9 mL of the reaction mixture.
-
Add 100 µL of riboflavin to initiate the reaction.
-
Prepare two control tubes: one without enzyme extract (for maximum reduction) and one kept in the dark (blank).
-
Expose the tubes to a light source (e.g., 15W fluorescent lamp) for 15 minutes.
-
Measure the absorbance at 560 nm .
-
-
Calculation:
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
% Inhibition = [(A_control - A_sample) / A_control] × 100
-
Catalase (CAT) Activity Assay
CAT activity is determined by monitoring the decomposition of H₂O₂.[11] The decrease in absorbance is measured at 240 nm.[12]
-
Reagents:
-
50 mM Sodium Phosphate buffer (pH 7.0)
-
10 mM Hydrogen Peroxide (H₂O₂) solution (prepare fresh)
-
-
Protocol:
-
Prepare the assay mixture by adding 2.9 mL of phosphate buffer to a cuvette.
-
Add 100 µL of the crude enzyme extract and mix.
-
Initiate the reaction by adding 1.0 mL of 10 mM H₂O₂.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.[12] The rate of change is used to calculate activity.
-
-
Calculation:
-
CAT Activity (U mg⁻¹ protein) = (ΔA₂₄₀ × V) / (ε × v × W)
-
Where: ΔA₂₄₀ = change in absorbance per minute, V = total reaction volume, ε (extinction coefficient for H₂O₂) = 39.4 M⁻¹cm⁻¹, v = enzyme extract volume, W = protein content (mg).
-
Peroxidase (POD) Activity Assay
This assay measures the oxidation of a substrate (e.g., guaiacol or pyrogallol) by H₂O₂, catalyzed by POD.[7][13]
-
Reagents:
-
100 mM Potassium Phosphate buffer (pH 6.0)
-
5% (w/v) Pyrogallol solution
-
0.5% (w/w) H₂O₂ solution
-
-
Protocol:
-
In a cuvette, mix 2.4 mL of phosphate buffer, 0.3 mL of pyrogallol solution, and 0.1 mL of enzyme extract.
-
Equilibrate the mixture to 20-25°C.
-
Start the reaction by adding 0.2 mL of H₂O₂ solution.
-
Immediately measure the increase in absorbance at 420 nm for 1-3 minutes.[14]
-
-
Calculation:
-
POD Activity (U mg⁻¹ protein) = (ΔA₄₂₀ × V) / (ε × v × W)
-
Where: ΔA₄₂₀ = change in absorbance per minute, V = total volume, ε (extinction coefficient for purpurogallin) = 12 mM⁻¹cm⁻¹, v = enzyme extract volume, W = protein content (mg).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective damage of this compound acid mediated by oxidative stress and acetyl-CoA carboxylase in nontarget plant Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Assays for Antioxidant Enzymes in Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. Malondialdehyde Assays in Higher Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antioxidant enzymatic activities and profiling of gene expression associated with organophosphate stress tolerance in Solanum melongena L.cv. Longai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. mdpi.com [mdpi.com]
- 9. plant-stress.weebly.com [plant-stress.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Catalase Activity in Plants: Spectrophotometry and Native PAGE Approaches | Springer Nature Experiments [experiments.springernature.com]
- 12. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. Peroxidase (POD) Activity Assay Kit (Plant Samples) - Elabscience® [elabscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Recovery of Diclofop in Soil Extraction
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering low recovery of Diclofop and its active metabolite, this compound-acid, during soil extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound recovery is consistently low. What are the primary reasons for this?
Low recovery of this compound from soil is a common issue stemming from several factors:
-
Rapid Hydrolysis: this compound-methyl, the applied herbicide, rapidly hydrolyzes to its more polar and acidic form, this compound-acid, in the soil.[1][2] This transformation is crucial because the two forms have different chemical properties, affecting their interaction with soil components and solubility in extraction solvents.
-
Strong Sorption to Soil Matrix: this compound-acid, in particular, can strongly bind to soil organic matter and clay particles, making it difficult to extract.[1] This binding is a primary cause of low recovery, as a significant portion of the analyte can remain in the soil matrix after extraction.
-
Inappropriate Extraction Solvent: The choice of solvent is critical. A solvent that is effective for the parent compound, this compound-methyl (less polar), may not be efficient for extracting the more polar this compound-acid.
-
Suboptimal Soil pH: The pH of the soil and the extraction solvent can significantly influence the recovery of this compound-acid. As an acidic compound, its charge state and, therefore, its solubility and sorption, are pH-dependent.
-
Inefficient Clean-up Step: Co-extracted matrix components can interfere with the analysis, leading to inaccurate quantification and the appearance of low recovery. The clean-up step must be optimized to remove these interferences without losing the analyte.
Q2: How does soil composition, specifically organic matter and clay content, affect this compound recovery?
Soil organic matter and clay content are major contributors to low this compound recovery due to their high sorption capacity.
-
Organic Matter: Soils with high organic matter content tend to exhibit lower recovery rates for this compound-acid.[3][4][5] The functional groups in humic and fulvic acids (major components of soil organic matter) can bind with this compound-acid through mechanisms like hydrogen bonding and anion exchange.
-
Clay Content: Clay minerals, with their large surface area and charged surfaces, can also adsorb this compound-acid, further reducing its extractability.
Troubleshooting Steps:
-
For high organic matter soils, consider using more rigorous extraction techniques like Accelerated Solvent Extraction (ASE) or increasing the extraction time and temperature.
-
The use of a polar, protic solvent like methanol in combination with water can help disrupt the interactions between this compound-acid and the soil organic matter.
-
Pre-treating the soil with a dilute acid can help to protonate the binding sites on the organic matter and clay, potentially reducing the sorption of this compound-acid.
Q3: What is the role of pH in the extraction of this compound, and how can I optimize it?
The pH of the soil and the extraction solvent is a critical parameter for the efficient extraction of this compound-acid.
-
Analyte Ionization: this compound-acid is a weak acid. At a pH above its pKa, it will be in its anionic (negatively charged) form, which is more water-soluble but can also bind strongly to positively charged sites on soil colloids. At a pH below its pKa, it will be in its neutral, less polar form, which is more soluble in organic solvents.
-
Optimizing Extraction pH: To improve the extraction of this compound-acid into an organic solvent, it is generally recommended to acidify the sample or the extraction solvent to a pH below the pKa of this compound-acid.[6][7][8] This converts the analyte to its neutral form, reducing its affinity for the soil matrix and increasing its solubility in the organic phase.
Troubleshooting Steps:
-
Measure the pH of your soil sample.
-
If using a liquid-liquid extraction or QuEChERS method, consider acidifying the aqueous phase or the extraction solvent (e.g., with formic acid or acetic acid) to a pH of around 2-3.
-
Be cautious with highly acidic conditions, as they may cause the degradation of other analytes if you are performing a multi-residue analysis.
Q4: I am seeing significant variability in my recovery results. What could be the cause?
Inconsistent recovery can be due to several factors in the experimental workflow:
-
Inhomogeneous Soil Samples: Soil is a heterogeneous matrix. Ensure your soil samples are thoroughly homogenized before taking a subsample for extraction.
-
Inconsistent Moisture Content: The water content of the soil can affect the efficiency of solvent penetration and extraction. It is advisable to either air-dry and sieve the soil or to determine the moisture content and report results on a dry weight basis for better comparability.
-
Variable Extraction Times and Temperatures: Ensure that all samples are subjected to the same extraction conditions. For methods like sonication, the position of the sample in the ultrasonic bath can affect the energy received.
-
Inconsistent Clean-up: The efficiency of the clean-up step can vary if not performed carefully and consistently.
Q5: Which extraction method is best for this compound in soil: ASE, QuEChERS, or Ultrasonic-Assisted Extraction?
The "best" method depends on the specific requirements of your study, such as sample throughput, solvent consumption, and the available equipment. All three methods have been successfully used for pesticide extraction from soil.
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. It is particularly effective for aged or strongly sorbed residues.[9][10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a high-throughput method that involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) clean-up.[11][12][13] It is widely used for multi-residue pesticide analysis.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction process. It is a relatively simple and inexpensive technique.[14][15]
Data on this compound Recovery in Soil
The following table summarizes reported recovery data for this compound-methyl and this compound from soil using various extraction methods. It is important to note that recovery can be highly dependent on soil type, fortification level, and the specific parameters of the method used.
| Analyte | Extraction Method | Soil Type | Fortification Level | Extraction Solvent | Average Recovery (%) | Reference |
| This compound-methyl | Solvent Extraction | Not Specified | 0.01 - 0.05 mg/kg | Acetone-light petroleum | 76.4 - 97.2 | [16] |
| This compound | Solvent Extraction | Not Specified | 0.01 - 0.05 mg/kg | Acetone-light petroleum | 72.8 - 105.2 | [16] |
| Aryloxyphenoxypropionate Herbicides | Accelerated Solvent Extraction (ASE) | 4 different soil types | 5 and 20 ng/g | Methanol/water (80:20 v/v) with NaCl | Good recovery reported (quantitative data not specified) | [10] |
| Various Pesticides | QuEChERS | Loamy-clayed soil | 28.6 µg/L | Acetonitrile | >70% for most compounds | [17] |
| Herbicides | Ultrasonic-Assisted Extraction (UAE) | Soil | Not Specified | Not Specified | 91 - 97 | |
| Herbicides | QuEChERS | Soil | Not Specified | Not Specified | 89 - 101 |
Detailed Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a general guideline and should be optimized for your specific soil type and analytical instrumentation.
-
Sample Preparation:
-
Weigh 10 g of homogenized, sieved (<2 mm) soil into a 50 mL centrifuge tube.
-
If the soil is very dry, add 2 mL of deionized water and let it hydrate for 30 minutes.
-
Add 10 mL of acetonitrile (ACN).
-
For this compound-acid, consider acidifying the ACN with 1% acetic acid or formic acid.
-
-
Extraction:
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For typical soils, a mixture of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is used. For soils with high organic matter, C18 or graphitized carbon black (GCB) may be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 x g for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS (after derivatization for this compound-acid).
-
Protocol 2: Accelerated Solvent Extraction (ASE)
-
Sample Preparation:
-
Mix 10 g of homogenized, sieved soil with a drying agent like diatomaceous earth or anhydrous sodium sulfate until the mixture is free-flowing.
-
Load the mixture into an appropriate-sized ASE cell.
-
-
Extraction Parameters (to be optimized):
-
Solvent: A mixture of acetone and dichloromethane (1:1, v/v) or methanol/water (80:20, v/v). For this compound-acid, acidification of the solvent may be beneficial.
-
Temperature: 100-140 °C.
-
Pressure: 1500 psi.
-
Static Time: 5-10 minutes.
-
Number of Cycles: 2-3.
-
-
Post-Extraction:
-
The extract is collected in a vial.
-
The extract may need to be concentrated and subjected to a clean-up step (e.g., using solid-phase extraction cartridges) before analysis.
-
Protocol 3: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation:
-
Weigh 5 g of homogenized, sieved soil into a glass vial.
-
Add 10 mL of extraction solvent (e.g., acetone, ethyl acetate, or a mixture of acetone and hexane). For this compound-acid, a more polar solvent or acidified solvent should be considered.
-
-
Extraction:
-
Place the vial in an ultrasonic bath.
-
Sonicate for 15-30 minutes. The temperature of the water bath should be monitored and controlled if necessary.
-
-
Post-Extraction:
-
After sonication, centrifuge the sample at ≥3000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the soil pellet with a fresh portion of the solvent.
-
Combine the supernatants.
-
The combined extract may require concentration and clean-up before analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound from soil samples.
Caption: A troubleshooting decision tree for addressing low this compound recovery in soil extraction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. agcrops.osu.edu [agcrops.osu.edu]
- 3. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. umass.edu [umass.edu]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Development of a method based on accelerated solvent extraction and liquid chromatography/mass spectrometry for determination of arylphenoxypropionic herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. weber.hu [weber.hu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
Troubleshooting inconsistent results in Diclofop dose-response assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Diclofop dose-response assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: My dose-response curves for this compound show large error bars, indicating high variability among my technical replicates. How can I reduce this?
Answer:
High variability between replicate wells is a common issue that can obscure the true dose-response relationship. The source of this variability often lies in subtle inconsistencies during the experimental setup.
Potential Causes & Solutions:
-
Inconsistent Cell/Plant Seeding: Uneven distribution of cells or seeds across the wells of a microplate is a primary source of variability.
-
Troubleshooting: Ensure a homogenous suspension of cells or a uniform distribution of seeds before and during plating. Use appropriate pipetting techniques to minimize differences in the number of cells or seeds per well. For plant-based assays, ensure uniform seed size and germination stage.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can impact cell growth or plant development and their response to this compound.[1]
-
Troubleshooting: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media, water, or a buffer solution to create a humidity barrier.[1]
-
-
Inconsistent Reagent Addition: Variations in the timing or volume of adding assay reagents (e.g., viability dyes, substrates) can introduce significant variability.
-
Troubleshooting: Use a multichannel pipette or an automated liquid handler for reagent addition to ensure consistency across the plate.[1]
-
Issue 2: Dose-Response Curve is Shifted or Atypical
Question: The IC50/EC50 value from my this compound assay is significantly different from what is reported in the literature, or the curve shape is unusual. What could be the cause?
Answer:
A shift in the dose-response curve or an atypical curve shape often points to issues with the experimental conditions, the compound itself, or the biological system being tested.
Potential Causes & Solutions:
-
Compound Stability and Purity: this compound, like many small molecules, may have limited stability in cell culture medium or assay buffers over long incubation periods. Degradation can lead to a decrease in the effective concentration.
-
Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the purity of your this compound standard.
-
-
Solvent Concentration: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells or interfere with the assay, affecting the dose-response curve.
-
Troubleshooting: Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).[1]
-
-
Cell/Plant Health and Passage Number: The physiological state of the cells or plants can significantly impact their response to herbicides. Cells at a high passage number may have altered sensitivity.
-
Herbicide Resistance: The plant species or cell line being tested may have developed resistance to this compound. Resistance can be target-site based (a mutation in the ACCase enzyme) or non-target-site based (e.g., enhanced metabolism of the herbicide).[3][4][5][6]
-
Troubleshooting: If resistance is suspected, consider using a known susceptible biotype as a positive control. Molecular analysis, such as sequencing the ACCase gene, may be necessary to confirm target-site resistance.
-
Issue 3: Dose-Response Curve Does Not Reach a 100% Inhibition Plateau
Question: My this compound dose-response curve flattens out at a level of inhibition that is less than 100%, even at very high concentrations. Why is this happening?
Answer:
An incomplete inhibition plateau can be due to several factors related to the compound's mechanism of action, experimental limitations, or characteristics of the biological system.
Potential Causes & Solutions:
-
Insolubility of this compound: At higher concentrations, this compound may precipitate out of the solution, meaning the actual concentration exposed to the cells or plants is lower than the intended concentration.
-
Troubleshooting: Visually inspect the this compound dilutions for any signs of precipitation before adding them to the assay. If precipitation is observed, sonication or gentle warming may help to redissolve the compound. It may also be necessary to adjust the solvent or use a lower concentration range.[1]
-
-
Assay Readout Limitations: The chosen assay may not be sensitive enough to detect 100% inhibition, or it may be measuring a process that is not completely inhibited by this compound.
-
Troubleshooting: Consider using a more sensitive cell viability or metabolic assay. Ensure the incubation time is sufficient for the full effect of the herbicide to be observed.
-
-
Presence of a Resistant Subpopulation: The cell line or plant population may contain a mix of susceptible and resistant individuals. The resistant subpopulation will survive even at high concentrations of this compound, preventing the curve from reaching 100% inhibition.
-
Troubleshooting: This can be investigated by isolating and re-testing surviving cells or plants to see if they exhibit a higher level of resistance.
-
Data Presentation
Table 1: Key Experimental Parameters for a Standard this compound Dose-Response Assay
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Optimize for cell line to ensure exponential growth during the assay.[1] |
| Plant Growth Stage | 2-3 leaf stage | For whole-plant assays, this is a common stage for herbicide application.[2] |
| This compound Concentration Range | 0.1 µM to 1000 µM | A wide range is recommended for initial experiments to capture the full curve. |
| Solvent (e.g., DMSO) Conc. | ≤ 0.5% | Final concentration in the well should be non-toxic.[1] |
| Incubation Time | 48 - 96 hours | Varies depending on the cell line or plant species and the assay endpoint. |
| Number of Replicates | Minimum of 3 | Increases statistical power and helps identify outliers. |
| Controls | Vehicle, Untreated, Positive | Essential for data normalization and validation of the assay.[7] |
Experimental Protocols
Protocol: In Vitro this compound Dose-Response Assay Using a Cell-Based Viability Readout
This protocol provides a general framework for assessing the effect of this compound on the viability of a plant or algal cell line.
-
Cell Seeding: a. Culture cells to a logarithmic growth phase. b. Harvest and count the cells. c. Dilute the cell suspension to the desired seeding density in a 96-well microplate. d. Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to create a range of working concentrations. c. Add the diluted this compound solutions to the appropriate wells of the 96-well plate. Include vehicle-only controls.
-
Incubation: a. Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours) under appropriate growth conditions.
-
Assay Readout (e.g., using a resazurin-based viability assay): a. Add the viability reagent to each well. b. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to develop. c. Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[8]
Mandatory Visualization
Caption: Mechanism of this compound action on the fatty acid biosynthesis pathway.
Caption: Troubleshooting workflow for inconsistent this compound dose-response assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Affecting Preemergence Bioactivity of this compound: Rainfall, Straw Retention, and Plant Growth Stage [agris.fao.org]
- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicide resistance in weeds endowed by enhanced detoxification: complications for management [agris.fao.org]
- 5. Mechanisms of herbicide resistance in weeds -Korean Journal of Agricultural Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Diclofop and Diclofop Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Diclofop and its metabolite, this compound acid, using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Achieving Baseline Separation
This guide addresses common issues encountered during the HPLC analysis of this compound and this compound acid in a question-and-answer format.
Q1: I am not seeing baseline separation between the this compound and this compound acid peaks. What should I do?
A1: Poor resolution is a common issue. Here are several parameters to adjust, starting with the most impactful:
-
Mobile Phase pH: this compound acid is an acidic compound with a pKa of approximately 3.43. To ensure it is in its non-ionized (more retained) form, the mobile phase pH should be at least 1.5 to 2 pH units below its pKa. Recommendation: Prepare your aqueous mobile phase with a buffer such as phosphate or acetate to maintain a stable pH between 2.5 and 3.0.
-
Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase significantly impacts retention and resolution.
-
If peaks are eluting too quickly and are poorly resolved: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of both compounds, potentially improving separation.
-
If retention times are excessively long: A modest increase in the organic solvent percentage can shorten the analysis time, but be mindful of maintaining resolution.
-
-
Consider a Gradient Elution: If an isocratic method (constant mobile phase composition) is not providing adequate separation, a gradient elution can be employed. Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This can help to sharpen the peaks and improve the separation of early-eluting compounds from later ones.
Q2: My this compound acid peak is tailing significantly. How can I improve the peak shape?
A2: Peak tailing for acidic analytes is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH and Buffering: As mentioned above, an unbuffered or improperly pH-adjusted mobile phase is a primary cause of peak tailing for acidic compounds. Ensure your mobile phase is buffered to a pH below the pKa of this compound acid to suppress the ionization of both the analyte and residual silanols on the column packing material.
-
Column Condition: A deteriorating column can lead to poor peak shape. If the column is old or has been used with harsh conditions, consider replacing it. Using a guard column can help extend the life of your analytical column.
-
Sample Overload: Injecting too much sample can saturate the column and cause peak distortion. Try reducing the injection volume or diluting your sample.
Q3: My retention times are drifting between injections. What is causing this instability?
A3: Retention time instability can be frustrating. Here are the common culprits:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a system shutdown.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Always prepare your mobile phase fresh and ensure accurate measurements of all components. If using a buffer, double-check the pH.
-
Pump Performance: Leaks in the pump or check valves can cause fluctuations in the flow rate, leading to unstable retention times. Regularly maintain your HPLC pump according to the manufacturer's recommendations.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment for your separation.
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound and this compound acid for HPLC method development?
Understanding the properties of your analytes is fundamental to developing a robust HPLC method.
| Property | This compound | This compound Acid |
| Chemical Formula | C₁₆H₁₄Cl₂O₄ | C₁₅H₁₂Cl₂O₄ |
| Molecular Weight | 341.19 g/mol | 327.16 g/mol |
| pKa | Not Applicable | ~3.43 |
| LogP (estimated) | ~4.5 | ~3.8 |
| UV Absorbance Maxima | ~230 nm, 280 nm (estimated based on similar structures) | ~230 nm, 280 nm (estimated based on similar structures) |
What is a good starting point for an HPLC method for separating this compound and this compound acid?
Based on the analysis of similar phenoxy acid herbicides, the following reversed-phase HPLC parameters are a robust starting point.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water (or a 25 mM phosphate buffer, pH 2.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a 60:40 (A:B) ratio, and adjust as needed. A gradient increasing the proportion of B may be beneficial. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm or 280 nm |
| Injection Volume | 10 µL |
How do I prepare my samples for analysis?
Sample preparation will depend on the matrix. For standards, dissolve accurately weighed amounts of this compound and this compound acid in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. It is crucial to filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column.
Experimental Protocols & Visualizations
Recommended Experimental Protocol for Method Development
This protocol outlines the steps for developing a reliable HPLC method for the separation of this compound and this compound acid.
-
System Preparation:
-
Prepare the mobile phases as described in the starting conditions table. Ensure all solvents are HPLC grade and degassed.
-
Install a C18 column and equilibrate the system with the initial mobile phase composition at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and this compound acid in acetonitrile.
-
Create a mixed standard solution containing both analytes at a known concentration.
-
-
Initial Analysis:
-
Inject the mixed standard solution and monitor the chromatogram at 230 nm and 280 nm to determine the optimal detection wavelength.
-
Evaluate the initial separation, noting the retention times, resolution, and peak shapes.
-
-
Method Optimization (if necessary):
-
Adjust Mobile Phase Strength: If resolution is poor, decrease the initial percentage of acetonitrile.
-
Optimize pH: If peak tailing is observed for this compound acid, ensure the pH of the aqueous phase is between 2.5 and 3.0.
-
Implement a Gradient: If isocratic elution is insufficient, develop a linear gradient, for example, starting at 40% acetonitrile and increasing to 80% over 15 minutes.
-
-
Validation:
-
Once satisfactory separation is achieved, perform method validation according to your laboratory's standard operating procedures, assessing parameters such as linearity, precision, accuracy, and robustness.
-
Diagrams
Technical Support Center: Investigating the Microbial Degradation of Diclofop in Long-Term Soil Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the microbial degradation of the herbicide Diclofop in long-term soil studies.
Troubleshooting Guides
This section addresses common problems encountered during the experimental process.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid, unexpected disappearance of this compound-methyl. | 1. Abiotic Hydrolysis: this compound-methyl rapidly hydrolyzes to its primary metabolite, this compound-acid, a process that can be pH-dependent.[1][2] 2. High Microbial Activity: The soil may contain a robust microbial population highly efficient at degrading this compound. | 1. Analyze for Metabolites: Immediately analyze soil extracts for the presence of this compound-acid. A high concentration of the acid form confirms hydrolysis.[1][2] 2. Characterize Microbial Population: Perform microbial enumeration (e.g., plate counts) or molecular analysis (e.g., 16S rRNA sequencing) to assess the microbial density and diversity. 3. Implement Abiotic Controls: Use sterilized soil (e.g., via autoclaving or gamma irradiation) as a negative control to distinguish between abiotic and biotic degradation. |
| Slower than expected degradation of this compound. | 1. Suboptimal Environmental Conditions: Soil moisture and temperature significantly influence microbial activity and degradation rates.[3] 2. Low Bioavailability: this compound and its metabolites can bind strongly to soil organic matter, making them less available to microorganisms.[1][4] 3. Inhibitory Substances: The presence of other pesticides or chemicals in the soil can inhibit the microbial degradation of this compound.[1] 4. Unfavorable Soil pH: Soil pH affects both the chemical stability of this compound and the activity of degrading microorganisms. | 1. Optimize Incubation Conditions: Ensure soil moisture is maintained at an optimal level (e.g., 40-60% of water holding capacity) and incubate at a consistent, appropriate temperature (e.g., 20-25°C).[3] 2. Assess Soil Properties: Characterize the soil's organic carbon content, texture, and pH to understand potential bioavailability issues.[5] 3. Analyze for Co-contaminants: If the soil has a history of other chemical applications, consider their potential inhibitory effects.[1] 4. Adjust Soil pH (if experimentally feasible): If the soil pH is outside the optimal range for microbial activity, consider adjusting it for specific experimental arms. |
| Inconsistent or highly variable results between replicates. | 1. Inhomogeneous Spiking: Uneven application of this compound to the soil samples. 2. Variable Soil Composition: Natural heterogeneity within the soil source. 3. Inconsistent Incubation Conditions: Fluctuations in temperature or moisture across different sample containers. 4. Inefficient Extraction: Incomplete recovery of this compound and its metabolites from the soil matrix. | 1. Refine Spiking Protocol: Ensure thorough mixing of the soil after spiking to achieve a homogenous distribution. 2. Homogenize Soil: Sieve and thoroughly mix the bulk soil sample before aliquoting into experimental units. 3. Monitor Incubation Environment: Use a calibrated incubator and regularly check soil moisture content, replenishing as needed. 4. Validate Extraction Method: Perform spike and recovery experiments to ensure the efficiency and reproducibility of your extraction protocol. Average recoveries for this compound-methyl and this compound are reported to be in the range of 76.4-97.2% and 72.8-105.2%, respectively.[6][7] |
| Difficulty in detecting degradation products. | 1. Rapid Further Degradation: The primary metabolite, this compound-acid, may be rapidly degraded into subsequent products.[8] 2. Formation of Bound Residues: this compound and its metabolites can become irreversibly bound to soil organic matter, making them un-extractable.[1] 3. Inadequate Analytical Sensitivity: The analytical method may not be sensitive enough to detect low concentrations of metabolites. | 1. Shorten Sampling Intervals: Collect samples at earlier time points to capture transient metabolites. 2. Analyze for Bound Residues: Use techniques like soil combustion to quantify non-extractable, radiolabeled residues if using 14C-Diclofop.[1] 3. Optimize Analytical Method: Improve the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., by optimizing extraction and cleanup steps or using a more sensitive detector). Detection limits for GC-ECD methods are reported to be between 0.01 and 0.05 mg/kg.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary microbial degradation pathway for this compound-methyl in soil?
A1: The initial and most rapid step is the hydrolysis of this compound-methyl to its corresponding acid, this compound.[1][2] This is followed by further microbial degradation of this compound-acid to intermediate products such as 4-(2,4-dichlorophenoxy) phenol.[1][8] Complete mineralization to CO2 can also occur.[1]
Q2: How can I mitigate microbial degradation to study other dissipation processes like sorption or leaching?
A2: To inhibit microbial activity, you can use sterilized soil (autoclaved or gamma-irradiated) as your experimental matrix. Alternatively, for studies involving soil solution samplers, treating them with a biocide like sodium hypochlorite or a bacteriostat such as a copper salt can prevent microbial degradation of the analyte.[9]
Q3: What are the key factors influencing the rate of this compound degradation in soil?
A3: The primary factors are soil moisture, temperature, pH, and organic matter content.[3][4][5] Higher moisture and temperature generally increase microbial activity and degradation rates.[3] Soil pH can affect both the chemical hydrolysis of the ester and the activity of microbial populations.[10] Higher organic matter can increase sorption, potentially reducing the bioavailability of this compound for microbial degradation.[4]
Q4: What is the expected half-life of this compound-methyl in soil?
A4: The half-life of this compound-methyl is generally short due to rapid hydrolysis, often reported to be less than a day.[2] The subsequent degradation of the primary metabolite, this compound-acid, is slower, with reported half-lives ranging from approximately 8.7 to 43.3 days under aerobic conditions, depending on the soil type and specific enantiomer.[2]
Q5: How can I extract and analyze this compound and its metabolites from soil?
A5: A common method involves extracting soil samples with an organic solvent mixture, such as acetone-light petroleum.[6][7] The extracts are then concentrated and purified using column chromatography. Analysis is typically performed by gas chromatography (GC) with an electron-capture detector (ECD) or by high-performance liquid chromatography (HPLC).[2][6][7] For the analysis of this compound-acid by GC, a derivatization step to convert the acid to an ester (e.g., a pentafluorobenzyl derivative) is often required.[6][7][11]
Quantitative Data Summary
Table 1: Half-lives (DT50) of this compound and its Metabolites in Soil
| Compound | Soil Type | Incubation Conditions | Half-life (days) | Reference |
| This compound-methyl | Not Specified | Aerobic & Anaerobic | < 1 | [2] |
| This compound-methyl | Parabrown Podzol | 22°C, Moist | ~8 | [1] |
| S-(-)-Diclofop | Not Specified | Aerobic | 8.7 - 43.3 | [2] |
| R-(+)-Diclofop | Not Specified | Aerobic | 8.7 - 43.3 | [2] |
| S-(-)-Diclofop | Not Specified | Anaerobic | 14.7 - 77.0 | [2] |
| R-(+)-Diclofop | Not Specified | Anaerobic | 14.7 - 77.0 | [2] |
Table 2: Analytical Method Performance for this compound and its Metabolites
| Analyte | Method | Limit of Detection (LOD) | Average Recovery (%) | Reference |
| This compound-methyl | GC-ECD | 0.01 - 0.05 mg/kg | 76.4 - 97.2 | [6] |
| This compound | GC-ECD | 0.01 - 0.05 mg/kg | 72.8 - 105.2 | [6] |
Experimental Protocols & Visualizations
Protocol 1: Soil Incubation Study for this compound Degradation
-
Soil Preparation: Collect fresh soil, remove debris, and sieve through a 2 mm mesh. Adjust the moisture content to 50% of the water holding capacity.
-
Spiking: Prepare a stock solution of this compound-methyl in a suitable solvent (e.g., acetone). Add the required amount to a subset of the soil to achieve the desired concentration. Allow the solvent to evaporate in a fume hood.
-
Homogenization: Thoroughly mix the spiked soil with the remaining bulk soil to ensure a uniform distribution of the herbicide.
-
Incubation: Dispense known quantities of the treated soil (e.g., 50 g) into individual incubation vessels (e.g., glass jars). Seal the jars with perforated lids to allow gas exchange while minimizing moisture loss. Incubate in the dark at a constant temperature (e.g., 22°C).[1]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate vessels for analysis.
-
Extraction and Analysis: Extract the soil samples and analyze the extracts for this compound-methyl and its degradation products using an appropriate analytical method (see Protocol 2).
-
Controls: Include a set of sterile soil samples (autoclaved) as an abiotic control and untreated soil samples to monitor background microbial activity.
Protocol 2: Extraction and Analysis of this compound Residues by GC-ECD
-
Extraction: To a 20 g soil sample, add 80 mL of methanol and 20 mL of 1 mol/L hydrochloric acid.[12] Shake for 1 hour. Filter the mixture and rinse the filter cake with additional methanol.
-
Liquid-Liquid Partitioning: Combine the filtrate with a 6% sodium chloride solution and extract the analytes into methylene chloride by shaking in a separatory funnel.[12]
-
Cleanup (if necessary): Pass the concentrated extract through a chromatographic column containing alumina and Florisil to remove interfering co-extractives.[6][7]
-
Derivatization (for this compound-acid): Evaporate the extract to dryness and add a derivatizing agent (e.g., pentafluorobenzyl bromide) to convert the acidic metabolite to its ester form, which is more amenable to GC analysis.
-
GC-ECD Analysis: Inject an aliquot of the final extract into a gas chromatograph equipped with an electron-capture detector (GC-ECD) for quantification.
Diagrams
Caption: Microbial degradation pathway of this compound-methyl in soil.
Caption: Workflow for a long-term soil degradation study.
Caption: Troubleshooting logic for slow this compound degradation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Environmental behavior of the chiral aryloxyphenoxypropionate herbicide this compound-methyl and this compound: enantiomerization and enantioselective degradation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound-methyl and this compound residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of this compound-methyl by pure cultures of bacteria isolated from Manitoban soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treating Soil Solution Samplers To Prevent Microbial Removal of Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Determination of this compound-methyl and this compound in soil by gas-liquid chromatography of their pentafluorobenzyl esters - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. nyxxb.cn [nyxxb.cn]
Addressing antagonistic effects in tank mixtures of Diclofop with broadleaf herbicides
Welcome to the technical support center for researchers and scientists investigating the antagonistic effects of tank-mixing Diclofop with broadleaf herbicides. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate and overcome challenges in your weed control experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when this compound is tank-mixed with broadleaf herbicides, leading to reduced efficacy in controlling grass weeds.
Q1: My tank mixture of this compound and a broadleaf herbicide is showing reduced control of grass weeds. What is causing this?
A: This phenomenon is known as antagonism, where the herbicidal activity of the grass herbicide (this compound) is reduced by the presence of the broadleaf herbicide in the mixture.[1][2] Several mechanisms can contribute to this, including:
-
Reduced Absorption and Translocation: The broadleaf herbicide can interfere with the absorption of this compound through the leaf surface and its movement (translocation) within the plant to its site of action.[3][4]
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Enhanced Metabolism: Some broadleaf herbicides, particularly synthetic auxins like 2,4-D, can stimulate the grass weed to produce enzymes (e.g., cytochrome P450 monooxygenases) that rapidly break down this compound into non-toxic forms, reducing its effectiveness.[4][5]
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Physicochemical Incompatibility: Interactions between the different herbicide formulations in the spray tank can sometimes lead to reduced activity.[6]
Q2: Which broadleaf herbicides are known to be antagonistic with this compound?
A: Antagonism with Acetyl-CoA Carboxylase (ACCase) inhibitors like this compound has been observed with several broadleaf herbicides, most notably:
-
Synthetic Auxins (WSSA/HRAC Group 4): This group, which includes 2,4-D, MCPA, and dicamba, is frequently reported to cause significant antagonism.[4][7][8]
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Bentazon (WSSA/HRAC Group 6): This herbicide is also a well-documented antagonist of ACCase inhibitors.[3][9]
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Other Herbicides: Antagonism has also been reported with other broadleaf herbicides under specific conditions. It is crucial to consult herbicide labels and conduct small-scale tests when considering new tank mixtures.[9]
Q3: How can I mitigate or overcome this antagonistic effect in my experiments?
A: Several strategies can be employed to manage antagonism:
-
Sequential Application: Applying the herbicides separately with a sufficient time interval is a highly effective method. Apply this compound first and allow time for it to be absorbed and translocated before applying the broadleaf herbicide. A common recommendation is to wait 1 to 3 days between applications.[1][10]
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Increase the this compound Rate: Increasing the application rate of this compound within the labeled limits can sometimes compensate for the antagonistic effect.[11] However, this may not always be the most cost-effective or environmentally sustainable option.
-
Use of Adjuvants: Certain adjuvants, such as crop oil concentrates (COC) or methylated seed oils (MSO), can enhance the absorption of this compound and help overcome antagonism.[11][12][13] Ammonium sulfate (AMS) can also be beneficial, particularly in overcoming issues related to hard water.[12][14]
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Alternative Application Technology: Research has shown that using a dual-boom sprayer, which applies the two herbicides simultaneously but through separate nozzle systems, can reduce antagonism by minimizing contact between the herbicides before they reach the plant.[11][15]
Q4: What is the ideal timing for sequential applications to avoid antagonism?
A: For sequential applications, it is generally recommended to apply this compound first. Allow at least 24 hours, and ideally up to 3 days, before applying the broadleaf herbicide.[1] This allows sufficient time for the this compound to be absorbed by the grass weed and move to its target site without interference. Conversely, applying the broadleaf herbicide first can sometimes require a longer waiting period (e.g., up to 5 days) before applying the grass herbicide.[10]
Q5: Will adding a surfactant to my tank mix solve the antagonism problem?
A: While surfactants are important for improving spray coverage and herbicide uptake, simply adding a standard non-ionic surfactant (NIS) may not be sufficient to overcome strong antagonism.[12] More aggressive adjuvants like methylated seed oils (MSO) or crop oil concentrates (COC) have shown better results in enhancing graminicide performance in antagonistic tank mixes.[12][13]
Quantitative Data on Antagonism
The following tables summarize data from various studies, quantifying the reduction in grass weed control due to tank-mixing this compound and other ACCase inhibitors with broadleaf herbicides.
Table 1: Reduction in Grass Weed Control with this compound Tank Mixtures
| Grass Weed Species | Broadleaf Herbicide | This compound Rate (kg a.i./ha) | Broadleaf Herbicide Rate (kg a.i./ha) | Control with this compound Alone (%) | Control with Tank Mix (%) | Reduction in Control (%) | Reference |
| Wild Oat (Avena fatua) | MCPA | 1.0 | Not Specified | 96 | 48 | 50 | [8] |
| Wild Oat (Avena fatua) | 2,4-D | 1.0 | Not Specified | 96 | 31 | 68 | [8] |
| Wild Oat (Avena fatua) | Dicamba | 1.0 | Not Specified | 96 | 14 | 85 | [8] |
| Italian Ryegrass (Lolium multiflorum) | 2,4-D Amine | Not Specified | Not Specified | Not Specified | Reduced | Significant | [9] |
| Italian Ryegrass (Lolium multiflorum) | Thifensulfuron + Tribenuron | Not Specified | Not Specified | Not Specified | Reduced | Significant | [9] |
Table 2: Effect of Mitigation Strategies on Antagonism
| Grass Weed Species | Antagonistic Tank Mix | Mitigation Strategy | Result | Reference |
| Volunteer Corn | Clethodim + 2,4-D | Increase Clethodim Rate | Overcame antagonism | [13] |
| Volunteer Corn | Clethodim + 2,4-D | Addition of Oil-Enhancing Adjuvant | Overcame antagonism at lower Clethodim rate | [13] |
| Various Grasses | Sethoxydim + Bentazon | Sequential Application (24h apart) | Prevented antagonism | [11] |
| Various Grasses | ACCase Inhibitor + Broadleaf Herbicide | Separate Boom Application | Increased efficacy by 7-15% compared to tank-mix | [11][15] |
Experimental Protocols
Protocol 1: Evaluating Herbicide Antagonism in a Greenhouse Setting
This protocol outlines a whole-plant bioassay to determine the level of antagonism between this compound and a broadleaf herbicide.
-
Plant Material: Grow a susceptible grass weed species (e.g., barnyardgrass, wild oat) in pots containing a suitable growing medium.[16] Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Treatment: Apply herbicides when the grass weeds have reached the 3-4 leaf stage.
-
Treatment Groups:
-
Untreated Control
-
This compound applied alone at various rates (e.g., 0.25x, 0.5x, 1x, 2x the recommended field rate)
-
Broadleaf herbicide applied alone at its recommended rate
-
Tank mixture of this compound (at various rates) and the broadleaf herbicide (at its recommended rate)
-
-
Herbicide Application: Use a laboratory spray chamber to ensure uniform application. Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
-
Data Collection:
-
Visually assess weed control (0-100% scale, where 0 = no effect and 100 = complete death) at 7, 14, and 21 days after treatment.
-
At 21 days after treatment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Use Colby's method to determine if the interaction is antagonistic, synergistic, or additive. The expected response (E) for a mixture is calculated as: E = (X + Y) - (XY/100), where X is the percent control from herbicide A alone, and Y is the percent control from herbicide B alone. If the observed response is significantly less than the expected response, the interaction is antagonistic.[2]
-
Protocol 2: Investigating Herbicide Absorption and Translocation using Radiolabeled Herbicides
This protocol provides a general workflow for studying the effect of a broadleaf herbicide on the absorption and translocation of ¹⁴C-labeled this compound.
-
Plant Preparation: Grow the target grass weed species to the 3-4 leaf stage.
-
Treatment Solution: Prepare a treatment solution containing the formulated broadleaf herbicide and ¹⁴C-Diclofop. The final concentration of this compound should be equivalent to the field application rate.
-
Application: Apply a single droplet (e.g., 1 µL) of the treatment solution to the adaxial surface of the second leaf of each plant.
-
Time Points: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).
-
Leaf Wash: At each time point, wash the treated leaf with a solution (e.g., acetone:water, 1:1 v/v) to remove unabsorbed ¹⁴C-Diclofop from the leaf surface. Analyze the radioactivity in the leaf wash using liquid scintillation counting (LSC).
-
Plant Sectioning: Divide the plant into the following sections: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Oxidation and LSC: Combust (oxidize) each plant section to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using LSC.
-
Data Calculation:
-
Absorption: (Total radioactivity applied - radioactivity in leaf wash) / Total radioactivity applied * 100
-
Translocation: Radioactivity in all plant parts except the treated leaf / Total absorbed radioactivity * 100
-
-
Phosphor Imaging (Optional): At each time point, press a representative plant onto a phosphor imaging screen to visualize the distribution of the radiolabeled herbicide.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and antagonistic interference by broadleaf herbicides.
Caption: Troubleshooting workflow for addressing antagonistic effects in this compound tank mixtures.
References
- 1. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. pat.unl.edu [pat.unl.edu]
- 3. doi.nrct.go.th [doi.nrct.go.th]
- 4. caws.org.nz [caws.org.nz]
- 5. scielo.br [scielo.br]
- 6. awsjournal.org [awsjournal.org]
- 7. This compound‐methyl antagonism by broadleaf weed herbicides: the importance of leaf expansion rate [ouci.dntb.gov.ua]
- 8. Antagonistic Effects of MCPA on Wild Oat (Avena fatua) Control with this compound | Weed Science | Cambridge Core [cambridge.org]
- 9. Influence of Adjuvants on the Antagonism of Graminicides by Broadleaf Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 11. mdpi.com [mdpi.com]
- 12. my.ucanr.edu [my.ucanr.edu]
- 13. Adjuvants Help to Overcome Herbicide Antagonism [exactoinc.com]
- 14. saskpulse.com [saskpulse.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Technical Support Center: Enhancing the Stability of Diclofop Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Diclofop stock solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a concentrated stock solution of this compound-methyl?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound-methyl, with a solubility of up to 100 mg/mL. For in vivo experiments, a co-solvent system such as 10% DMSO in corn oil can be used. Other organic solvents like acetone, dichloromethane, ethyl acetate, and ethanol can also be used, but their suitability may depend on the specific experimental requirements.
Q2: What are the optimal storage conditions for this compound-methyl stock solutions to ensure stability?
A2: For long-term stability, it is recommended to store this compound-methyl stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound-methyl stock solution shows precipitation after storage. What should I do?
A3: Precipitation can occur if the solution is stored at a temperature where the solvent's solubilizing capacity is reduced, or if the concentration is too high. Gentle warming and/or sonication can often help to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. Refer to the troubleshooting guide below for a more detailed workflow.
Q4: How stable is this compound-methyl in aqueous solutions?
A4: this compound-methyl is susceptible to hydrolysis in aqueous solutions, and its stability is pH-dependent. The half-life in water at 25°C is 31.7 days at pH 7, but this decreases significantly to 0.52 days at pH 9. It is more stable in acidic conditions, with a half-life of 363 days at pH 5. Therefore, it is recommended to prepare fresh aqueous working solutions from a concentrated stock just before use.
Q5: Can I expose my this compound-methyl stock solution to light?
A5: No, this compound-methyl is known to be decomposed by UV irradiation. It is crucial to store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
Issue: Precipitation or Crystallization in Stock Solution
This guide provides a systematic approach to resolving precipitation issues with your this compound-methyl stock solutions.
Caption: Troubleshooting workflow for precipitated this compound stock solutions.
Data Presentation
Table 1: Solubility of this compound-methyl in Common Laboratory Solvents
| Solvent | Solubility (g/L) at 20-22°C | Molar Concentration (mM) |
| Acetone | 2490 | 7298 |
| Diethyl Ether | 2280 | 6682 |
| Xylene | 2530 | 7415 |
| Ethanol | 110 | 322 |
| Methanol | 400 ( g/100ml at 22°C is 40g, so 400g/L) | 1172 |
| Dimethyl Sulfoxide (DMSO) | 100,000 (100 mg/mL) | 293,090 |
| Water | 0.003 | 0.0088 |
Molar concentrations were calculated based on the molecular weight of this compound-methyl (341.19 g/mol ).
Table 2: Stability of this compound-methyl in Aqueous Solution at 25°C
| pH | Half-life (days) |
| 5 | 363 |
| 7 | 31.7 |
| 9 | 0.52 |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound-methyl Stock Solution in DMSO
Materials:
-
This compound-methyl (powder, solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 341.19 g/mol = 0.0341 g (or 34.1 mg)
-
-
Weighing: Carefully weigh out 34.1 mg of this compound-methyl powder on an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound-methyl.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
100 mM this compound-methyl stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration in your cell culture medium. For example, to prepare a 100 µM working solution in 10 mL of medium:
-
Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile culture medium. This results in a 1 mM intermediate solution.
-
Add 100 µL of the 1 mM intermediate solution to 9.9 mL of cell culture medium to achieve a final concentration of 10 µM.
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.
-
Immediate Use: It is best to prepare the final working solution immediately before adding it to your cell cultures due to the limited stability of this compound-methyl in aqueous environments.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: ACCase Inhibition
This compound-methyl is a selective herbicide that primarily targets the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of ACCase disrupts the production of new membranes, leading to a cessation of growth and eventual cell death in the meristematic tissues of the plant.
Caption: Inhibition of ACCase by this compound disrupts fatty acid synthesis.
General Experimental Workflow for Assessing Stock Solution Stability
This workflow outlines a general procedure to periodically check the stability and integrity of your this compound-methyl stock solutions.
Caption: Experimental workflow for monitoring this compound stock solution stability over time.
Technical Support Center: Minimizing Diclofop-Methyl Hydrolysis During Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the hydrolysis of Diclofop-methyl to its acid metabolite, this compound acid, during sample preparation. Adhering to proper techniques is crucial for obtaining accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound-methyl and why is its hydrolysis a concern?
A1: this compound-methyl is a selective post-emergence herbicide used to control grassy weeds. It is an ester that can undergo hydrolysis to form this compound acid, its primary metabolite. This conversion can occur both in the environment and during laboratory sample preparation. From an analytical perspective, the uncontrolled hydrolysis of this compound-methyl to this compound acid during sample processing can lead to an underestimation of the parent compound and an overestimation of the metabolite, resulting in inaccurate residue data.
Q2: What are the main factors that promote the hydrolysis of this compound-methyl?
A2: The primary factors that promote the hydrolysis of this compound-methyl are:
-
pH: The rate of hydrolysis is significantly influenced by pH. Alkaline conditions (high pH) dramatically accelerate the breakdown of this compound-methyl to this compound acid. The molecule is more stable in acidic to neutral conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, keeping samples and extracts cool is essential.
-
Enzymatic Activity: Plant tissues contain enzymes called carboxylesterases that can rapidly hydrolyze ester-containing compounds like this compound-methyl.[1][2] The activity of these enzymes can persist even after sample collection if not properly managed.
Q3: Which solvents are recommended for extracting this compound-methyl while minimizing hydrolysis?
A3: Acetonitrile is a commonly recommended solvent for the extraction of a wide range of pesticide residues, including this compound-methyl, particularly in the context of multi-residue methods like QuEChERS.[3][4] Acidifying the extraction solvent, for instance, by adding 0.1% (v/v) acetic acid to acetonitrile, has been shown to dramatically improve the stability of pH-sensitive pesticides.[4][5] Acetone has been reported to be less suitable for some unstable pesticides.[4][5]
Q4: Can the QuEChERS method be used for this compound-methyl analysis, and are there any necessary modifications?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis and can be adapted for this compound-methyl. However, to minimize hydrolysis, using a buffered version of the QuEChERS method is highly recommended. The AOAC (Association of Official Agricultural Chemists) and EN (European Standard) buffered QuEChERS methods help to control the pH of the sample extract, thereby stabilizing pH-sensitive pesticides.[6] For base-sensitive compounds, buffering is a required step.[7]
Q5: How can I inhibit enzymatic hydrolysis during sample preparation?
A5: Enzymatic hydrolysis can be minimized by:
-
Immediate Freezing: Freezing samples immediately after collection and keeping them frozen until analysis slows down enzymatic activity.
-
Use of Esterase Inhibitors: Specific chemical inhibitors can be added during the extraction process to block the activity of carboxylesterases. Organophosphates like paraoxon and bis(p-nitrophenyl)phosphate (BNPP) are known inhibitors of these enzymes.[1][8] However, their use requires careful consideration of potential analytical interferences and safety precautions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound-methyl | Hydrolysis during extraction: The pH of the extraction solvent may be too high. | Use a buffered QuEChERS method (e.g., AOAC or EN) to maintain a stable, slightly acidic pH.[6] Alternatively, acidify your extraction solvent (e.g., acetonitrile with 0.1% acetic acid).[4][5] |
| Enzymatic degradation: Active carboxylesterases in the sample matrix are degrading the analyte. | 1. Ensure samples are kept frozen until the moment of extraction. 2. Consider adding a carboxylesterase inhibitor like paraoxon to the extraction solvent (use with caution and validate its effect).[8][9] | |
| High temperature during processing: Elevated temperatures accelerate hydrolysis. | Perform extraction and sample processing steps at room temperature or below. Use refrigerated centrifuges and avoid exposing extracts to heat sources. | |
| High and variable levels of this compound acid | Inconsistent hydrolysis during sample preparation: Variability in pH, temperature, or time between extraction and analysis. | Standardize your sample preparation workflow meticulously. Ensure consistent timing for each step and maintain a controlled temperature and pH environment for all samples. |
| Poor reproducibility of results | Matrix effects: Co-extracted substances from the sample matrix can interfere with the analysis, and the extent of hydrolysis can vary between samples. | 1. Use matrix-matched calibration standards for improved accuracy.[7] 2. Employ a robust cleanup step (e.g., dispersive solid-phase extraction - dSPE) as part of your QuEChERS protocol to remove interfering compounds. |
Quantitative Data Summary
Table 1: General Stability of this compound-methyl under Different Conditions
| Condition | Matrix | Half-life (t½) | Reference |
| Aerobic | Soil | 8 - 30 days | [10] |
| Anaerobic | Soil | > 150 days | [3] |
| pH 5 | Aqueous | Stable | [11] |
| pH 7 | Aqueous | Stable | [11] |
| pH 9 | Aqueous | Rapid hydrolysis | [11] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Wheat Samples to Minimize this compound-methyl Hydrolysis
This protocol is adapted from standard QuEChERS methods with modifications to enhance the stability of this compound-methyl.
1. Sample Preparation:
- Homogenize 500 g of the wheat sample (grain or whole plant) using a high-speed blender with dry ice to prevent heating.
- Weigh 15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
2. Extraction:
- Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
- Add an appropriate internal standard if used.
- Cap the tube and shake vigorously for 1 minute.
- Add the contents of a buffered extraction salt packet (e.g., containing 6 g MgSO₄ and 1.5 g NaCl).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 1200 mg MgSO₄ and 400 mg of Primary Secondary Amine (PSA) sorbent.
- Shake vigorously for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
- Take a 1 mL aliquot of the cleaned extract and transfer it to an autosampler vial.
- Add a small amount of a stabilizing agent, such as 10 µL of 5% formic acid in acetonitrile, to ensure the final extract remains acidic.
- The sample is now ready for analysis by LC-MS/MS or GC-MS.
Workflow Diagram: Modified QuEChERS Protocol
Caption: Modified QuEChERS workflow for this compound-methyl analysis.
Signaling Pathways and Logical Relationships
Hydrolysis of this compound-methyl
The hydrolysis of this compound-methyl can be initiated by chemical (pH-dependent) or biological (enzyme-catalyzed) pathways.
References
- 1. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mail.notulaebotanicae.ro [mail.notulaebotanicae.ro]
- 7. hawach.com [hawach.com]
- 8. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
Technical Support Center: Accounting for Photodegradation of Diclofop in Field Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing field trials that account for the photodegradation of the herbicide Diclofop.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a critical factor for this compound field trials?
A: Photodegradation is a process where a chemical compound, in this case, this compound, is broken down by exposure to light, particularly ultraviolet (UV) radiation from the sun. This is a critical factor in field trials because the degradation of this compound can lead to an underestimation of its persistence in the environment and a miscalculation of its herbicidal efficacy and potential carryover to subsequent crops. Ignoring photodegradation can result in inaccurate data on application rates and environmental fate.
Q2: What are the primary factors that influence the rate of this compound photodegradation in the field?
A: The rate of this compound photodegradation is influenced by a combination of environmental and chemical factors. Key environmental factors include the intensity and wavelength of solar radiation, the ambient temperature, and the pH of the medium (e.g., soil moisture, leaf surface). Chemical factors include the formulation of the this compound product and the presence of photosensitizers, which are substances that can accelerate photodegradation.
Q3: What are the major photoproducts of this compound, and are they of environmental concern?
A: The primary photoproduct of this compound is 4-(2,4-dichlorophenoxy)phenol. This and other degradation products may have different toxicological and environmental profiles than the parent compound, making it important to monitor their formation and persistence during field trials.
Q4: How can I incorporate controls in my field trial to specifically measure photodegradation?
A: To specifically measure photodegradation, you should include control plots that are shielded from sunlight. This can be achieved by using UV-blocking films or covers. By comparing the dissipation of this compound in light-exposed plots to the light-excluded plots, the contribution of photodegradation to the overall dissipation can be quantified. It is also important to have control plots with no this compound application to monitor for any background contamination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent this compound concentrations across replicate plots. | Uneven application of the herbicide. Variability in sunlight exposure due to shading from terrain or vegetation. Differences in soil moisture or pH across plots. | Ensure a calibrated and uniform application method. Choose a study site with minimal topographical variation and uniform vegetation. Characterize and record soil properties for each plot to use as covariates in statistical analysis. |
| Faster than expected degradation of this compound. | High intensity of solar radiation during the trial period. Presence of photosensitizing substances in the soil or on plant surfaces. High soil moisture and temperature can accelerate degradation. | Monitor and record meteorological data (light intensity, temperature, rainfall) throughout the trial. Analyze soil and water for the presence of known photosensitizers. Consider these factors when interpreting the results. |
| This compound residues are detected in control plots. | Contamination from spray drift from adjacent treated plots. Contaminated application equipment. Runoff from treated plots. | Use buffer zones between treated and control plots. Thoroughly clean all application equipment before use. Design the experimental layout to prevent runoff between plots. |
Experimental Protocols
Protocol 1: Field Trial Design to Account for Photodegradation
-
Site Selection: Choose a field site with uniform soil type, topography, and minimal shading.
-
Plot Layout: Establish replicate plots for each treatment group, including:
-
Treatment Group: Application of this compound under ambient sunlight.
-
Photodegradation Control Group: Application of this compound with plots covered by UV-blocking filters.
-
Untreated Control Group: No this compound application to monitor for background levels.
-
-
Herbicide Application: Apply this compound uniformly across the designated plots using calibrated spray equipment.
-
Sample Collection: Collect soil and/or plant samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days after application).
-
Sample Analysis: Analyze samples for this compound and its major photoproducts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Compare the dissipation rates of this compound between the treatment and photodegradation control groups to determine the contribution of photodegradation.
Quantitative Data Summary
The following table summarizes hypothetical data from a field trial investigating this compound photodegradation.
| Time (Days) | This compound Concentration (mg/kg soil) - Sunlight Exposed | This compound Concentration (mg/kg soil) - UV-Protected |
| 0 | 2.00 | 2.00 |
| 1 | 1.50 | 1.80 |
| 3 | 1.05 | 1.55 |
| 7 | 0.65 | 1.20 |
| 14 | 0.25 | 0.80 |
| 28 | 0.05 | 0.45 |
Visual Guides
Caption: Workflow for a field trial designed to account for this compound photodegradation.
Caption: Simplified photodegradation pathway of this compound.
Caption: Logical diagram for troubleshooting inconsistent field trial results.
Technical Support Center: Calibrating Electron-Capture Detector for Sensitive Diclofop Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating electron-capture detectors (ECDs) for the sensitive analysis of Diclofop.
Troubleshooting Guide
This guide addresses common issues encountered during the calibration and operation of an ECD for this compound analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak Response | Leaks in the system (injector, detector fittings) | Check for leaks using an electronic leak detector, paying close attention to the septum, column fittings, and detector base.[1][2] |
| Incorrect column installation depth | Ensure the column is installed at the manufacturer's recommended distance into the detector.[1] | |
| Contaminated injector liner or column | Clean or replace the injector liner and trim the first few inches of the column.[2] | |
| Inactive or degraded this compound standard | Prepare fresh calibration standards.[3] | |
| Improper make-up gas flow rate | Optimize the make-up gas flow rate according to the instrument manual to ensure proper ionization within the detector.[1] | |
| High Background Noise or Baseline Instability | Contaminated carrier or make-up gas | Ensure high-purity gases (>99.9995%) are used and that gas traps (moisture, oxygen) are installed and functioning correctly.[1][4][5] |
| Contaminated detector | Perform a detector bakeout according to the manufacturer's instructions. In some cases, a hydrogen bakeout or steam cleaning may be necessary, but consult the manufacturer first.[6] | |
| Leaks introducing oxygen into the system | Thoroughly check for and eliminate any system leaks.[1][2] Negative peaks in the baseline can be an indicator of an oxygen leak.[1] | |
| Column bleed | Condition the column properly before connecting it to the detector.[1] | |
| Non-linear Calibration Curve | Concentration of standards is outside the linear dynamic range of the ECD | Prepare a new set of calibration standards with concentrations within the expected linear range of the detector (typically 10³ to 10⁴).[3][7] |
| Adsorption of analyte in the injector or column | Use a deactivated injector liner and a column suitable for pesticide analysis.[3] | |
| Inconsistent injection volume | Use an autosampler for precise and repeatable injections.[3] | |
| ECD is a concentration-dependent detector | Maintain a constant carrier gas flow rate, especially when using temperature programming.[1][3] | |
| Negative Peaks | Presence of a compound with a higher electron affinity than the background current | This is a characteristic of ECDs for certain compounds. If it interferes with the this compound peak, chromatographic conditions may need to be adjusted. |
| Contaminated detector | A dirty ECD can sometimes produce negative dips at the beginning or end of a peak.[5] | |
| Oxygen leak in the system | The presence of oxygen can cause negative peaks.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of an Electron-Capture Detector (ECD)?
A1: The ECD contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). These electrons ionize the carrier gas (usually nitrogen or a mix of argon and methane), creating a stable background current. When an electronegative compound like this compound, which contains chlorine atoms, passes through the detector, it "captures" some of these electrons. This capture causes a decrease in the standing current, which is measured as a positive peak by the data system.[1][5][8]
Q2: Why is make-up gas necessary for an ECD with capillary columns?
A2: Capillary columns typically operate at low carrier gas flow rates. Make-up gas is added at a higher flow rate to ensure a stable electron cloud is generated within the detector cell, which is crucial for consistent and sensitive detection.[1] Nitrogen and a 5% methane in argon mixture are common make-up gases.[1]
Q3: How often should I bake out the ECD?
A3: The frequency of bakeouts depends on the cleanliness of your samples and the overall system hygiene. If you observe increased background noise, baseline instability, or ghost peaks, a bakeout is recommended.[4] Always follow the instrument manufacturer's guidelines for bakeout procedures to avoid damaging the detector.
Q4: What are the ideal carrier and make-up gases for ECD analysis of this compound?
A4: High-purity nitrogen or a mixture of 5% methane in argon are the recommended make-up gases for ECDs.[1] For the carrier gas, helium is commonly used with capillary columns.[9] It is critical that all gases are free of oxygen and moisture, so the use of appropriate gas purifiers is essential.[1][5]
Q5: What should I do if I see a decrease in sensitivity over time?
A5: A gradual loss of sensitivity can be due to several factors. Start by checking for leaks and ensuring proper gas flow rates.[1] Contamination of the injector, column, or the detector itself is a common cause.[2][4] A dirty 63Ni foil within the detector can also lead to reduced sensitivity.[1] If routine maintenance doesn't resolve the issue, the detector may need professional servicing.
Experimental Protocol: Calibration of ECD for this compound Analysis
This protocol outlines the steps for preparing calibration standards and performing a multi-point calibration for the quantitative analysis of this compound using GC-ECD.
1. Preparation of Stock and Calibration Standards:
-
Primary Stock Standard: Accurately weigh a known amount of analytical grade this compound-methyl and dissolve it in a suitable solvent (e.g., toluene or ethyl acetate) to prepare a primary stock solution of a high concentration (e.g., 100 µg/mL).[10]
-
Working Stock Standard: Dilute the primary stock standard to create a working stock solution (e.g., 1 µg/mL).
-
Calibration Standards: Perform serial dilutions of the working stock standard to prepare a minimum of five to six calibration standards covering the expected concentration range of your samples.[10] A typical range for ECD analysis might be from 0.001 µg/mL to 0.1 µg/mL.[10]
2. GC-ECD Instrumentation and Conditions:
-
Gas Chromatograph: A GC equipped with an ECD is required.
-
Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, with a deactivated glass liner.[9]
-
Column: A capillary column suitable for pesticide analysis, such as a TG-5MS (30 m, 0.25 mm ID, 0.25 µm film thickness), is recommended.[9]
-
Gases: Use high-purity helium as the carrier gas and high-purity nitrogen as the make-up gas.[9] Ensure oxygen and moisture traps are in place.
-
Typical Operating Conditions:
- Injector Temperature: 250 °C[9]
- Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 270°C, and finally ramp at 20°C/min to 320°C (hold for 2 min).[9] This program should be optimized for your specific column and analyte.
- Detector Temperature: 320 °C[9]
- Carrier Gas Flow: Constant flow of approximately 1 mL/min.[9]
- Make-up Gas Flow: Approximately 15 mL/min.[9]
3. Calibration Curve Generation:
-
Inject each calibration standard (e.g., 1 µL) into the GC-ECD system.
-
Record the peak area or peak height for the this compound peak at its characteristic retention time.
-
Plot a calibration curve of peak area/height versus the concentration of the standards.
-
Perform a linear regression analysis on the data points. The linearity of the response should be evaluated, and a correlation coefficient (r²) close to 1.000 indicates a good fit.
Quantitative Data Summary
The following table summarizes typical operating parameters and performance metrics for this compound analysis using GC-ECD.
| Parameter | Value | Reference |
| Linear Dynamic Range | 10³ - 10⁴ | [3][7] |
| Detection Limit | 0.01 - 0.05 mg/kg (in soil and crops) | [11] |
| Calibration Range | 0.001 - 0.1 µg/mL | [10] |
| Injector Temperature | 250 °C | [9] |
| Detector Temperature | 320 °C | [9] |
| Carrier Gas (Helium) Flow Rate | ~1 mL/min | [9] |
| Make-up Gas (Nitrogen) Flow Rate | ~15 mL/min | [9] |
Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting common ECD issues during this compound analysis.
Caption: Troubleshooting workflow for an Electron-Capture Detector.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. srigc.com [srigc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. Determination of this compound-methyl and this compound residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Diclofop and Fenoxaprop-p-ethyl on Acetyl-CoA Carboxylase (ACCase) Inhibition
Published: December 13, 2025
This guide provides a detailed comparative analysis of two prominent aryloxyphenoxypropionate (FOP) herbicides, Diclofop and Fenoxaprop-p-ethyl, focusing on their inhibitory effects on the enzyme Acetyl-CoA Carboxylase (ACCase). This document is intended for researchers, scientists, and professionals in drug development and agricultural science, offering objective performance comparisons supported by experimental data.
Introduction and Mechanism of Action
This compound and Fenoxaprop-p-ethyl are selective, post-emergence herbicides widely used for controlling grass weeds in broadleaf crops.[1][2] Both belong to the aryloxyphenoxypropionate (FOPs) chemical class, which functions by inhibiting the ACCase enzyme.[2][3] ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA.[4]
The inhibition of ACCase halts the production of fatty acids, which are essential components for building cell membranes and storing energy.[3] This disruption of lipid synthesis leads to a loss of cell membrane integrity, cessation of growth at the meristematic tissues (growing points), and ultimately, cell death in susceptible grass species.[1][5] The herbicidal activity is primarily directed at the plastidic isoform of ACCase found in monocots, which explains their selectivity and tolerance in dicot species that possess a less sensitive ACCase enzyme structure.[1][5]
Both this compound and Fenoxaprop target the carboxyltransferase (CT) domain of the ACCase enzyme.[6][7] Their binding to this site is reversible and noncompetitive with respect to the acetyl-CoA substrate, effectively blocking the transfer of a carboxyl group and halting the entire fatty acid synthesis pathway.[6]
Caption: Mechanism of ACCase inhibition by FOP herbicides.
Quantitative Comparison of Inhibitory Potency
The inhibitory effectiveness of herbicides is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is a more direct measure of binding affinity. Lower values for both parameters indicate higher potency.
It is important to note that the active herbicidal form of Fenoxaprop-p-ethyl is its de-esterified acid, Fenoxaprop.[8] The ethyl ester is considered a pro-herbicide that is hydrolyzed to the active acid form within the plant.[9]
| Parameter | Herbicide | Value | Target Enzyme Source | Citation |
| Ki | This compound | 0.01 - 0.06 µM | ACCase from various grass species (e.g., wheat, corn, barley) | [6] |
| IC50 | This compound | 0.1 - 2.0 µM | Chloroplasts from Avena sativa | [9] |
| pIC50 * | Fenoxaprop (acid) | 7.2 ± 0.1 | ACCase CT-domain from Avena sativa | [8] |
*pIC50 is the negative logarithm of the IC50 value in molar concentration. A pIC50 of 7.2 corresponds to an IC50 of approximately 0.063 µM or 63 nM.
The data indicates that both herbicides are potent inhibitors of ACCase from susceptible grass species, with inhibitory constants in the low micromolar to nanomolar range. Fenoxaprop (acid) appears to be a particularly potent inhibitor of Avena sativa (wild oat) ACCase.[8]
Experimental Protocol: ACCase Inhibition Assay
Determining the inhibitory potential of compounds like this compound and Fenoxaprop-p-ethyl requires a robust in vitro enzyme assay. The malachite green colorimetric assay is a widely used, non-radioactive method for this purpose.[10][11] It measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase-catalyzed reaction.
Detailed Methodology (Malachite Green Assay)
-
Enzyme Extraction:
-
Homogenize 1 gram of fresh leaf tissue from a susceptible grass species in liquid nitrogen.[12]
-
Resuspend the resulting powder in 10 mL of ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors).[12]
-
Filter the homogenate and centrifuge at approximately 25,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
The resulting supernatant, containing the crude enzyme extract, is collected and its protein concentration is determined (e.g., via Bradford assay).
-
-
Inhibition Assay:
-
In a 96-well microplate, prepare reaction mixtures containing the enzyme extract (standardized to a final concentration, e.g., 0.53 µM), and a series of herbicide concentrations (e.g., 0, 0.1, 1, 10, 100 µM).[10][13]
-
Add the assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 120 mM NaHCO₃, and 25 mM ATP).[10][13]
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding acetyl-CoA to a final concentration of 4.5 mM.[10][13]
-
Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 32°C).
-
Terminate the reaction by adding an acidic malachite green reagent. This reagent complexes with the free inorganic phosphate (Pi) generated, producing a colored product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the colored product on a microplate reader at approximately 630 nm.[11]
-
Express the ACCase activity at each herbicide concentration as a percentage of the activity in the no-herbicide control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to calculate the IC50 value.[11][13]
-
Caption: Workflow for an in vitro ACCase inhibition assay.
Summary and Conclusion
Both this compound and Fenoxaprop-p-ethyl are highly effective inhibitors of the ACCase enzyme in susceptible grass species. The available kinetic data suggests that Fenoxaprop, in its active acid form, may exhibit slightly higher potency against certain species like Avena sativa. Both herbicides share the same fundamental mechanism of action, binding to the carboxyltransferase domain of ACCase and halting fatty acid production. The choice between these herbicides in an agricultural or research context may depend on factors such as target weed species, crop tolerance, and the potential for herbicide resistance, which often arises from mutations in the ACCase target site.[4] The experimental protocols outlined provide a standardized framework for further comparative studies and for screening novel ACCase inhibitors.
References
- 1. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 5. scielo.br [scielo.br]
- 6. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
- 11. researchgate.net [researchgate.net]
- 12. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
Unraveling the Resistance: The Role of Cytochrome P450 in Diclofop Metabolism in Weeds
A comparative guide for researchers on the enzymatic basis of herbicide resistance, providing experimental validation protocols and data.
The evolution of herbicide resistance in weed populations poses a significant threat to global food security. A primary mechanism conferring this resistance is the enhanced metabolism of herbicides by enzymes within the weed, preventing the active compound from reaching its target site. Among the key players in this detoxification process are the cytochrome P450 monooxygenases (P450s), a diverse superfamily of enzymes. This guide provides a comparative overview of the role of P450s in the metabolism of the herbicide Diclofop, a widely used aryloxyphenoxypropionate herbicide, in resistant weed species. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the metabolic pathways and experimental workflows.
Comparative Efficacy of P450-Mediated this compound Metabolism
Metabolic resistance to this compound often involves the overexpression or altered activity of specific P450 enzymes. The following table summarizes quantitative data from various studies, highlighting the differences in this compound metabolism and resistance levels between susceptible (S) and resistant (R) weed biotypes.
| Weed Species | P450 Gene(s) Implicated | Resistance Factor (RF) to this compound-methyl | Reversal of Resistance with P450 Inhibitor (e.g., Malathion) | Reference |
| Lolium rigidum | CYP81A10v7 | >18-fold | Partial reversal observed for other herbicides, suggesting complex resistance mechanisms.[1] | [1][2] |
| Lolium rigidum | Not specified | High | Malathion pre-treatment reversed resistance to some herbicides, indicating P450 involvement.[3] | [3] |
| Echinochloa phyllopogon | CYP81A12, CYP81A21 | Broad-spectrum resistance, including to ACCase inhibitors. | Not specified for this compound, but overexpression of these P450s confers broad herbicide resistance.[4] | [4][5][6] |
| Descurainia sophia | CYP77B34 | 1.87 to 3.08-fold (to tribenuron-methyl) | Malathion reversed resistance to multiple herbicides, demonstrating P450-mediated metabolism.[7] | [7] |
Experimental Protocols for Validating P450 Involvement
Validating the role of cytochrome P450 in this compound metabolism is crucial for understanding and managing herbicide resistance. Below are detailed methodologies for key experiments.
P450 Inhibition Assay with Malathion
This assay is a common indirect method to implicate P450s in herbicide resistance. Malathion, an organophosphate insecticide, is a known inhibitor of P450 enzymes.[7][8]
Objective: To determine if the inhibition of P450 activity by malathion can reverse this compound resistance in a weed population.
Materials:
-
Resistant (R) and susceptible (S) weed seedlings
-
This compound-methyl herbicide
-
Malathion (technical grade)
-
Acetone
-
Tween 20 or other suitable surfactant
-
Potting mix
-
Growth chamber or greenhouse with controlled conditions
-
Spraying equipment
Procedure:
-
Grow R and S weed biotypes to the 2-3 leaf stage in pots.
-
Prepare a stock solution of malathion in acetone. For application, dilute the stock solution in water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentration (e.g., 1000 g ai/ha).
-
Apply the malathion solution to a subset of both R and S plants. A control group for each biotype should be treated with a solution containing only water, acetone, and surfactant.
-
After a set pre-treatment interval (e.g., 1-2 hours), apply a range of this compound-methyl doses to both the malathion-treated and untreated plants.
-
Return the plants to the growth chamber or greenhouse.
-
Assess plant survival and biomass reduction after a specified period (e.g., 21 days).
-
Calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each treatment. A significant reduction in the GR50 for the R biotype in the presence of malathion indicates P450-mediated resistance.
Excised Leaf Assay for Herbicide Metabolism
This method provides a more direct measurement of the rate of herbicide metabolism within the plant tissue, minimizing the confounding effects of herbicide uptake and translocation.[9][10]
Objective: To quantify and compare the rate of this compound metabolism in excised leaves of R and S weed biotypes.
Materials:
-
Resistant (R) and susceptible (S) weed plants
-
Radiolabeled ([¹⁴C]) this compound-methyl
-
Incubation buffer (e.g., MES buffer)
-
Scintillation vials
-
Liquid scintillation cocktail and counter
-
High-performance liquid chromatography (HPLC) system
-
Solvents for extraction (e.g., acetonitrile, methanol)
Procedure:
-
Excise young, fully expanded leaves from both R and S plants.
-
Place the excised leaves in a petri dish containing the incubation buffer.
-
Add radiolabeled this compound-methyl to the buffer to a final known concentration.
-
Incubate the leaves under controlled light and temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, remove the leaves, rinse them to remove unabsorbed herbicide, and immediately freeze them in liquid nitrogen to stop metabolic activity.
-
Homogenize the frozen leaves and extract the herbicide and its metabolites using appropriate solvents.
-
Analyze the extracts using HPLC to separate the parent this compound molecule from its metabolites.
-
Quantify the amount of parent herbicide and metabolites at each time point using a liquid scintillation counter.
-
Calculate the rate of this compound metabolism (e.g., half-life) for both R and S biotypes. A significantly faster metabolism rate in the R biotype is strong evidence for metabolic resistance.
RNA-Seq and Gene Expression Analysis
This molecular approach helps to identify specific P450 genes that are overexpressed in resistant populations.[11]
Objective: To identify candidate P450 genes involved in this compound resistance through comparative transcriptome analysis.
Materials:
-
Resistant (R) and susceptible (S) weed plants
-
Liquid nitrogen
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for transcriptome assembly and differential gene expression analysis
-
Quantitative real-time PCR (qRT-PCR) system and reagents for validation
Procedure:
-
Collect leaf tissue from multiple individuals of both R and S populations and immediately freeze in liquid nitrogen.
-
Extract total RNA from the samples.
-
Prepare cDNA libraries and perform RNA sequencing using an NGS platform.
-
Assemble the transcriptome and annotate the contigs to identify putative P450 genes.
-
Perform a differential gene expression analysis to identify P450 genes that are significantly upregulated in the R population compared to the S population.
-
Validate the differential expression of candidate P450 genes using qRT-PCR.
Visualizing the Mechanisms
Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in P450-mediated this compound metabolism and the experimental workflow to validate it.
Caption: P450-mediated metabolic pathway of this compound in resistant weeds.
Caption: Experimental workflow for validating the role of P450s.
References
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. Cytochrome P450 CYP81A10v7 in Lolium rigidum confers metabolic resistance to herbicides across at least five modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. RNA-Seq transcriptome analysis to identify genes involved in metabolism-based this compound resistance in Lolium rigidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance in Diclofop-Resistant Weeds: A Comparative Guide to ACCase Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to global food security and sustainable agricultural practices. Diclofop-methyl, a member of the aryloxyphenoxypropionate (FOP) chemical family, has been a cornerstone for post-emergence grass weed control. However, its extensive use has led to the selection of resistant biotypes in several weed species, most notably Lolium rigidum (annual ryegrass) and Alopecurus myosuroides (black-grass). This guide provides a comprehensive comparison of the cross-resistance patterns observed in this compound-resistant weeds to other acetyl-CoA carboxylase (ACCase) inhibitors, supported by experimental data and detailed methodologies.
Understanding ACCase Inhibitors and Resistance Mechanisms
ACCase is a critical enzyme in the fatty acid biosynthesis pathway in grasses, making it an effective target for herbicides. ACCase inhibitors are broadly categorized into three main chemical families:
-
Aryloxyphenoxypropionates (FOPs): e.g., this compound, fenoxaprop, fluazifop, haloxyfop.
-
Cyclohexanediones (DIMs): e.g., sethoxydim, clethodim.
-
Phenylpyrazolines (DENs): e.g., pinoxaden.[1]
Resistance to ACCase inhibitors primarily arises from two mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the ACCase gene, leading to an altered enzyme that is less sensitive to the herbicide.[2][3] Specific amino acid substitutions can confer varying levels of resistance to different ACCase inhibitor families.[4]
-
Non-Target-Site Resistance (NTSR): This is often due to enhanced metabolic detoxification of the herbicide, mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione transferases.[2] NTSR can lead to broader and less predictable cross-resistance patterns.[5]
Comparative Efficacy of ACCase Inhibitors on this compound-Resistant Weeds
The cross-resistance profiles of this compound-resistant weeds are highly dependent on the underlying resistance mechanism. The following tables summarize quantitative data from various studies, presenting resistance indices (RI) which are calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population.
Table 1: Cross-Resistance Patterns in this compound-Resistant Lolium rigidum
| Herbicide | Chemical Family | Resistance Mechanism | Resistance Index (RI) | Reference |
| This compound | FOP | TSR (Multiple mutations) | >400 | [6] |
| Fenoxaprop | FOP | TSR (Ile-1781-Leu) | 53.7 - 132.8 | [2] |
| Haloxyfop | FOP | TSR (Ile-1781-Leu) | 6.2 - 62.6 | [2] |
| Sethoxydim | DIM | TSR (Ile-1781-Leu) | 1.0 - 10.0 | [7] |
| Clethodim | DIM | NTSR | <60% biomass reduction | [5] |
| Pinoxaden | DEN | TSR (Ile-1781-Leu) | 2.3 - 5.4 | [2] |
Table 2: Cross-Resistance Patterns in this compound-Resistant Alopecurus myosuroides
| Herbicide | Chemical Family | Resistance Mechanism | Resistance Index (RI) | Reference |
| This compound | FOP | TSR (Ile-1781-Leu) | 13 - >1000 | [3][4] |
| Fenoxaprop | FOP | TSR (Ile-1781-Leu) | High | [1] |
| Clodinafop | FOP | TSR (Ile-1781-Leu) | High | [1] |
| Haloxyfop | FOP | TSR (Ile-1781-Leu) | High | [1] |
| Sethoxydim | DIM | TSR (Ile-1781-Leu) | High | [4] |
| Cycloxydim | DIM | TSR (Ile-1781-Leu) | 7.5 - 35.5 | [8] |
| Clethodim | DIM | TSR (Asp-2078-Gly) | High | [1] |
Experimental Protocols
Accurate assessment of herbicide resistance is fundamental to understanding and managing its evolution. The following are detailed methodologies for key experiments cited in the evaluation of cross-resistance.
Whole-Plant Dose-Response Bioassay
This method is used to determine the level of resistance in a weed population by assessing the plant's response to a range of herbicide doses.[9]
-
Seed Germination: Seeds from suspected resistant and known susceptible weed populations are germinated in petri dishes on a suitable medium (e.g., agar) under controlled light and temperature conditions to ensure uniform seedling emergence.[9]
-
Transplanting: Once seedlings reach the two- to three-leaf stage, they are transplanted into pots containing a standardized soil mix.[9]
-
Herbicide Application: Plants are treated with a range of herbicide doses, typically from a fraction of the recommended field rate to several times the recommended rate. A control group is left untreated. Application is performed using a precision bench sprayer to ensure uniform coverage.[9]
-
Growth Conditions: After treatment, plants are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Data Collection: Plant survival and biomass (fresh or dry weight) are recorded at a set time after treatment (e.g., 21 days).[10]
-
Data Analysis: The data are subjected to a log-logistic dose-response analysis to calculate the GR50 value for each population. The resistance index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).
ACCase Enzyme Activity Assay
This in vitro assay directly measures the sensitivity of the ACCase enzyme to different herbicides, helping to distinguish between target-site and non-target-site resistance.[11]
-
Enzyme Extraction: Fresh leaf tissue from both resistant and susceptible plants is ground in liquid nitrogen and homogenized in an extraction buffer to isolate the ACCase enzyme.[11] The crude extract is then partially purified through centrifugation and ammonium sulfate precipitation.[11]
-
Enzyme Assay: The activity of the extracted ACCase is measured by quantifying the rate of conversion of acetyl-CoA to malonyl-CoA. This can be done using a radiometric assay that measures the incorporation of 14C from bicarbonate into an acid-stable product, or through a colorimetric method, such as the malachite green assay, which measures the release of inorganic phosphate from ATP during the reaction.[12][13]
-
Inhibition Assay: The enzyme assay is performed in the presence of a range of concentrations of the ACCase-inhibiting herbicide.
-
Data Analysis: The herbicide concentration that inhibits 50% of the enzyme activity (I50) is determined for both the resistant and susceptible populations. The ratio of I50 (Resistant) / I50 (Susceptible) provides a measure of target-site resistance.
Molecular Detection of ACCase Mutations
Identifying specific mutations in the ACCase gene provides definitive evidence of target-site resistance.
-
DNA Extraction: Genomic DNA is extracted from the leaf tissue of individual plants using methods such as the CTAB (cetyltrimethylammonium bromide) method.[14]
-
PCR Amplification: The region of the ACCase gene known to harbor resistance-conferring mutations (the carboxyltransferase domain) is amplified using the polymerase chain reaction (PCR) with specific primers.[14]
-
DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes that result in amino acid substitutions.[14]
-
Sequence Analysis: The obtained DNA sequence is compared to the sequence from a susceptible plant to identify mutations.
-
Alternative Genotyping Methods: For rapid screening of known mutations, techniques like derived cleaved amplified polymorphic sequence (dCAPS) analysis or loop-mediated isothermal amplification (LAMP) can be employed.[15][16]
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.
Figure 1: Target-site resistance to ACCase inhibitors.
Figure 2: Non-target-site resistance via enhanced metabolism.
Figure 3: Experimental workflow for herbicide resistance testing.
Conclusion and Future Perspectives
The cross-resistance patterns of this compound-resistant weeds to other ACCase inhibitors are complex and dictated by the specific resistance mechanism present in the weed biotype. Target-site mutations often result in predictable cross-resistance profiles, with certain mutations conferring broad resistance across FOP, DIM, and DEN families, while others provide more selective resistance. Non-target-site resistance, particularly enhanced metabolism, can lead to broader and less predictable resistance to multiple herbicide modes of action.
For researchers and professionals in drug development, a thorough understanding of these cross-resistance patterns is crucial for the development of new herbicides and effective weed management strategies. Future research should focus on:
-
The discovery of novel ACCase inhibitors that are effective against existing resistant biotypes.
-
The development of rapid and accurate diagnostic tools for the early detection of resistance and the identification of the underlying mechanisms.
-
The implementation of integrated weed management strategies that combine chemical and non-chemical control methods to mitigate the evolution and spread of herbicide resistance.
By continuing to investigate the molecular and biochemical basis of herbicide resistance, the scientific community can develop more sustainable solutions for weed control in agriculture.
References
- 1. Cross-resistance patterns to ACCase-inhibiting herbicides conferred by mutant ACCase isoforms in Alopecurus myosuroides Huds. (black-grass), re-examined at the recommended herbicide field rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of target-site resistance to ACCase-inhibiting herbicides in the weed Alopecurus myosuroides (black-grass) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cambridge.org [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 13. bioone.org [bioone.org]
- 14. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]
- 16. Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]
R-(+)-Diclofop Outperforms Racemic Mixture in Herbicidal Efficacy: A Comparative Analysis
A comprehensive review of experimental data reveals that the herbicidally active R-(+)-enantiomer of diclofop is significantly more potent in controlling grass weeds than its racemic mixture. This heightened efficacy is attributed to the stereospecific inhibition of a crucial enzyme in plant lipid biosynthesis.
This compound-methyl, a post-emergence herbicide widely used for the control of annual grass weeds in broadleaf crops, is a chiral compound existing in two stereoisomeric forms: the R-(+)-enantiomer and the S-(-)-enantiomer. While commercial formulations are typically sold as a racemic mixture containing equal amounts of both, research indicates that only the R-(+)-enantiomer possesses significant herbicidal activity.[1][2] This guide provides a detailed comparison of the herbicidal efficacy of R-(+)-diclofop versus the racemic mixture, supported by experimental data, detailed protocols, and a visualization of its mechanism of action.
Superior Efficacy of the R-(+)-Enantiomer
The herbicidal activity of this compound stems from its inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in susceptible grass species.[3][4] This inhibition leads to a depletion of lipids, which are essential for building and maintaining cell membranes, ultimately resulting in growth cessation and plant death.[5][6]
Experimental evidence consistently demonstrates that the R-(+)-enantiomer is a more potent inhibitor of ACCase than the racemic mixture. Consequently, a lower dose of the pure R-(+)-enantiomer is required to achieve the same level of weed control as the racemic mixture.
Data Summary: Herbicidal Efficacy against Grass Weeds
| Weed Species | Herbicide Formulation | Efficacy Metric (Example) | Application Rate (g ai/ha) | Reference |
| Avena fatua (Wild Oat) | Racemic this compound-methyl | ED50 | Varies by growth stage | [7] |
| Lolium rigidum (Ryegrass) | Racemic this compound-methyl | LD50 | 75 - 127 (unselected lines) | [8] |
| Avena ludoviciana (Wild Oat) | Racemic this compound-methyl | ID50 (coleoptile length) | 4 mg/L | [9] |
Note: The table illustrates the type of data available for the racemic mixture. Comparative studies would be necessary to generate precise GR50/ED50 values for the R-(+)-enantiomer.
Experimental Protocols
To rigorously compare the herbicidal efficacy of R-(+)-diclofop and its racemic mixture, standardized greenhouse and field trial protocols are essential.
Greenhouse Dose-Response Bioassay Protocol
This protocol is designed to determine the GR50 values for both R-(+)-diclofop and racemic this compound on a target grass weed species.
-
Plant Material: Grow a susceptible population of the target weed (e.g., Avena fatua or Lolium rigidum) in pots containing a standardized soil mix in a greenhouse with controlled temperature, light, and humidity.[10][11]
-
Herbicide Preparation: Prepare stock solutions of R-(+)-diclofop and racemic this compound. From these, create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 25, 50, 100, 200, 400 g ai/ha).[12]
-
Herbicide Application: Apply the different herbicide concentrations to the plants at the 2-3 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.[13] An untreated control group should be included.
-
Experimental Design: Employ a completely randomized design with multiple replications (typically 4-5) for each herbicide treatment.[14]
-
Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass of the plants. Record the fresh and dry weights.[15]
-
Data Analysis: Analyze the data using a non-linear regression model to fit a dose-response curve and calculate the GR50 value for each herbicide formulation.[16]
Field Trial Protocol
This protocol outlines a method for comparing the efficacy of the two herbicide formulations under real-world conditions.
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.[17]
-
Experimental Design: Use a randomized complete block design with at least four replications. Plot sizes should be large enough to minimize edge effects (e.g., 2m x 10m).[9][14]
-
Treatments: Include an untreated control, the recommended field rate of the racemic this compound mixture, and a series of rates for the R-(+)-diclofop enantiomer (e.g., 0.25x, 0.5x, 1x the rate of the active ingredient in the racemic mixture).
-
Application: Apply the herbicides at the appropriate growth stage of the weed using a calibrated backpack or plot sprayer.[18]
-
Data Collection: Assess weed control visually at regular intervals (e.g., 7, 14, and 28 days after treatment) using a percentage scale (0% = no control, 100% = complete control). At the end of the trial period, measure weed biomass and density from quadrats within each plot.[19]
-
Data Analysis: Use analysis of variance (ANOVA) to compare the treatment effects on weed control, biomass, and density.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of R-(+)-diclofop.
Caption: Greenhouse bioassay experimental workflow.
References
- 1. Enantioselective in vitro metabolism of the herbicide this compound-methyl: Prediction of toxicokinetic parameters and reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbicide Injury – ACCase Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jaenph.areeo.ac.ir [jaenph.areeo.ac.ir]
- 10. Greenhouse Weed Control | NC State Extension Publications [content.ces.ncsu.edu]
- 11. umass.edu [umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. Design and Analysis of Commonly Used Comparative Horticultural Experiments in: HortScience Volume 42: Issue 5 | ASHS [journals.ashs.org]
- 15. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. newprairiepress.org [newprairiepress.org]
- 18. researchgate.net [researchgate.net]
- 19. caws.org.nz [caws.org.nz]
Comparative Guide to the Validation of Non-Target Site Resistance Mechanisms for Diclofop in Black-Grass (Alopecurus myosuroides)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating non-target site resistance (NTSR) to the herbicide Diclofop in the problematic weed, black-grass (Alopecurus myosuroides). The focus is on enhanced metabolic resistance, a primary mechanism of NTSR, mediated by the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs). This document outlines experimental protocols, presents comparative data, and includes visualizations to aid in the understanding and application of these validation techniques.
Overview of Non-Target Site Resistance to this compound in Black-Grass
Non-target site resistance (NTSR) is a significant challenge in weed management, enabling weeds to survive herbicide applications through mechanisms other than mutations at the herbicide's target site. In black-grass, a major driver of NTSR to herbicides like this compound is enhanced metabolism. This involves the rapid detoxification of the herbicide into non-toxic forms, preventing it from reaching its site of action, the acetyl-CoA carboxylase (ACCase) enzyme. The two primary enzyme families implicated in this process are cytochrome P450s and glutathione S-transferases.[1][2] Validating the role of these enzymes is crucial for understanding and managing herbicide resistance.
Comparative Analysis of Validation Methodologies
The validation of NTSR mechanisms involves a multi-pronged approach, combining whole-plant assays with biochemical and molecular techniques. Below is a comparison of key experimental approaches.
| Methodology | Principle | Key Outputs | Advantages | Limitations |
| Whole-Plant Bioassay | Treatment of susceptible and potentially resistant black-grass populations with a range of this compound doses to determine the level of resistance. | - Resistance Index (RI) or GR50 (dose for 50% growth reduction) values. - Visual confirmation of resistance. | - Provides a direct measure of resistance at the whole-organism level. - Relatively straightforward to perform. | - Does not elucidate the mechanism of resistance. - Can be time-consuming due to plant growth. |
| Metabolism Studies (e.g., using radiolabeled this compound) | Incubation of plant tissues or cell cultures with radiolabeled this compound, followed by extraction and analysis of metabolites using techniques like HPLC. | - Rate of this compound metabolism (half-life). - Identification and quantification of this compound metabolites. | - Provides direct evidence of enhanced herbicide detoxification. - Allows for the characterization of metabolic pathways. | - Requires specialized equipment for handling and detecting radioactivity. - Can be technically demanding. |
| Enzyme Activity Assays | In vitro measurement of the activity of CYP450s and GSTs from resistant and susceptible plants using model substrates or this compound itself. | - Specific activity of CYP450s and GSTs. - Comparison of enzyme kinetics (Km, Vmax). | - Directly implicates specific enzyme families in resistance. - Can be adapted for high-throughput screening. | - In vitro activity may not perfectly reflect in vivo conditions. - Requires optimized protein extraction and assay conditions. |
| Use of Enzyme Inhibitors | Pre-treatment of plants with inhibitors of CYPs (e.g., piperonyl butoxide - PBO) or GSTs (e.g., 4-chloro-7-nitrobenzofurazan - NBD-Cl) prior to this compound application. | - Reversal or reduction of the resistant phenotype. | - Provides in vivo evidence for the involvement of specific enzyme families. - Relatively simple to implement in conjunction with whole-plant assays. | - Inhibitors may have off-target effects. - Complete reversal of resistance is not always achieved. |
| Transcriptomic Analysis (RNA-Seq) | Comparison of gene expression profiles between resistant and susceptible black-grass populations to identify upregulated genes encoding detoxification enzymes. | - Identification of candidate genes (specific CYPs and GSTs) associated with resistance. | - Provides a global view of gene expression changes. - Can uncover novel resistance mechanisms. | - Requires bioinformatics expertise for data analysis. - Upregulation of a gene does not definitively prove its functional role in resistance. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating NTSR to ACCase inhibitors in black-grass.
Table 1: Whole-Plant Resistance Levels to ACCase-Inhibiting Herbicides in Black-Grass
| Herbicide | Black-Grass Population | Resistance Index (RI) / GR50 Ratio (Resistant/Susceptible) | Reference |
| Clodinafop-propargyl | Resistant (R) | 26.2 (GR50 of R / recommended rate) | [3] |
| Fenoxaprop-P-ethyl | Resistant (R) | 4.01 (GR50 of R / recommended rate) | [3] |
| Pinoxaden | Resistant (R) | 1.92 (GR50 of R / recommended rate) | [3] |
| Cycloxydim | Resistant (R) | 2.0 (GR50 of R / recommended rate) | [3] |
Table 2: Metabolism of ACCase Inhibitors in Susceptible and Resistant Black-Grass
| Herbicide | Black-Grass Population | Parameter | Value | Reference |
| This compound | Peldon A1 (Resistant) | Half-life | 8 hours | [4] |
| This compound | Lincs. E1 (Resistant) | Half-life | 9 hours | [4] |
| This compound | Rothamsted (Susceptible) | Half-life | 17 hours | [4] |
| Fenoxaprop free acid | Herbicide-Sensitive (HS) | Amount remaining at 24h (nmol/g FW) | ~0.18 | [1][2] |
| Fenoxaprop free acid | NTSR1 (Resistant) | Amount remaining at 24h (nmol/g FW) | ~0.05 | [1][2] |
| Fenoxaprop free acid | NTSR2 (Resistant) | Amount remaining at 24h (nmol/g FW) | ~0.06 | [1][2] |
| Fenoxaprop metabolite | Herbicide-Sensitive (HS) | Amount at 24h (nmol/g FW) | ~0.02 | [1][2] |
| Fenoxaprop metabolite | NTSR1 (Resistant) | Amount at 24h (nmol/g FW) | ~0.12 | [1][2] |
| Fenoxaprop metabolite | NTSR2 (Resistant) | Amount at 24h (nmol/g FW) | ~0.11 | [1][2] |
Experimental Protocols
Whole-Plant Dose-Response Assay
Objective: To determine the level of resistance to this compound in a black-grass population.
Materials:
-
Seeds from susceptible and putative resistant black-grass populations.
-
Pots (e.g., 9 cm diameter) filled with a suitable potting mix.
-
Controlled environment growth chamber or greenhouse.
-
This compound-methyl herbicide formulation.
-
Laboratory sprayer calibrated to deliver a precise volume.
Procedure:
-
Sow a pre-determined number of seeds (e.g., 10-15) of both susceptible and putative resistant populations into separate pots.
-
Grow the plants under controlled conditions (e.g., 16-hour photoperiod, 20°C day/15°C night).
-
When the majority of plants have reached the 2-3 leaf stage, thin them to a uniform number per pot (e.g., 5-10).
-
Prepare a series of this compound-methyl dilutions to cover a range of doses (e.g., 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate).
-
Spray the plants with the different herbicide doses using a calibrated laboratory sprayer. Include an untreated control for each population.
-
Return the plants to the controlled environment and continue to grow for a specified period (e.g., 21 days).
-
Assess the effects of the herbicide by either visually scoring for phytotoxicity or by harvesting the above-ground biomass and measuring fresh or dry weight.
-
Calculate the GR50 value (the herbicide dose required to cause a 50% reduction in growth compared to the untreated control) for each population.
-
The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.
Herbicide Metabolism Study
Objective: To compare the rate of this compound metabolism in susceptible and resistant black-grass.
Materials:
-
Radiolabeled [14C]-Diclofop-methyl.
-
Susceptible and resistant black-grass plants at the 2-3 leaf stage.
-
Microsyringe or similar application device.
-
Acetonitrile, water, and other solvents for extraction.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
Scintillation counter.
Procedure:
-
Apply a known amount of [14C]-Diclofop-methyl to a defined area of a leaf on both susceptible and resistant plants.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment, harvest the treated leaves.
-
Thoroughly wash the leaf surface with a solvent (e.g., aqueous acetone) to remove unabsorbed herbicide.
-
Homogenize the leaf tissue in an extraction solvent (e.g., 80% acetonitrile).
-
Centrifuge the homogenate to pellet the solid debris and collect the supernatant.
-
Analyze the supernatant using HPLC with a radioactivity detector to separate and quantify the parent this compound and its metabolites.
-
The rate of metabolism can be determined by the disappearance of the parent compound over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound detoxification pathway in black-grass.
Caption: Experimental workflow for NTSR validation.
References
- 1. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 2. Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of Diclofop and its Metabolite, Diclofop Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the herbicide Diclofop (specifically this compound-methyl) and its major and more active metabolite, this compound acid. The information presented is collated from various toxicological studies to assist in understanding their relative risks and mechanisms of action.
Executive Summary
This compound-methyl, a post-emergence herbicide, undergoes rapid hydrolysis in soil and organisms to form this compound acid, its primary herbicidally active form. The primary mode of action for both compounds is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. This disruption of lipid synthesis is the main mechanism of its herbicidal activity. Additionally, exposure to this compound and this compound acid has been linked to the induction of oxidative stress, a secondary mechanism contributing to cellular damage.
This guide presents a comparative analysis of their acute toxicity across various species, details of their shared mechanisms of action, and standardized protocols for key experimental assays.
Data Presentation: Comparative Acute Toxicity
The following tables summarize the available acute toxicity data for this compound-methyl and this compound acid. It is important to note that direct comparative studies under identical conditions are limited, and thus, comparisons should be made with consideration of the different experimental setups.
Table 1: Acute Oral and Dermal Toxicity in Mammals
| Compound | Species | Route | LD50 (mg/kg bw) | Reference |
| This compound-methyl | Rat | Oral | 563 - 693 | [1] |
| This compound acid | Rat | Oral | 523 | [2] |
| This compound-methyl | Rat | Dermal | > 2,000 | [1] |
| This compound acid | Rat | Dermal | > 5,000 | [2] |
| This compound-methyl | Rabbit | Dermal | 640 | [1] |
Table 2: Acute Toxicity in Aquatic Organisms
| Compound | Species | Exposure Duration | LC50/EC50 (mg/L) | Reference |
| This compound-methyl | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.35 | [1] |
| This compound acid | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | > 100 | [2] |
| This compound-methyl | Daphnia magna (Water Flea) | 48 hours | 4.03 (formulated product) | [1] |
Mechanisms of Toxicity
Primary Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Both this compound-methyl, after its conversion to this compound acid, and this compound acid directly, act as potent inhibitors of the ACCase enzyme. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. By inhibiting ACCase, these compounds disrupt the production of essential lipids required for cell membrane integrity and other vital cellular functions, ultimately leading to cell death, particularly in susceptible grass species. The herbicidal activity is primarily attributed to the acid form.
Caption: Primary mechanism of action of this compound and this compound acid.
Secondary Mechanism: Induction of Oxidative Stress
Exposure to this compound and its metabolite can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This state of oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stressors, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
References
Assessing the performance of different analytical methods for Diclofop detection
This guide provides a detailed comparison of various analytical methods for the detection and quantification of Diclofop, a widely used herbicide. The performance of chromatographic techniques, immunoassays, and electrochemical biosensors is assessed based on experimental data from scientific literature. This document is intended for researchers, scientists, and professionals in drug development and food safety who require sensitive and reliable methods for pesticide residue analysis.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. Chromatographic methods coupled with mass spectrometry offer the highest selectivity and are suitable for regulatory compliance, while immunoassays and biosensors provide rapid screening alternatives.
| Parameter | GC-MS/MS | LC-MS/MS | ELISA | Electrochemical Biosensor |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg[1] | 0.005 - 0.01 mg/kg (typical for pesticides)[2][3] | High ng/L to µg/L range (analyte dependent) | As low as 5.99 x 10⁻¹⁴ g/L[4] |
| Limit of Quantification (LOQ) | ~0.1 mg/kg[5] | 0.005 - 0.01 mg/kg[2][3] | High µg/L to mg/L range[6] | Not explicitly stated |
| Recovery (%) | 70 - 105%[1][5] | 70 - 120%[3] | > 60% (analyte dependent)[7] | Not applicable |
| Precision (RSD %) | < 20% | < 20%[3] | < 15% | ~3.0% (repeatability)[8] |
| Linear Range | Wide (ng/g to µg/g) | Wide (ng/g to µg/g)[7] | Narrower | 5.99 x 10⁻¹² to 5.89 x 10⁻² g/L[4] |
| Analysis Time | Moderate to Long | Moderate | Fast | Very Fast |
| Selectivity | Very High | Very High | Moderate to High | Moderate to High |
| Cost & Complexity | High | High | Low to Moderate | Low to Moderate |
Chromatographic Methods
Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques that, when coupled with mass spectrometry (MS), provide highly sensitive and selective methods for the quantification of this compound and its metabolites in complex matrices like soil, crops, and food products.[1][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for analyzing volatile and semi-volatile compounds like this compound-methyl. For the analysis of the metabolite this compound acid, a derivatization step is often required to increase its volatility.
Experimental Protocol: GC-ECD for this compound-methyl and this compound in Soil
This protocol is adapted from a method for determining residues in soil and crops.[1]
-
Extraction: Extract residues from a 10 g homogenized sample with an acetone-light petroleum mixture.
-
Concentration: Concentrate the extract to a small volume.
-
Derivatization (for this compound acid): If analyzing for the this compound metabolite, derivatize it to its pentafluorobenzyl derivative to make it amenable to GC analysis.
-
Cleanup: Purify the extract using a chromatographic column packed with alumina, silver-alumina, and Florisil to remove matrix interferences.
-
GC Analysis: Analyze the final extract using a gas chromatograph equipped with an electron-capture detector (ECD).
-
Column: Capillary column suitable for pesticide analysis.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, then ramp to 250°C at 10°C/min.
-
Detector Temperature: 300°C.
-
Performance Data for GC-based Methods
| Parameter | Value | Matrix | Reference |
| LOD | 0.01 - 0.05 mg/kg | Soil, Crops | [1] |
| LOQ | 0.1 mg/kg | Cannabis Flower | [5] |
| Recovery | 76.4 - 97.2% (this compound-methyl) | Soil, Crops | [1] |
| Recovery | 72.8 - 105.2% (this compound) | Soil, Crops | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly effective for a wide range of pesticides, including polar and non-volatile compounds, often without the need for derivatization.[10][11] It has become a standard for multi-residue pesticide analysis in food.[2][11]
Experimental Protocol: Chiral HPLC-DAD for this compound Enantiomers
This protocol was developed for the simultaneous separation and determination of rac-diclofop methyl and rac-diclofop acid enantiomers.[7]
-
Extraction: Extract the enantiomers from the sample using an appropriate organic solvent.
-
HPLC Analysis: Perform the analysis on a high-performance liquid chromatograph.
-
Column: Cellulose-tris-(3,5-dimethylphenylcarbamate)-based chiral column (e.g., Chiralcel OJ-H).[7]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (98:2) containing 0.1% trifluoroacetic acid (TFA).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: Diode Array Detector (DAD) or fluorescence detection.[7] For higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS) is recommended.
-
Performance Data for LC-based Methods
| Parameter | Value | Matrix | Reference |
| LOD | 0.2 µg/g | Plant | [7] |
| Linear Range | 0.5 - 250 mg/L | Standard Solution | [7] |
| Recovery | > 60% | Plant | [7] |
| LOQ (Typical) | 0.01 mg/kg | Food Commodities | [2] |
Workflow for Chromatographic Analysis
Caption: General workflow for this compound analysis using chromatographic methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the specific binding between an antibody and its target antigen (this compound).[12] It is a cost-effective and rapid technique, making it suitable for screening large numbers of samples. The principle involves a competitive reaction between the drug in the sample and an enzyme-labeled drug for a limited number of antibody binding sites immobilized on a microplate well.[12]
Experimental Protocol: General Competitive ELISA
-
Coating: Coat a 96-well microplate with antibodies specific to this compound and incubate.
-
Washing: Wash the plate to remove any unbound antibodies.
-
Blocking: Add a blocking buffer (e.g., BSA) to prevent non-specific binding.
-
Competitive Reaction: Add standard solutions or sample extracts along with enzyme-conjugated this compound. Incubate to allow competition for antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.[13]
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Detection: Measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Workflow for ELISA
Caption: Key steps in a competitive ELISA for this compound detection.
Electrochemical Biosensors
Electrochemical biosensors represent a rapidly advancing field for pesticide detection, offering the potential for portable, highly sensitive, and real-time analysis.[14][15] These devices typically utilize a biological recognition element, such as an enzyme or antibody, immobilized on an electrode surface. The interaction between the recognition element and this compound generates a measurable electrical signal.
An enzymatic impedimetric biosensor for this compound-methyl has been developed using lipase immobilized on an electrode.[4] The presence of the pesticide inhibits the enzyme's activity, leading to a change in the electrochemical impedance, which can be correlated to the pesticide concentration.
Experimental Protocol: Enzymatic Impedimetric Biosensor
This protocol is a generalized procedure based on the principles described for detecting organochlorine pesticides.[4]
-
Electrode Fabrication: Fabricate the sensor by immobilizing a lipase enzyme within a membrane on a conductive electrode surface (e.g., a gold electrode).
-
Baseline Measurement: Record the baseline electrochemical impedance spectrum (EIS) of the biosensor in a phosphate buffer solution.
-
Incubation: Incubate the biosensor with the sample solution containing this compound-methyl. The pesticide will interact with and inhibit the lipase.
-
Post-Incubation Measurement: After incubation, record the EIS of the biosensor again in the buffer solution.
-
Data Analysis: The change in impedance (specifically, the charge transfer resistance) before and after exposure to the sample is proportional to the concentration of this compound-methyl.
Performance Data for an Enzymatic Biosensor for this compound-methyl
| Parameter | Value | Reference |
| LOD | 5.99 x 10⁻¹⁴ g/L | [4] |
| Linear Range | 5.99 x 10⁻¹² to 5.89 x 10⁻² g/L | [4] |
| Temperature Range | 20°C - 40°C | [4] |
Workflow for Electrochemical Biosensor
References
- 1. Determination of this compound-methyl and this compound residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rgmaisyah.wordpress.com [rgmaisyah.wordpress.com]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. Elisa | Abbott Toxicology [toxicology.abbott]
- 13. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Portable electrochemical biosensor based on laser-induced graphene and MnO2 switch-bridged DNA signal amplification for sensitive detection of pesticide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Herbicide Efficacy: A Comparative Guide to In Vitro ACCase Inhibition and In Vivo Whole-Plant Response to Diclofop
For researchers, scientists, and drug development professionals, understanding the correlation between a herbicide's molecular-level activity and its whole-plant efficacy is paramount for developing effective and sustainable weed management strategies. This guide provides a comprehensive comparison of in vitro inhibition of Acetyl-CoA Carboxylase (ACCase) and the in vivo whole-plant response to the widely used herbicide, Diclofop.
This compound, a member of the aryloxyphenoxypropionate ("fop") class of herbicides, targets and inhibits the ACCase enzyme, a critical component in the fatty acid biosynthesis pathway in susceptible grass species.[1] Inhibition of this enzyme leads to a cascade of cellular disruptions, ultimately resulting in plant death. This guide delves into the experimental data that bridges the gap between the enzymatic inhibition observed in the laboratory and the herbicidal effects seen in the field, with a particular focus on susceptible and resistant weed biotypes.
Quantitative Data Summary: In Vitro vs. In Vivo Response
The following table summarizes key data from various studies, comparing the in vitro inhibition of ACCase (expressed as IC50, the concentration of herbicide required to inhibit 50% of enzyme activity) with the whole-plant response (expressed as GR50, the herbicide dose required to cause a 50% reduction in plant growth, or LD50, the dose required to kill 50% of the plant population).
| Plant Species | Biotype | In Vitro ACCase Inhibition (IC50) | In Vivo Whole-Plant Response (GR50/LD50) | Resistance Factor (R/S Ratio) | Reference |
| Lolium rigidum | Susceptible (S) | ~10 µM (for this compound acid) | Not explicitly provided in the same study | - | [2] |
| Lolium rigidum | Resistant (R) | >100 µM (for this compound acid) | Not explicitly provided in the same study | >10 | [2] |
| Avena fatua | Susceptible (S) | Good correlation with whole-plant response | Good correlation with in vitro response | - | [1] |
| Avena fatua | Resistant Biotype B | Good correlation with whole-plant response | Good correlation with in vitro response | - | [1] |
| Avena fatua | Resistant Biotype C | Poor correlation with whole-plant response | Poor correlation with in vitro response | - | [1] |
Note: The direct correlation and reporting of IC50 and GR50 values within the same study for a wide range of species are limited in publicly available literature. The resistance factor (R/S ratio) is often used to compare the level of resistance between biotypes at both the enzyme and whole-plant level.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for in vitro ACCase inhibition assays and in vivo whole-plant bioassays.
In Vitro ACCase Inhibition Assay (Radiometric Method)
This assay measures the activity of the ACCase enzyme by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
Enzyme Extraction: Fresh young leaf tissue from susceptible and resistant plant biotypes is homogenized in a chilled extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors). The homogenate is then centrifuged to remove cell debris, and the supernatant containing the crude enzyme extract is collected.
-
Assay Reaction: The reaction mixture typically contains the enzyme extract, ATP, MgCl2, acetyl-CoA, and 14C-labeled sodium bicarbonate. The herbicide (this compound-acid) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30-34°C) for a specific period (e.g., 10-20 minutes).
-
Stopping the Reaction: The reaction is terminated by adding a strong acid (e.g., HCl), which also serves to remove any unincorporated 14C-bicarbonate as 14CO2.
-
Quantification: The acid-stable product, [14C]malonyl-CoA, is quantified using liquid scintillation counting.
-
Data Analysis: Enzyme activity is calculated and expressed as nmol of bicarbonate incorporated per minute per mg of protein. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the herbicide concentration.
In Vivo Whole-Plant Dose-Response Bioassay
This assay evaluates the effect of the herbicide on the growth and survival of whole plants.
-
Plant Material: Seeds of susceptible and resistant biotypes are sown in pots containing a suitable growing medium.
-
Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.
-
Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), a range of this compound-methyl doses is applied to the plants using a laboratory sprayer calibrated to deliver a precise volume.
-
Evaluation: After a set period (e.g., 21 days), plant survival is recorded, and the above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The data is subjected to log-logistic regression analysis to determine the GR50 (the herbicide dose causing a 50% reduction in plant fresh or dry weight compared to untreated controls) or LD50 (the dose causing 50% mortality).
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the signaling pathway of this compound's mode of action.
Conclusion
The correlation between in vitro ACCase inhibition and in vivo whole-plant response to this compound is a critical area of study for understanding herbicide efficacy and the evolution of resistance. While a strong correlation is often observed in susceptible biotypes, this relationship can be less predictable in resistant populations due to various resistance mechanisms, such as target-site mutations or enhanced herbicide metabolism.[1] The experimental protocols and data presented in this guide provide a foundational understanding for researchers working to develop novel herbicides and effective weed management strategies in the face of growing herbicide resistance.
References
Comparing the soil mobility of Diclofop with other aryloxyphenoxypropionate herbicides
A comprehensive guide for researchers and scientists on the soil mobility of Diclofop and its chemical relatives, supported by experimental data and standardized protocols.
The aryloxyphenoxypropionate "fop" herbicides are a critical class of selective, post-emergence herbicides widely used for controlling grass weeds in broadleaf crops. Their environmental fate, particularly their mobility in soil, is a key determinant of their potential for off-site transport, groundwater contamination, and overall environmental impact. This guide provides a comparative analysis of the soil mobility of this compound with other prominent aryloxyphenoxypropionate herbicides, including Fenoxaprop-p-ethyl, Fluazifop-p-butyl, and Quizalofop-p-ethyl. The comparison is based on experimentally determined soil sorption coefficients and standardized testing methodologies.
Quantitative Comparison of Soil Mobility
The soil organic carbon-water partitioning coefficient (Koc) is a widely used and accepted measure of a chemical's tendency to adsorb to soil particles. A higher Koc value indicates stronger adsorption to soil organic matter and, consequently, lower mobility. The following table summarizes the Koc values for this compound and other selected aryloxyphenoxypropionate herbicides.
| Herbicide | Chemical Structure | Koc (L/kg) | Soil Mobility Classification |
| This compound | (Structure not available) | 16,000 | Slight to Immobile |
| Fenoxaprop-p-ethyl | (Structure not available) | Not explicitly found; described as "immobile" or "slightly mobile"[1][2][3] | Slight to Immobile |
| Fluazifop-p-butyl | (Structure not available) | 3,000 - 6,700 | Slight to Moderate |
| Quizalofop-p-ethyl | (Structure not available) | 510 - 570[3] | Moderate |
Note: Higher Koc values indicate lower soil mobility.
Experimental Protocols for Determining Soil Mobility
The determination of soil adsorption coefficients is crucial for assessing the environmental behavior of herbicides. Standardized laboratory methods are employed to ensure data reliability and comparability. The two most common methods are the OECD Guideline 106 (Batch Equilibrium Method) and OECD Guideline 121 (High-Performance Liquid Chromatography Method).
OECD Guideline 106: Batch Equilibrium Method
This method directly measures the adsorption of a substance to soil. It is considered the gold standard for determining soil adsorption coefficients (Kd) and, subsequently, Koc values.
Principle: A known concentration of the herbicide is mixed with a soil sample of known mass and organic carbon content in an aqueous solution. The mixture is agitated for a specific period to reach equilibrium. After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the herbicide remaining in the aqueous phase is measured. The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
Key Steps:
-
Soil Preparation: A range of well-characterized soils with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.
-
Test Substance Preparation: A stock solution of the herbicide is prepared in a suitable solvent, typically 0.01 M calcium chloride solution, which mimics the ionic strength of soil water.
-
Equilibration: Soil samples are weighed into centrifuge tubes, and a known volume of the herbicide solution is added. The tubes are then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached. Preliminary studies are conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, the samples are centrifuged at high speed to separate the soil from the aqueous solution.
-
Analysis: The concentration of the herbicide in the supernatant (the clear liquid phase) is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation:
-
The amount of herbicide adsorbed to the soil (Cs) is calculated.
-
The soil-water distribution coefficient (Kd) is determined using the formula: Kd = Cs / Cw where Cw is the concentration of the herbicide in the aqueous phase at equilibrium.
-
The organic carbon-normalized adsorption coefficient (Koc) is then calculated using the formula: Koc = (Kd / %OC) * 100 where %OC is the percentage of organic carbon in the soil.
-
OECD Guideline 121: Estimation of the Adsorption Coefficient (Koc) using HPLC
This method provides an estimate of the Koc value based on the retention time of the substance on an HPLC column that mimics the partitioning behavior between water and soil organic carbon. It is a faster and less resource-intensive screening method compared to the batch equilibrium method.
Principle: The herbicide is injected onto an HPLC column packed with a stationary phase (e.g., cyanopropyl-modified silica) that has both lipophilic and polar characteristics, simulating soil organic matter. The retention time of the herbicide is measured and compared to the retention times of a set of reference substances with known Koc values.
Key Steps:
-
HPLC System Setup: An HPLC system equipped with a suitable column (e.g., LiChrospher® Si 100 CN) and a UV detector is used. The mobile phase is typically a mixture of methanol and water.
-
Calibration: A set of reference compounds with a range of known log Koc values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k) against the logarithm of the Koc for the reference substances. The capacity factor is calculated as: k = (tR - t0) / t0 where tR is the retention time of the substance and t0 is the dead time of the column.
-
Sample Analysis: The herbicide of interest is injected into the HPLC system under the same conditions as the reference compounds, and its retention time is measured.
-
Koc Estimation: The capacity factor (k) for the test herbicide is calculated, and its log Koc value is determined from the calibration curve.
Factors Influencing Soil Mobility of Aryloxyphenoxypropionate Herbicides
The soil mobility of aryloxyphenoxypropionate herbicides is a complex process influenced by several interconnected factors related to the herbicide's chemical properties, soil characteristics, and environmental conditions. The following diagram illustrates these relationships.
Caption: Factors influencing the soil mobility of aryloxyphenoxypropionate herbicides.
Conclusion
The soil mobility of aryloxyphenoxypropionate herbicides varies significantly among different active ingredients. This compound exhibits very low mobility, similar to Fenoxaprop-p-ethyl, due to strong adsorption to soil organic matter. Fluazifop-p-butyl shows slight to moderate mobility, while Quizalofop-p-ethyl is moderately mobile. These differences are primarily dictated by their inherent chemical structures, which influence their soil adsorption coefficients (Koc). Understanding these variations, determined through standardized experimental protocols like OECD 106 and 121, is essential for conducting accurate environmental risk assessments and implementing sustainable weed management practices. Researchers and drug development professionals should consider these soil mobility characteristics when developing new herbicide formulations and evaluating their environmental safety profiles.
References
Cross-species validation of Diclofop's effect on membrane potential in susceptible vs. tolerant plants
A Comparative Guide for Researchers in Herbicide Development and Plant Physiology
The herbicide Diclofop, and its methyl ester this compound-methyl, selectively control grass weeds in broadleaf crops. A key aspect of its mode of action, particularly in susceptible species, involves a rapid disruption of the cell membrane's electrical potential. This guide provides a comparative analysis of this compound's effects on the membrane potential of susceptible versus tolerant plant species, supported by experimental data and detailed protocols.
Quantitative Comparison of Membrane Potential Depolarization
The following tables summarize the differential effects of this compound and its metabolites on the membrane potential of various plant species and biotypes.
Table 1: Comparative Effect of 100 µM this compound on Membrane Potential in Wheat vs. Oat Coleoptiles
| Parameter | Wheat (Tolerant) | Oat (Susceptible) | Reference |
| Half-time for Depolarization | 15 - 20 minutes | 5 - 10 minutes | [1] |
| Concentration for Half-maximal Depolarization | 20 - 30 µM | 10 - 20 µM | [1] |
Table 2: Effect of this compound-methyl and this compound on Membrane Potential in Different Plant Species
| Species | Biotype/Cultivar | Treatment | Concentration | Observed Effect on Membrane Potential | Reference |
| Oat (Avena sativa) | cv Garry (Susceptible) | This compound-methyl | 100 µM | Slow depolarization to diffusion potential | [1] |
| Wheat (Triticum aestivum) | cv Waldron (Tolerant) | This compound-methyl | 100 µM | Little to no effect | [1] |
| Oat (Avena sativa) | Susceptible | This compound | 100 µM | Rapid, irreversible depolarization | [1][2] |
| Wheat (Triticum aestivum) | Tolerant | This compound | 100 µM | Rapid depolarization | [1] |
| Maize (Zea mays) | Susceptible | This compound-methyl | 0.8 µM | Hyperpolarization within 48 hours | [3][4][5] |
| Annual Ryegrass (Lolium rigidum) | Susceptible (SRS2) | This compound | 50 µM | Depolarization within 10-15 minutes | [6][7] |
| Annual Ryegrass (Lolium rigidum) | Resistant (SR4/84) | This compound | 50 µM | Depolarization within 10-15 minutes, followed by repolarization upon removal | [6][7] |
| Pea (Pisum sativum) | Resistant | This compound | 100 µM | Rapid depolarization | [3][4] |
| Barley (Hordeum vulgare) | Moderately Tolerant | This compound | 100 µM | Rapid depolarization | [3][4] |
Experimental Protocols
Measurement of Plant Cell Membrane Potential
A common method for investigating the effect of herbicides on plant cell electrophysiology is through intracellular recording of membrane potentials.
Objective: To measure the electrical potential difference across the plasma membrane of plant cells before and after the application of this compound or its derivatives.
Materials and Equipment:
-
Plant material (e.g., coleoptiles, root tips) from susceptible and tolerant species.
-
Glass microelectrodes with a tip diameter of approximately 1 µm.
-
Micromanipulator for precise positioning of the microelectrode.
-
High-impedance electrometer for measuring membrane potential.
-
Data acquisition system (e.g., chart recorder or digital interface).
-
Faraday cage to shield the setup from electrical noise.
-
Perfusion chamber to hold the plant tissue and allow for solution changes.
-
Standard bathing solution (e.g., a buffered nutrient solution).
-
Test solutions containing various concentrations of this compound or this compound-methyl.
Procedure:
-
Plant Preparation: Germinate seeds of the selected plant species in the dark to obtain etiolated seedlings. Excise segments of coleoptiles or roots for analysis.
-
Mounting: Mount the excised tissue in a perfusion chamber filled with a standard bathing solution.
-
Microelectrode Impalement: Using a micromanipulator, carefully impale a single cell with the glass microelectrode. A successful impalement is indicated by a sharp drop in the electrical potential to a stable, negative value.
-
Stabilization: Allow the membrane potential to stabilize before beginning experimental treatments.
-
Herbicide Application: Replace the standard bathing solution with a solution containing the desired concentration of this compound or this compound-methyl.
-
Data Recording: Continuously record the membrane potential throughout the experiment to observe any changes, such as depolarization (the potential becoming less negative) or hyperpolarization (the potential becoming more negative).
-
Washout: In some experiments, the herbicide solution can be washed out and replaced with the standard bathing solution to observe if the membrane potential can recover (repolarize).[6][7]
Visualizations
Proposed Signaling Pathway of this compound Action
The primary mechanism by which this compound is thought to disrupt the membrane potential is by acting as a protonophore, increasing the permeability of the plasma membrane to protons (H+).[1] This dissipates the proton gradient established by the plasma membrane H+-ATPase, leading to depolarization.
Caption: Proposed mechanism of this compound-induced membrane depolarization.
Experimental Workflow for Membrane Potential Measurement
The following diagram illustrates the general workflow for conducting electrophysiological experiments to assess the impact of herbicides on plant cell membrane potential.
Caption: General experimental workflow for membrane potential measurement.
Concluding Remarks
The data consistently demonstrate that this compound and its active acid form rapidly depolarize the plasma membrane of susceptible grass species. This effect is significantly faster and occurs at lower concentrations in susceptible plants like wild oat compared to tolerant crops such as wheat. While the protonophore hypothesis is a leading explanation for this phenomenon, some studies indicate that the relationship between membrane depolarization and the ultimate phytotoxic effect might be complex and not the sole mechanism of action, especially at field-relevant concentrations.[3][4] The ability of resistant biotypes to repolarize their membrane potential after exposure suggests that mechanisms for restoring membrane integrity or detoxifying the herbicide at the cellular level are crucial for tolerance.[6][7] These findings are critical for understanding the basis of herbicide selectivity and the evolution of resistance in weed populations.
References
- 1. Effects of this compound and this compound-Methyl on the Membrane Potentials of Wheat and Oat Coleoptiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Membrane Potential Measurements to Study Mode of Action of this compound-Methyl | Weed Science | Cambridge Core [cambridge.org]
- 3. Effects of this compound and this compound-methyl on membrane potentials in roots of intact oat, maize, and pea seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound and this compound-Methyl on Membrane Potentials in Roots of Intact Oat, Maize, and Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the Membrane Potentials of Herbicide-Resistant and -Susceptible Annual Ryegrass Root Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal Procedures for Diclofop: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Diclofop, a selective herbicide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). This compound-methyl, the active ingredient, is classified as a hazardous substance, harmful if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) and Safe Handling:
-
Gloves: Wear elbow-length, chemical-resistant gloves.[2]
-
Protective Clothing: Wear cotton overalls buttoned to the neck and wrist or other suitable protective clothing.[1][2]
-
Eye and Face Protection: Use safety glasses with side shields, chemical goggles, or a face shield.[1][2]
-
Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors or mists.[1][3]
-
Hygiene: Always wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this compound is used or stored.[3][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4]
Spill Management Protocol
In the event of a spill, immediate and proper containment is critical to prevent environmental contamination and personal exposure.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[3]
-
Contain Spill: Stop the leak if it is safe to do so.[3][4][5] Create a dike around the spill if necessary to prevent it from entering drains or waterways.[4]
-
Absorb Material: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][4][5]
-
Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3][4][5]
-
Clean Area: Wash the spill area thoroughly, preventing runoff from entering drains.[4][5]
Disposal of Unused or Excess this compound
Disposing of unused this compound product requires adherence to hazardous waste regulations to mitigate environmental risks. Avoid disposing of pesticides whenever possible by preparing only the amount needed for your experiment.[6]
-
Hazardous Waste Classification: Unused or discarded this compound formulations are considered hazardous waste.[1] For formulations containing this compound-methyl, the hazardous waste number may be F027.[1]
-
Disposal Method: Do not dispose of undiluted chemicals on-site.[2] All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Professional Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor for disposal.[7] You can also check with your local solid waste management authority for information on household hazardous waste collection programs that may accept chemical waste from laboratories.[6][8]
-
Prohibited Actions: Never pour this compound or any pesticide down a sink, toilet, or drain, as this can pollute water sources.[6][9]
Empty Container Decontamination and Disposal
Empty containers may still contain hazardous residues and must be managed carefully.[1] Never reuse empty pesticide containers for any other purpose.[6][8]
Triple-Rinsing Protocol: The following procedure is the standard for decontaminating empty pesticide containers.[10]
-
Initial Drain: Empty the container's contents into the chemical waste collection vessel, allowing it to drain for an extra 30 seconds after the flow has slowed to a drip.[10]
-
First Rinse: Fill the container 20-25% full with a suitable solvent (check Safety Data Sheet for recommendations, often water). Securely replace the cap.[10]
-
Agitate: Vigorously shake, rotate, or roll the container for at least 30 seconds to rinse all interior surfaces.[10]
-
Collect Rinsate: Pour the rinsate (the rinse water) into a designated hazardous waste container. Allow the container to drain for another 30 seconds.[10]
-
Repeat: Repeat this rinsing process two more times.[10]
Final Disposal of Rinsed Containers:
-
Render Unusable: After triple-rinsing, puncture and crush the container to prevent reuse.[2]
-
Recycling/Disposal: If a container recycling program like drumMUSTER is available and the container is eligible, it can be sent for recycling.[2][10] Otherwise, the cleaned, punctured container should be disposed of through an approved waste management facility.[2]
-
Consult Authorities: Always consult your local, state, or institutional waste management authority for specific regulations, as they can be stricter than federal guidelines.[3][5][6]
Summary of Key Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1][10] |
| Unused Product Disposal | Via licensed hazardous waste facility or approved program. | [1][7][8] |
| Environmental Concern | Very toxic to aquatic life with long-term effects. | [1][3] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite); collect for disposal. | [3][4][5] |
| Container Decontamination | Mandatory Triple-Rinse Procedure. | [2][10] |
| Rinsate Disposal | Collect as hazardous waste. | [10] |
| Empty Container Disposal | Puncture container; dispose of via approved waste facility or recycling program. | [2] |
| Prohibited Disposal | Do not pour down drains, into waterways, or dispose of undiluted chemical on-site. | [2][6][9] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. genfarm.com.au [genfarm.com.au]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. imtrade.com.au [imtrade.com.au]
- 5. titanag.com.au [titanag.com.au]
- 6. epa.gov [epa.gov]
- 7. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 10. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Essential Safety and Handling Protocols for Diclofop
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Diclofop. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Goggles or Face Shield | Wear chemical safety goggles or a full-face shield to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Use elbow-length PVC or nitrile gloves.[1][2][3] Do not use leather or fabric gloves.[4] |
| Body Protection | Chemical-resistant suit/coveralls | Wear cotton overalls buttoned to the neck and wrist or a chemical-resistant suit.[1] An apron may be worn over coveralls when mixing or loading.[5] |
| Respiratory Protection | Respirator | A respirator should be worn, especially in poorly ventilated areas or when dealing with dusts or sprays, to avoid inhalation of vapors.[2][5][6] |
| Foot Protection | Chemical-resistant boots | Wear chemical-resistant boots. Pants should be worn over the top of boots to prevent chemicals from entering.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step guidance outlines the procedural workflow from preparation to post-handling.
1. Preparation:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly read the product's SDS.[7][8][9]
-
Ensure Proper Ventilation: Work in a well-ventilated area.[10]
-
Assemble PPE: Put on all required personal protective equipment as specified in the table above.[4][7][8]
-
Prepare for Spills: Have a spill containment kit readily available.
2. Handling and Application:
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][6]
-
No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[7][8]
-
Mixing: When mixing, do so in a designated, well-ventilated area. If mixing with other substances, add this compound to the tank when it is about two-thirds full, with the agitator running, then top up with water.[11][12][13]
3. Post-Handling:
-
Decontamination: After handling, wash hands thoroughly.[1][7]
-
Clean PPE: Wash gloves, goggles, and any contaminated clothing after each day's use.[1] Store all PPE in a clean, dry place away from chemical storage areas.[2]
-
Shower: It is advisable to take a shower and change into clean clothes.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Unused Product: Do not dispose of undiluted chemicals on-site.[1][11][12][13] If possible, use up any excess product according to the label directions.[14] Otherwise, contact a local hazardous waste disposal facility.[14][15]
-
Empty Containers:
-
Triple Rinse: Triple or pressure rinse the empty container with water.[1][11][12][13]
-
Add Rinsate to Spray Tank: Add the rinsate (the water from rinsing) to the spray tank to be used as part of the application.[1][11][12][13]
-
Render Unusable: Puncture or crush the container to prevent reuse.[1]
-
Dispose: Dispose of the cleaned and punctured container at an approved waste management facility or a container recycling program if available.[1] Do not reuse empty containers for any other purpose.[14]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Acceptable Daily Intake (ADI) | 0.002 mg/kg/day | [7][9] |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [7][8][9] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1) | [7][8][9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [7][8][9] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. PPE [growsafe.co.nz]
- 3. Pesticide use and personal protective equipment [health.vic.gov.au]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 4farmers.com.au [4farmers.com.au]
- 8. genfarm.com.au [genfarm.com.au]
- 9. titanag.com.au [titanag.com.au]
- 10. imtrade.com.au [imtrade.com.au]
- 11. herbiguide.com.au [herbiguide.com.au]
- 12. titanag.com.au [titanag.com.au]
- 13. titanag.com.au [titanag.com.au]
- 14. epa.gov [epa.gov]
- 15. nedt.org [nedt.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
